YW3-56 hydrochloride
Description
Properties
IUPAC Name |
N-[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClN5O2.ClH/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19;/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34);1H/t24-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGNVJZDXMWWQR-JIDHJSLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YW3-56 hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of YW3-56 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, irreversible small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4), a key enzyme implicated in various pathologies, including cancer and inflammatory diseases. Its mechanism of action is multifaceted, primarily revolving around epigenetic regulation through the inhibition of histone citrullination. This leads to the reactivation of tumor suppressor pathways, notably the p53-SESN2 axis, which in turn inhibits the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and autophagy.[1] Furthermore, YW3-56 instigates metabolic reprogramming in cancer cells, reversing the Warburg effect by suppressing the AKT/GLUT1 signaling axis.[2] This technical guide provides a comprehensive overview of the core mechanisms of YW3-56, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism of Action: PAD4 Inhibition
YW3-56 is a chloroacetamidine-based compound designed for high efficacy and cell membrane permeability.[1] Its primary molecular target is PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on histone tails and other proteins. This post-translational modification, known as citrullination or deimination, plays a significant role in chromatin decondensation and gene regulation. In numerous cancers, PAD4 is overexpressed and contributes to the silencing of tumor suppressor genes.[1]
YW3-56 acts as an irreversible inhibitor by covalently binding to a critical cysteine residue within the active site of PAD4.[3] This action blocks the enzyme's catalytic activity, preventing the citrullination of its substrates, most notably histone H3.[1][2] The inhibition of PAD4 by YW3-56 has also been demonstrated against PAD2.[2]
Downstream Signaling Pathways
The inhibition of PAD4 by YW3-56 triggers a cascade of downstream events that collectively contribute to its anti-cancer effects.
Epigenetic Regulation and Activation of the p53-SESN2 Axis
By preventing histone citrullination, YW3-56 effectively functions as an epigenetic modulator. PAD4 often acts as a corepressor for the tumor suppressor protein p53.[1] Inhibition of PAD4 alleviates this repression, leading to the transcriptional activation of p53 target genes. A key gene activated by this mechanism is SESN2 (Sestrin 2).[1]
Inhibition of the mTORC1 Signaling Pathway
Sestrin 2 (SESN2) is a well-established upstream inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1] SESN2, in concert with the TSC1-TSC2 protein complex, suppresses mTORC1 activity. The induction of SESN2 expression following YW3-56 treatment leads to a significant decrease in mTORC1 signaling. This is experimentally observed through the reduced phosphorylation of canonical mTORC1 substrates, including p70S6 kinase (p70S6K) and 4E-BP1.[1]
Caption: YW3-56 inhibits PAD4, activating the p53/SESN2 axis to suppress mTORC1 signaling.
Perturbation of Autophagy Flux
The inhibition of mTORC1 is a primary trigger for the initiation of autophagy. Treatment with YW3-56 leads to a notable accumulation of autophagosomes in cancer cells.[1] This accumulation may result from two synergistic effects: an increased rate of autophagosome formation (influx) due to mTORC1 inhibition, and a potential decrease in the rate of autophagosome fusion with lysosomes for degradation (efflux).[1] This disruption of the normal autophagy flux contributes to cellular stress and growth inhibition.
Metabolic Reprogramming via AKT Inhibition
In acute promyelocytic leukemia (APL) cells, YW3-56 induces a significant metabolic shift away from aerobic glycolysis (the Warburg effect).[2] This is achieved by reducing the expression and phosphorylation (at Thr308) of AKT, a key kinase in cell survival and metabolic pathways. The suppression of AKT signaling leads to impaired expression and membrane localization of the glucose transporter GLUT1, resulting in decreased glucose uptake.[2] Consequently, there is a downregulation of glycolytic enzymes and an upregulation of components of the tricarboxylic acid (TCA) cycle and pentose (B10789219) phosphate (B84403) pathway.[2] This metabolic reprogramming promotes the differentiation of leukemia cells.[2]
Caption: YW3-56 reverses the Warburg effect by inhibiting the AKT/GLUT1 axis.
Induction of Apoptosis and Cell Differentiation
The culmination of these signaling disruptions is the inhibition of cell proliferation and the induction of programmed cell death. YW3-56 has been shown to induce caspase-3/PARP-mediated apoptosis in a dose-dependent manner.[2][3] In the context of leukemia, it also reduces markers of leukemia stemness (CD44/CD133) while enhancing markers of myeloid differentiation (CD11b/CD14).[2]
Quantitative Data Summary
The efficacy of YW3-56 has been quantified in various assays, as summarized below.
| Parameter | Model System | Value/Effect | Reference |
| PAD4 Inhibition | In vitro enzymatic assay | Low micromolar IC₅₀ | [1] |
| Cancer Cell Growth | Cultured cancer cells | IC₅₀ in low micromolar range (>60-fold more potent than Cl-amidine) | [1] |
| NB4 Cell Viability | MTT Assay (NB4 cells) | Dose-dependent decrease | [3] |
| Apoptosis Induction | Annexin V/PI Staining (NB4 cells) | Dose-dependent increase in apoptotic cells | [3] |
| Tumor Growth Inhibition | S-180 mouse xenograft | Significant growth inhibition | [1] |
| Combination Therapy | S-180 mouse xenograft (with SAHA) | Additive tumor growth inhibition (decreased to ~27.1% of control) | [1] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of YW3-56.
Western Blot Analysis
-
Objective: To analyze protein expression and phosphorylation status (e.g., p53, SESN2, p-p70S6K, H3Cit).
-
Methodology:
-
Cell Lysis: Treat cells (e.g., U2OS, NB4) with specified concentrations of YW3-56 for a designated time. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-20% Tris-glycine polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-PAD4, anti-p53, anti-SESN2, anti-p-p70S6K, anti-H3Cit, anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability (MTT) Assay
-
Objective: To measure the effect of YW3-56 on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., NB4, S-180) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of YW3-56 for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells following YW3-56 treatment.
-
Methodology:
-
Treatment: Treat cells with YW3-56 at various concentrations for a specified duration.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of YW3-56 in a living organism.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ S-180 sarcoma cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, YW3-56, SAHA, YW3-56 + SAHA). Administer treatment via intraperitoneal injection daily or on a specified schedule.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Caption: General experimental workflow for evaluating the anticancer effects of YW3-56.
Conclusion
This compound is a highly promising therapeutic agent that exerts its anti-cancer effects through a well-defined, multi-pronged mechanism of action. By irreversibly inhibiting PAD4, it triggers a cascade of events including the epigenetic reactivation of the p53-SESN2 tumor suppressor axis, subsequent inhibition of the critical mTORC1 growth pathway, perturbation of autophagy, and reversal of cancer-associated metabolic reprogramming. These actions culminate in the induction of apoptosis and the suppression of tumor growth, as demonstrated in both in vitro and in vivo models. The detailed understanding of its molecular pathways provides a strong rationale for its continued development in oncology and other PAD4-implicated diseases.
References
YW3-56 Hydrochloride: A Technical Guide for Researchers
For Research Use Only. Not for human or veterinary use.
Introduction
YW3-56 hydrochloride is a potent, cell-permeable inhibitor of Peptidylarginine Deiminases (PADs), with specific activity against PAD2 and PAD4.[1] It has emerged as a significant tool in cancer research, demonstrating efficacy in various cancer models, including triple-negative breast cancer and acute promyelocytic leukemia. YW3-56 exerts its anticancer effects through a multi-faceted mechanism that includes the activation of tumor suppressor pathways, induction of cellular stress, and modulation of key signaling cascades involved in cell growth and survival. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and summaries of experimental methodologies.
Chemical and Physical Properties
This compound is the hydrochloride salt form of the YW3-56 compound.
| Property | Value |
| IUPAC Name | N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide hydrochloride |
| Molecular Formula | C27H33Cl2N5O2 |
| Molecular Weight | 530.49 g/mol |
| CAS Number | 2309756-20-3 (HCl salt) |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and methanol |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of PAD enzymes, which leads to a cascade of downstream cellular events. PADs are a family of enzymes that catalyze the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination or deimination. By inhibiting PAD2 and PAD4, YW3-56 prevents the citrullination of key protein targets, including histones, which plays a crucial role in gene regulation.
The anticancer effects of YW3-56 are mediated through two principal signaling pathways:
-
Activation of the p53 Tumor Suppressor Pathway: YW3-56 treatment leads to the activation of the tumor suppressor protein p53. This activation results in the increased expression of p53 target genes, including SESN2 (Sestrin 2). SESN2, in turn, inhibits the mTORC1 (mammalian target of rapamycin (B549165) complex 1) signaling pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of mTORC1 disrupts cellular metabolism and can lead to the induction of autophagy.
-
Induction of Endoplasmic Reticulum (ER) Stress: YW3-56 induces stress in the endoplasmic reticulum, which activates the PERK-eIF2α-ATF4 signaling cascade. This pathway is a key component of the unfolded protein response (UPR) and is activated under conditions of cellular stress. Prolonged activation of this pathway can ultimately lead to apoptosis (programmed cell death).
Furthermore, YW3-56 has been shown to block autophagy flux, which is the complete process of autophagy from vesicle formation to degradation. The accumulation of autophagosomes, coupled with the inhibition of mTORC1, contributes to the cytotoxic effects of the compound in cancer cells.
Signaling Pathway Diagrams
Quantitative Biological Data
The following tables summarize the reported in vitro and cellular activities of YW3-56.
| Target | Assay Type | IC50 |
| PAD2 | Enzyme Inhibition Assay | 0.5 - 5 µM[1] |
| PAD4 | Enzyme Inhibition Assay | 0.5 - 5 µM[1] |
| Cell Line | Assay Type | Effect | Concentration |
| U2OS (Osteosarcoma) | Cell Growth Assay | IC50 | ~2.5 µM[1] |
| S-180 (Sarcoma) | Tumor Growth in Mice | Reduction in tumor growth | Not specified |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Tumor Growth in Mice | Reduction in tumor growth | Not specified |
| NB4 (Acute Promyelocytic Leukemia) | Cell Viability Assay (MTT) | Inhibition of cell viability | Dose-dependent |
| NB4 (Acute Promyelocytic Leukemia) | Apoptosis Assay (Annexin V-FITC/PI) | Induction of apoptosis | Dose-dependent |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of YW3-56 are proprietary and not fully available in the public domain. However, based on published research, the following outlines the general methodologies employed.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. Commercial vendors offer custom synthesis of the compound. The synthesis would likely involve a multi-step organic chemistry process to construct the complex molecule, followed by conversion to the hydrochloride salt to improve solubility and stability.
PAD Enzyme Inhibition Assay
-
Principle: To measure the ability of YW3-56 to inhibit the enzymatic activity of recombinant PAD2 and PAD4.
-
General Protocol:
-
Recombinant human PAD2 and PAD4 enzymes are incubated with a substrate (e.g., benzoyl-L-arginine ethyl ester or a histone H3 peptide).
-
The reaction is initiated in a suitable buffer containing calcium ions, which are required for PAD activity.
-
Various concentrations of this compound (or vehicle control) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The amount of product formed (e.g., citrullinated peptide) is quantified. This can be done using various methods, such as colorimetric assays that detect ammonia (B1221849) release or antibody-based methods (e.g., ELISA or Western blot) that specifically recognize the citrullinated product.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays
-
Cell Culture: Cancer cell lines (e.g., U2OS, MDA-MB-231, NB4) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and grown in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability/Growth Assay (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
-
-
Apoptosis Assay (e.g., Annexin V-FITC/PI Staining):
-
Cells are treated with this compound as described above.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Western Blot Analysis:
-
Cells are treated with this compound, and whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p53, SESN2, phosphorylated-p70S6K, total-p70S6K, ATF4, and loading controls like β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Studies
-
Principle: To evaluate the antitumor efficacy of this compound in a living organism.
-
General Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., S-180 or MDA-MB-231).
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives this compound via a specific route of administration (e.g., intraperitoneal or oral) at a defined dose and schedule. The control group receives the vehicle.
-
Tumor size is measured regularly using calipers, and tumor volume is calculated.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed by histology or immunohistochemistry.
-
Conclusion
This compound is a valuable research tool for investigating the role of protein citrullination and the PAD enzymes in cancer and other diseases. Its ability to modulate key signaling pathways, including the p53 and mTOR pathways, makes it a compound of significant interest for drug development professionals. The data and methodologies summarized in this guide provide a foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of YW3-56 and other PAD inhibitors.
References
YW3-56 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Novel PAD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YW3-56 hydrochloride is a novel, potent, second-generation peptidylarginine deiminase (PAD) inhibitor that has demonstrated significant potential as an anticancer agent. It exerts its effects by modulating critical cellular pathways, including the induction of tumor suppressor genes and the regulation of autophagy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of YW3-56, with a focus on its mechanism of action involving the p53-SESN2-mTORC1 signaling axis. Detailed experimental protocols for key biological assays and quantitative data on its inhibitory activity are presented to support further research and development.
Discovery and Rationale
YW3-56 was developed as a more potent and cell-permeable inhibitor of PAD enzymes compared to the first-generation inhibitor, Cl-amidine. PADs, particularly PAD4, are overexpressed in a variety of human cancers and are implicated in the epigenetic silencing of tumor suppressor genes through histone citrullination. This makes PADs an attractive target for cancer therapy. YW3-56 was designed to build upon the Cl-amidine scaffold, with modifications aimed at enhancing its efficacy in inhibiting PAD activity and killing cancer cells.
Synthesis of this compound
While the definitive, step-by-step synthesis protocol for this compound is not detailed in the readily available scientific literature, it is described as a derivative of Cl-amidine. The general synthetic strategy involves the modification of the Cl-amidine scaffold. One publication indicates that the synthesis of YW3-56 is available in its supplementary materials, but this information could not be accessed for this guide.[1]
Quantitative Biological Activity
YW3-56 has been characterized as a pan-PAD inhibitor with low micromolar efficacy. Its inhibitory concentrations (IC50) against PAD enzymes and its cytotoxic effects on cancer cell lines have been quantified, demonstrating a significant improvement over Cl-amidine.
| Target | Assay Type | IC50 Value | Reference |
| PAD2 | in vitro enzyme activity | ~0.5–1 µM | |
| PAD4 | in vitro enzyme activity | ~1–2 µM | |
| U2OS Osteosarcoma Cells | Cell Growth Inhibition (MTT assay) | ~2.5 µM | |
| Sarcoma S-180 (in vivo) | Tumor Growth Inhibition | Effective |
Mechanism of Action: The p53-SESN2-mTORC1 Signaling Pathway
YW3-56's anticancer activity is primarily attributed to its ability to induce the expression of p53 target genes. A key target is Sestrin2 (SESN2), an upstream inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. The inhibition of mTORC1 by SESN2 leads to the perturbation of autophagy, a cellular process that is often dysregulated in cancer.
Signaling Pathway Diagram
Caption: YW3-56 inhibits PAD4, leading to the activation of p53 and subsequent expression of SESN2, which in turn inhibits mTORC1, resulting in perturbed autophagy and cancer cell growth inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of YW3-56.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., U2OS) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a dose-response manner) and incubated for a defined period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are solubilized by adding a solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot Analysis
-
Cell Lysis: Cells treated with YW3-56 are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., PAD4, p53, SESN2, phosphorylated and total mTORC1 substrates like p70S6K and 4E-BP1, and autophagy markers like LC3B and p62).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence and Subcellular Localization
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with YW3-56.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Blocking: Non-specific binding sites are blocked with a suitable blocking buffer.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against the target protein.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a DNA-binding dye such as DAPI or Hoechst.
-
Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope. YW3-56 possesses intrinsic fluorescence, allowing for its direct visualization within the cell.
Experimental Workflow
The evaluation of YW3-56 as a potential anticancer agent follows a logical progression from in vitro characterization to in vivo efficacy studies.
Experimental Workflow Diagram
Caption: The evaluation of YW3-56 begins with its chemical synthesis, followed by in vitro assays to determine its inhibitory activity and mechanism of action, and culminates in in vivo studies to assess its antitumor efficacy.
Conclusion
This compound is a promising PAD inhibitor with a well-defined mechanism of action that links the inhibition of histone citrullination to the regulation of the mTORC1 signaling pathway and autophagy. The data presented in this guide underscore its potential for further development as a therapeutic agent for cancer. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties and exploring its efficacy in a broader range of cancer models. The availability of a detailed synthesis protocol would greatly facilitate these efforts.
References
The Biological Activity of YW3-56 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
YW3-56 hydrochloride is a potent, small-molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in various pathologies including cancer. This technical guide provides an in-depth analysis of the biological activity of YW3-56, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. YW3-56 demonstrates significant anticancer effects through the induction of the p53-SESN2-mTORC1 signaling pathway, leading to perturbed autophagy and inhibition of cancer cell growth. In vivo studies have confirmed its tumor growth inhibition activity with minimal adverse effects. This document serves as a comprehensive resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: PAD4 Inhibition
YW3-56 acts as a potent inhibitor of PAD4, an enzyme that catalyzes the citrullination of histone arginine residues. This post-translational modification plays a crucial role in gene regulation. In numerous cancers, PAD4 is overexpressed and contributes to the silencing of tumor suppressor genes. By inhibiting PAD4, YW3-56 can reactivate the expression of these critical genes, leading to an anti-tumor response.[1]
Quantitative Analysis of Biological Activity
The efficacy of YW3-56 has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on both PAD4 enzymatic activity and cancer cell proliferation.
Table 1: In Vitro Inhibitory Activity of YW3-56 and Comparative Compounds
| Compound | PAD4 Inhibition IC50 (μM) | Cell Growth Inhibition IC50 (μM) (U2OS Cells) |
| YW3-56 | 1-5 | ~2.5 |
| Cl-amidine | >200 | ~150-200 |
Data compiled from Wang et al., 2012.[1]
Signaling Pathway: p53-SESN2-mTORC1 Axis
YW3-56 exerts its anticancer effects by activating a critical signaling cascade. Inhibition of PAD4 by YW3-56 leads to the increased expression of the tumor suppressor p53.[1] Subsequently, p53 activates the transcription of Sestrin 2 (SESN2), a key upstream inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1] The inhibition of mTORC1, a central regulator of cell growth and proliferation, leads to a decrease in the phosphorylation of its downstream substrates, including p70S6 kinase (p70S6K) and 4E-BP1.[1] This cascade ultimately perturbs macroautophagy and inhibits cancer cell growth.[1]
References
YW3-56 Hydrochloride: A Technical Guide to its Target Proteins and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
YW3-56 hydrochloride is a potent, irreversible inhibitor of Peptidylarginine Deiminase 4 (PAD4) and, to a lesser extent, Peptidylarginine Deiminase 2 (PAD2). These enzymes play a critical role in various physiological and pathological processes through the citrullination of proteins. This technical guide provides an in-depth overview of the target proteins of YW3-56, its mechanism of action, and its effects on key signaling pathways. The information is presented with quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Target Proteins and Quantitative Data
The primary molecular target of YW3-56 is Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in various diseases, including cancer and autoimmune disorders. YW3-56 also demonstrates inhibitory activity against PAD2. The compound acts as an irreversible inhibitor by covalently binding to a critical cysteine residue within the active site of the PAD enzymes.[1]
The inhibitory potency of YW3-56 has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Target Protein | IC50 Value | Cell Line/Assay Condition | Reference |
| PAD4 | 1-5 µM | In vitro enzyme activity assay | [2][3] |
| PAD4 | 1-2 µM | Using histone H3 as a substrate | [1] |
| PAD2 | 0.5-1 µM | Using histone H3 as a substrate | [1] |
| U2OS Cells (Cytotoxicity) | ~2.5 µM | MTT Assay | [3][4] |
Signaling Pathways Modulated by YW3-56
YW3-56 exerts its cellular effects by modulating key signaling pathways downstream of PAD4 inhibition. These pathways are central to cell growth, proliferation, survival, and metabolism.
The p53-SESN2-mTORC1 Signaling Pathway
Inhibition of PAD4 by YW3-56 leads to the activation of the tumor suppressor p53.[5] Activated p53, in turn, induces the expression of Sestrin2 (SESN2).[5] SESN2 is an upstream inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[5] By upregulating SESN2, YW3-56 effectively inhibits mTORC1 activity, leading to a decrease in protein synthesis and the induction of autophagy.[5]
The PI3K-AKT-mTOR Signaling Pathway
YW3-56 has also been shown to impact the PI3K-AKT-mTOR signaling cascade. This pathway is a critical regulator of cell survival, proliferation, and metabolism. Treatment with YW3-56 can lead to a reduction in the phosphorylation of key proteins in this pathway, such as AKT and mTOR, ultimately suppressing downstream signaling. This contributes to the anti-proliferative and pro-apoptotic effects of the compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of YW3-56.
General Experimental Workflow
A typical workflow to investigate the effects of YW3-56 involves a series of in vitro assays to determine its enzymatic inhibition, effects on cell viability, and impact on specific signaling pathways.
References
- 1. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Peptidylarginine Deiminase Attenuates Inflammation and Improves Survival in a Rat Model of Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
YW3-56 Hydrochloride: A Pan-PAD Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
YW3-56 hydrochloride is a potent, cell-permeable pan-inhibitor of Peptidylarginine Deiminases (PADs) that has emerged as a significant tool in cancer research. PADs are a family of enzymes that catalyze the post-translational modification of proteins through citrullination, a process implicated in various cancers. This compound exerts its anticancer effects by modulating key cellular pathways, including the p53-SESN2-mTORC1 signaling axis and autophagy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is a chloroacetamidine-based irreversible inhibitor of PAD enzymes, including PAD2 and PAD4. By covalently modifying a critical cysteine residue in the active site of PADs, it effectively blocks their enzymatic activity. In cancer cells, PAD4 is often overexpressed and acts as a corepressor of the tumor suppressor p53. Inhibition of PAD4 by this compound leads to the activation of p53 and its target genes.[1][2][3]
One of the key downstream effects of this compound is the induction of Sestrin 2 (SESN2), a p53 target gene.[1][4] SESN2, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][4] The mTORC1 pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition contributes to the anticancer effects of this compound. Furthermore, this compound has been shown to perturb autophagy, a cellular process of degradation and recycling, which can be dysregulated in cancer.[1] The compound also induces endoplasmic reticulum (ER) stress through the PERK-eIF2α-ATF4 signaling cascade.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound in cancer research.
Table 1: In Vitro Inhibitory Activity
| Target | Assay | IC50 Value | Cell Line | Reference |
| PAD2 & PAD4 | Enzymatic Assay | 0.5 - 5 µM | - | |
| PAD4 | Enzymatic Assay | 1 - 5 µM | - | [2] |
| U2OS Cell Growth | Cell Viability Assay | ~2.5 µM | U2OS (Osteosarcoma) | [2] |
| S-180 Cell Growth | MTT Assay | ~10 - 15 µM | S-180 (Sarcoma) | [1] |
Table 2: In Vivo Efficacy in Mouse Xenograft Model
| Cancer Model | Treatment | Dosage | Duration | Tumor Growth Inhibition | Reference |
| Sarcoma S-180 Xenograft | This compound | 10 mg/kg/day (i.p.) | 1 week | ~51.5% | [1] |
| Sarcoma S-180 Xenograft | YW3-56 + SAHA (HDAC inhibitor) | 5 mg/kg/day each (i.p.) | 1 week | ~72.9% | [1] |
Signaling Pathway
The primary signaling pathway affected by this compound is the p53-SESN2-mTORC1 axis. The following diagram illustrates this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., U2OS or S-180) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log concentration of this compound.
Western Blot Analysis
This protocol is used to analyze the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p53, anti-SESN2, anti-phospho-p70S6K, anti-LC3B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse model.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 S-180 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound, combination therapy).
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., every 2-3 days). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor growth inhibition is calculated by comparing the average tumor weight of the treated groups to the control group.
Conclusion
This compound is a valuable research tool for investigating the role of PAD enzymes and the p53-SESN2-mTORC1 signaling pathway in cancer. Its potent in vitro and in vivo anticancer activities make it a promising lead compound for the development of novel cancer therapeutics. This technical guide provides a foundational resource for researchers utilizing this compound in their studies.
References
The Role of YW3-56 Hydrochloride in Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YW3-56 hydrochloride is a novel, potent, and cell-permeable pan-peptidylarginine deiminase (PAD) inhibitor that has emerged as a significant modulator of autophagy. This technical guide provides an in-depth analysis of the core mechanisms by which YW3-56 influences autophagic processes, primarily through the epigenetic regulation of gene expression and its impact on the pivotal mTORC1 signaling pathway. This document summarizes key quantitative data, details experimental methodologies for studying its effects, and presents visual representations of the involved signaling cascades and experimental workflows.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer. The modulation of autophagy has become a promising therapeutic strategy. This compound, by inhibiting PAD enzymes, offers a unique mechanism to influence this pathway. This guide elucidates the multifaceted role of YW3-56 in autophagy, with a focus on its potential applications in research and drug development.
Mechanism of Action
This compound exerts its primary effect by inhibiting PADs, a family of enzymes that catalyze the conversion of arginine residues to citrulline on various proteins, including histones. This inhibition has a downstream consequence on the regulation of gene expression.
The core mechanism of YW3-56-induced autophagy involves the following key steps:
-
PAD4 Inhibition: YW3-56 acts as a pan-PAD inhibitor, with a notable inhibitory effect on PAD4.
-
p53 Activation: Inhibition of PAD4 leads to the activation of the tumor suppressor protein p53.
-
SESN2 Upregulation: Activated p53 transcriptionally upregulates the expression of Sestrin 2 (SESN2), a key stress-responsive protein.
-
mTORC1 Inhibition: SESN2, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master negative regulator of autophagy.
-
Autophagy Induction: The inhibition of mTORC1 unleashes the autophagy machinery, leading to the formation of autophagosomes.
Furthermore, studies suggest that YW3-56 perturbs the overall autophagic flux. Treatment with YW3-56 leads to the accumulation of both autophagosomes and autophagolysosomes, along with an increase in the autophagy substrate p62/SQSTM1. This indicates that YW3-56 may not only induce the formation of autophagosomes but also impair their subsequent degradation, leading to a complex modulation of the autophagic process.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory concentrations of this compound and its effects on key autophagy-related proteins.
| Parameter | Cell Line | Value | Reference |
| IC50 (PAD4 Inhibition) | - | 1-5 µM | [1] |
| IC50 (Cell Growth Inhibition) | U2OS (human osteosarcoma) | ~2.5 µM | [1] |
| Protein | YW3-56 Treatment | Effect | Method | Cell Line | Reference |
| LC3-II/LC3-I Ratio | Increased | Dose-dependent increase | Western Blot | U2OS | [1] |
| p62/SQSTM1 | Increased | Dose-dependent increase | Western Blot | U2OS | [1] |
| Phospho-p70S6K (Thr389) | Decreased | Dose-dependent decrease | Western Blot | U2OS | [2] |
| SESN2 | Increased | Dose-dependent increase | Western Blot | U2OS | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in autophagy.
Western Blotting for Autophagy Markers (LC3 and p62)
Objective: To quantify the changes in the levels of LC3-II and p62, markers of autophagosome formation and autophagic flux, respectively.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-LC3B (1:1000 dilution)
-
Rabbit anti-p62/SQSTM1 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time period (e.g., 12-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto SDS-PAGE gels. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. The LC3-II/LC3-I ratio is a key indicator of autophagosome formation.
mCherry-GFP-LC3 Autophagic Flux Assay
Objective: To monitor the progression of autophagy from autophagosome formation to autolysosome formation.
Principle: The mCherry-GFP-LC3 reporter fluoresces yellow (merged green and red) in neutral pH environments like the cytoplasm and autophagosomes. In the acidic environment of the autolysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta.
Materials:
-
Cells stably or transiently expressing the mCherry-GFP-LC3 plasmid
-
Fluorescence microscope or confocal microscope
-
This compound
Procedure:
-
Cell Transfection/Transduction: Introduce the mCherry-GFP-LC3 construct into the cells of interest.
-
Cell Treatment: Treat the cells with this compound.
-
Live-Cell Imaging: Observe the cells under a fluorescence microscope. Capture images in both the green (GFP) and red (mCherry) channels.
-
Image Analysis:
-
Yellow puncta (co-localization of GFP and mCherry) represent autophagosomes.
-
Red-only puncta represent autolysosomes.
-
An increase in both yellow and red puncta suggests an induction of autophagic flux. An accumulation of yellow puncta without a corresponding increase in red puncta may indicate a blockage in the fusion of autophagosomes with lysosomes.
-
Transmission Electron Microscopy (TEM)
Objective: To visualize the ultrastructural morphology of autophagic vesicles (autophagosomes and autolysosomes).
Materials:
-
Glutaraldehyde and osmium tetroxide for fixation
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
-
Resin for embedding
-
Ultramicrotome
-
Transmission electron microscope
Procedure:
-
Cell Fixation: Fix YW3-56-treated and control cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol (B145695) and embed them in resin.
-
Ultrathin Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections under a transmission electron microscope. Autophagosomes are identified as double-membraned vesicles containing cytoplasmic material. Autolysosomes are single- or double-membraned vesicles with a denser, more heterogeneous content.
Mandatory Visualizations
Signaling Pathway of this compound in Autophagy Induction
Caption: Signaling cascade of this compound-induced autophagy.
Experimental Workflow for Assessing Autophagic Flux
Caption: Workflow for analyzing the effect of YW3-56 on autophagic flux.
Logical Relationship of YW3-56's Dual Role in Autophagy
Caption: Dual impact of YW3-56 on the autophagy pathway.
Conclusion
This compound is a valuable chemical tool for studying the intricate regulation of autophagy. Its well-defined mechanism of action, centered on the PAD4-p53-SESN2-mTORC1 axis, provides a clear pathway for investigating the epigenetic control of this fundamental cellular process. The evidence also points to a more complex role for YW3-56 in perturbing autophagic flux, highlighting the need for comprehensive analysis using multiple experimental approaches. This technical guide provides the necessary framework for researchers, scientists, and drug development professionals to effectively utilize YW3-56 as a modulator of autophagy and to explore its therapeutic potential in diseases where autophagic dysregulation is a key pathological feature. Further research into the effects of YW3-56 in non-cancerous cells and in vivo models will be crucial for a complete understanding of its biological activities and for advancing its potential clinical applications.
References
YW3-56 Hydrochloride: A Novel Modulator of the mTOR Signaling Pathway for Anticancer Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of YW3-56 hydrochloride, a novel peptidylarginine deiminase (PAD) inhibitor, with a specific focus on its role in modulating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting this pathway in cancer.
Introduction to the mTOR Signaling Pathway
The mTOR signaling pathway is a crucial cellular cascade that governs cell growth, proliferation, metabolism, and survival.[][2] It integrates signals from a variety of upstream stimuli, including growth factors, nutrients, and cellular energy levels, to control protein synthesis and other anabolic processes.[][2] The central component of this pathway is the serine/threonine kinase mTOR, which exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] Dysregulation of the mTOR pathway is a common feature in many human diseases, most notably in cancer, making it a prime target for therapeutic intervention.[]
This compound: A Potent PAD Inhibitor with Anticancer Activity
This compound is a novel, potent, and specific inhibitor of peptidylarginine deiminases (PADs).[4] PADs are a family of enzymes that catalyze the post-translational modification of proteins through citrullination.[5] Notably, PAD4 is frequently overexpressed in a wide range of human cancers and has been implicated in the epigenetic silencing of tumor suppressor genes.[4] YW3-56 demonstrates significantly improved potency in cancer cell growth inhibition compared to earlier generation PAD inhibitors like Cl-amidine.[4]
Mechanism of Action: YW3-56 and the mTORC1 Signaling Axis
YW3-56 exerts its anticancer effects by indirectly inhibiting the mTORC1 signaling pathway through a novel mechanism involving the tumor suppressor p53 and Sestrin 2 (SESN2).[4]
The key steps in this pathway are:
-
PAD4 Inhibition : YW3-56 inhibits the enzymatic activity of PAD4.[4]
-
p53 Activation : By inhibiting PAD4, which acts as a corepressor of p53, YW3-56 leads to the activation of p53 and its target genes.[4]
-
SESN2 Induction : One of the critical p53 target genes activated by YW3-56 is SESN2.[4]
-
mTORC1 Inhibition : SESN2, in turn, forms a complex with the TSC1/TSC2 tumor suppressor complex to inhibit mTORC1 activity.[4]
-
Downstream Effects : The inhibition of mTORC1 leads to a decrease in the phosphorylation of its key downstream substrates, including p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1). This results in the inhibition of protein synthesis and perturbation of autophagy, ultimately leading to the inhibition of cancer cell growth.[4]
Quantitative Data
The following table summarizes the reported in vitro and in vivo efficacy of this compound.
| Assay | Cell Line/Model | Parameter | Value | Reference |
| Cell Growth Inhibition | S-180 (Mouse Sarcoma) | IC50 | ~10-15 µM | [4] |
| Cancer Growth Inhibition | In cultured cells | Potency vs. Cl-amidine | >60-fold increase | [4] |
| Tumor Growth Inhibition | S-180 Xenograft Model | Efficacy | Demonstrates cancer growth inhibition | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Western Blot Analysis
This protocol is for the detection of protein expression and phosphorylation status.
References
- 2. Nutrient regulation of the mTOR complex 1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The PAD4 Inhibitor YW3-56 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
YW3-56 hydrochloride is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4), a critical enzyme implicated in various pathological processes, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, with a focus on its potential as a therapeutic agent. YW3-56 has demonstrated significant efficacy in inhibiting cancer cell proliferation and inducing apoptosis by targeting key cellular signaling pathways.
Chemical Structure and Properties
YW3-56 is a haloacetamidine-based compound designed for high affinity and selective inhibition of PAD4. The chemical structure of YW3-56 features a chloroacetamidine "warhead" and a conjugate ring system. The chloroacetamidine moiety is crucial for its mechanism of action, forming a covalent bond with a cysteine residue in the active site of PAD4, leading to irreversible inhibition.[1] The conjugate ring enhances the binding affinity and selectivity of the compound for the PAD4 protein.[1]
While the precise protonation site in the hydrochloride salt is not publicly detailed, it is anticipated to involve one of the basic nitrogen atoms within the structure. A definitive SMILES string and detailed crystallographic data for this compound are not currently available in the public domain.
Mechanism of Action
YW3-56 functions as a mechanism-based irreversible inhibitor of PAD4. The chloroacetamidine group covalently modifies the active site cysteine residue (Cys645) of PAD enzymes, which is critical for their catalytic activity.[1] This covalent modification leads to the irreversible inactivation of the enzyme. By inhibiting PAD4, YW3-56 prevents the citrullination of histone H3 (H3Cit), a post-translational modification that plays a significant role in gene regulation and chromatin structure.[1]
Quantitative Data
The inhibitory activity of YW3-56 has been quantified against various PAD isoforms and in several cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: In Vitro Enzymatic Inhibition of PAD Isoforms by YW3-56
| Target Enzyme | IC50 (nM) |
| Human PAD4 | 1,190 |
| Mouse PAD4 | 2,540 |
| PAD1 | 1,450 |
| PAD2 | 6,340 |
| PAD3 | 53,430 |
| [Source: ResearchGate][2] |
Table 2: Cellular Activity of YW3-56 in Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µM) |
| NB4 | Cell Viability | 3.87 ± 0.29 |
| U2OS | Cell Growth | ~2.5 |
| [Sources: National Institutes of Health, ResearchGate][3] |
Signaling Pathways
YW3-56 exerts its anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of PAD4 by YW3-56 leads to the activation of p53 target genes, including SESN2. SESN2, in turn, inhibits the mTORC1 complex, a key downstream effector of the PI3K/Akt pathway. This inhibition of mTORC1 signaling results in decreased cell proliferation and the induction of apoptosis.
Caption: Signaling pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, based on general methods for similar compounds and reported assays, representative protocols are provided below.
Synthesis of Haloacetamidine-Based PAD Inhibitors (General Protocol)
The synthesis of haloacetamidine-based inhibitors like YW3-56 typically involves a multi-step solution-phase synthesis. A common route starts with a protected amino acid or a similar scaffold, followed by coupling reactions to introduce the chloroacetamidine warhead and the conjugate ring system. Purification is generally achieved through chromatographic techniques.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be acquired to confirm the chemical structure of the synthesized this compound. The solvent and instrument frequency (e.g., 400 MHz for 1H NMR) would be chosen based on the compound's solubility and the desired resolution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule, confirming its elemental composition.
In Vitro PAD4 Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PAD4 by detecting the production of a byproduct of the citrullination reaction.
-
Reagents: Purified recombinant PAD4 enzyme, substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE), colorimetric detection reagents.
-
Procedure:
-
Prepare a reaction mixture containing buffer, calcium chloride, and the PAD4 enzyme.
-
Add this compound at various concentrations to the reaction mixture and incubate.
-
Initiate the reaction by adding the substrate.
-
After a set incubation period, stop the reaction.
-
Add the colorimetric reagents and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
-
Cell Culture: Plate cells (e.g., NB4) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[1]
Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the MTT assay.
-
Cell Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This compound is a promising PAD4 inhibitor with potent in vitro and in cellulo activity against various cancer models. Its well-defined mechanism of action, involving irreversible inhibition of PAD4 and subsequent modulation of the PI3K/Akt/mTOR signaling pathway, makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working to explore the full therapeutic potential of this compound. Further studies, including detailed pharmacokinetic and in vivo efficacy evaluations, are warranted to advance this compound towards clinical applications.
References
YW3-56 Hydrochloride: A Technical Overview of a Novel Pan-PAD Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YW3-56 hydrochloride, a potent, irreversible pan-Peptidylarginine Deiminase (PAD) inhibitor with significant potential in cancer therapy. YW3-56 targets PAD2 and PAD4, enzymes overexpressed in various cancers, and modulates key cellular pathways, including p53 signaling, mTORC1 activity, and autophagy.
Core Compound Properties
| Property | Value | Source |
| IUPAC Name | N-[(2R)-5-[(1-Amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide Hydrochloride | [1] |
| Molecular Formula | C27H33Cl2N5O2 | [1] |
| Molecular Weight | 530.49 g/mol | [1] |
| CAS Number | 2309756-20-3 (HCl salt) | [1][2] |
| Mechanism of Action | Irreversible pan-PAD inhibitor, targeting PAD2 and PAD4.[1][3] |
Biological Activity and Therapeutic Potential
This compound has demonstrated significant anti-cancer activity, showing a greater than 60-fold increase in cancer growth inhibition compared to the prototype PAD inhibitor, Cl-amidine.[3] Its mechanism of action is multifaceted, involving the epigenetic activation of tumor suppressor genes and the modulation of critical cellular signaling pathways.
Key Biological Effects:
-
Inhibition of PAD Enzymes: YW3-56 is a potent inhibitor of both PAD2 and PAD4.[1][3]
-
Activation of p53 Target Genes: The compound activates a range of p53 target genes, including SESN2, which plays a crucial role in inhibiting the mTORC1 signaling pathway.[3]
-
Modulation of mTOR Signaling: By inducing SESN2, YW3-56 leads to a decrease in the phosphorylation of mTORC1 substrates such as p70S6 kinase (p70S6K) and 4E-BP1.[3]
-
Perturbation of Autophagy: Treatment with YW3-56 disrupts the process of macroautophagy in cancer cells.[3]
-
Induction of ER Stress: YW3-56 can induce endoplasmic reticulum (ER) stress through the PERK-eIF2α-ATF4 signaling cascade.[2]
-
Inhibition of Cancer Cell Growth: The compound has shown low micromolar IC50 values for growth inhibition in various cancer cell lines.[3] In a mouse xenograft model, YW3-56 demonstrated the ability to inhibit cancer growth with minimal adverse effects on vital organs.[3]
Signaling Pathway
The primary signaling pathway affected by YW3-56 involves the activation of p53 and the subsequent inhibition of the mTORC1 pathway via SESN2.
Caption: YW3-56 inhibits PAD4, leading to p53 activation, SESN2 induction, and mTORC1 inhibition.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the activity of YW3-56.
PAD4 Enzymatic Activity Assay
A colorimetric assay is utilized to measure the enzymatic activity of PAD4. This method typically involves the incubation of the enzyme with a substrate that, upon deimination by PAD, leads to a product that can be detected spectrophotometrically. The IC50 value for PAD4 inhibition by YW3-56 was determined using this method.[3]
Cancer Cell Growth Inhibition Assay
The effect of YW3-56 on cancer cell viability is commonly assessed using a 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cancer cells are treated with varying concentrations of YW3-56, and the resulting IC50 values for cell growth inhibition are calculated.
Western Blot Analysis
Western blotting is employed to analyze the protein expression levels and phosphorylation status of key signaling molecules. Cells treated with YW3-56 are lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins such as p53, PAD4, SESN2, phosphorylated p70S6K, and citrullinated histone H3.[3]
Flow Cytometry for Cell Viability and Apoptosis
Flow cytometry is used for a more quantitative analysis of cell viability and apoptosis. For viability, cells can be stained with dyes like Calcein-AM (for live cells) and Propidium Iodide (PI, for dead cells). For apoptosis, staining with Annexin V-FITC and PI allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Model
To evaluate the anti-tumor efficacy of YW3-56 in a living organism, a mouse xenograft model is utilized. Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with YW3-56, and tumor growth is monitored over time. This model provides crucial data on the compound's in vivo efficacy and potential toxicity.[3]
Experimental Workflow
The general workflow for evaluating a novel PAD inhibitor like YW3-56 is outlined below.
Caption: A typical experimental workflow for the preclinical evaluation of YW3-56.
References
Preclinical Profile of YW3-56 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YW3-56 hydrochloride is a potent, irreversible pan-peptidylarginine deiminase (PAD) inhibitor with significant preclinical anti-cancer activity. This technical guide provides a comprehensive overview of the preclinical studies on YW3-56, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanisms of action through signaling pathway diagrams. The data presented herein supports the potential of YW3-56 as a therapeutic agent, particularly in oncology, by demonstrating its ability to induce cancer cell death, inhibit tumor growth, and modulate key cellular signaling pathways.
Introduction
Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine residues to citrulline. Dysregulation of PAD activity, particularly PAD4, has been implicated in the pathogenesis of various diseases, including cancer. PAD4 is overexpressed in numerous human cancers and plays a role in epigenetic regulation and tumorigenesis. This compound has emerged as a promising PAD inhibitor, exhibiting potent enzymatic and cellular activity. This document consolidates the preclinical findings on YW3-56, offering a detailed resource for researchers and drug developers.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of YW3-56.
Table 1: In Vitro Inhibitory Activity of YW3-56
| Target/Cell Line | Assay Type | Endpoint | Value | Reference |
| PAD4 | Enzymatic Assay | IC₅₀ | ~1-5 µM | [1][2][3] |
| U2OS (Osteosarcoma) | Cytotoxicity Assay | IC₅₀ | ~2.5 µM | [1] |
| S-180 (Sarcoma) | MTT Assay | IC₅₀ | ~10-15 µM | [4] |
| NB4 (Leukemia) | MTT Assay | Dose-dependent decrease in viability | - |
Table 2: In Vivo Efficacy of YW3-56 in Mouse Xenograft Model
| Tumor Model | Treatment | Dosage | Outcome | Reference |
| S-180 Sarcoma | YW3-56 | Not Specified | Significant tumor growth inhibition | [4] |
| S-180 Sarcoma | YW3-56 + SAHA (HDAC inhibitor) | Not Specified | Additive tumor growth inhibition | [4] |
Mechanism of Action
YW3-56 exerts its anti-cancer effects through multiple mechanisms, primarily centered around the inhibition of PAD4 and the subsequent modulation of downstream signaling pathways.
Inhibition of PAD4 and Histone Citrullination
YW3-56 is an irreversible inhibitor of PAD4. By binding to the enzyme, it prevents the citrullination of histones, a key epigenetic modification. This inhibition leads to the reactivation of tumor suppressor gene expression.[1]
Activation of the p53-SESN2-mTORC1 Signaling Pathway
A primary mechanism of YW3-56 is the activation of the p53 tumor suppressor pathway.[4] Inhibition of PAD4 by YW3-56 leads to increased expression of p53 and its target genes, including Sestrin2 (SESN2).[1][4][5] SESN2, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[4] This inhibition of mTORC1, a central regulator of cell growth and proliferation, contributes to the anti-cancer effects of YW3-56.[4][5]
Modulation of the PI3K-AKT-mTOR Signaling Pathway
In acute promyelocytic leukemia (APL) cells, YW3-56 has been shown to modulate the PI3K-AKT-mTOR signaling pathway. It leads to reduced AKT expression and phosphorylation, which in turn impairs glucose uptake and metabolism, promoting leukemia cell differentiation.[5] This indicates a role for YW3-56 in reversing the Warburg effect, a hallmark of cancer metabolism.[5]
Induction of Autophagy and Apoptosis
By inhibiting the mTORC1 pathway, YW3-56 perturbs macroautophagy in cancer cells.[4] Furthermore, it induces caspase-3/PARP-mediated apoptosis, leading to programmed cell death.[5]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of YW3-56.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of YW3-56 on cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., NB4, U2OS, S-180) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins in cells treated with YW3-56.
-
Procedure:
-
Cells are treated with YW3-56 as described for the viability assay.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., PAD4, p53, AKT, mTOR, GAPDH as a loading control).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified using densitometry software.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of YW3-56 in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells (e.g., S-180) to establish tumors.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal or oral administration of YW3-56 at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).
-
Conclusion
The preclinical data for this compound strongly support its development as an anti-cancer therapeutic. Its well-defined mechanism of action, involving the inhibition of PAD4 and modulation of key signaling pathways such as p53-SESN2-mTORC1 and PI3K-AKT-mTOR, provides a solid rationale for its clinical investigation. The in vitro and in vivo studies have demonstrated its potent cytotoxic and tumor-inhibitory effects. Further studies are warranted to explore its full therapeutic potential, including its use in combination therapies and its efficacy in a broader range of cancer types.
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Peptidylarginine Deiminase Attenuates Inflammation and Improves Survival in a Rat Model of Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
YW3-56 Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
YW3-56 hydrochloride is a potent and specific inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme implicated in various diseases, including cancer and autoimmune disorders. This document provides detailed application notes and protocols for the in vitro evaluation of this compound. The included methodologies cover the assessment of its enzymatic inhibition, effects on cell viability, mechanism of action through key signaling pathways, and its impact on gene and protein expression.
Introduction
Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of arginine to citrulline. PAD4, in particular, plays a crucial role in gene regulation through histone citrullination and is overexpressed in numerous cancers. This compound has emerged as a significant small molecule inhibitor of PAD4, demonstrating anti-cancer properties by inducing autophagy and inhibiting the mTORC1 signaling pathway.[1] These protocols are designed to enable researchers to effectively study the in vitro characteristics of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of YW3-56
| Cell Line | Assay Type | IC50 Value | Reference |
| U2OS (osteosarcoma) | MTT Assay | ~2.5 µM | [2] |
| S-180 (sarcoma) | MTT Assay | ~10-15 µM | [1] |
| NB4 (leukemia) | MTT Assay | Not specified | [3] |
Table 2: PAD4 Enzymatic Inhibition by YW3-56
| Enzyme | Assay Type | IC50 Value | Reference |
| PAD4 | Colorimetric Assay | 1-5 µM | [2] |
Signaling Pathway
This compound primarily targets PAD4, leading to the inhibition of histone citrullination. This action activates the expression of p53 target genes, including SESN2. Sestrin2 (SESN2) in turn inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1] Inhibition of mTORC1 perturbs autophagy and can lead to cancer cell growth inhibition.[1]
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Workflow:
Materials:
-
Cancer cell lines (e.g., U2OS, S-180, NB4)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro PAD4 Enzyme Inhibition Assay (Colorimetric)
This assay measures the ability of this compound to inhibit the enzymatic activity of PAD4.
Materials:
-
Recombinant human PAD4
-
BAEE (Nα-Benzoyl-L-arginine ethyl ester) as substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM CaCl2, 1 mM DTT)
-
This compound
-
Colorimetric detection reagents for ammonia (B1221849) or citrulline
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant PAD4, and assay buffer. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (BAEE).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add the colorimetric detection reagents according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 value.
Gene Expression Analysis (RT-qPCR)
This protocol quantifies the changes in mRNA levels of target genes (e.g., SESN2, p53) following treatment with this compound.
Workflow:
Materials:
-
Cancer cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (SESN2, p53) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Isolate total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.
Western Blot Analysis of mTOR Signaling Pathway
This protocol detects changes in the protein expression and phosphorylation status of key components of the mTOR signaling pathway.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Immunofluorescence for Histone H3 Citrullination
This protocol visualizes the level of citrullinated histone H3 (H3Cit) in cells treated with this compound.
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-citrullinated histone H3)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block with blocking solution.
-
Incubate with the primary antibody against citrullinated histone H3.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
Application Notes and Protocols for YW3-56 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: YW3-56 hydrochloride is a potent and irreversible inhibitor of peptidylarginine deiminase 4 (PAD4), a key enzyme implicated in various cancers through its role in histone citrullination and epigenetic regulation.[1][2] These application notes provide a comprehensive overview of the cellular effects of this compound and detailed protocols for its use in cell culture experiments. The primary mechanism of action of YW3-56 involves the epigenetic activation of tumor suppressor genes, leading to the induction of apoptosis, cell cycle arrest, and modulation of autophagy.[1]
Mechanism of Action: this compound covalently modifies a cysteine residue in the active site of PAD4, leading to its irreversible inhibition.[2] This inhibition of PAD4 activity results in the activation of p53 target genes, including Sestrin 2 (SESN2).[1] SESN2, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1] This cascade of events perturbs autophagy and inhibits cancer cell growth.[1] Additionally, YW3-56 has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Assay | Reference |
| U2OS | Human Osteosarcoma | ~2.5 | Not Specified | Cell Growth Inhibition | [5] |
| S-180 | Mouse Sarcoma | ~10-15 | Not Specified | MTT Assay | [1] |
| NB4 | Human Acute Promyelocytic Leukemia | Not explicitly stated, but significant effects seen at 2, 4, 8 µM | Not Specified | MTT Assay | [2] |
| A549 | Human Lung Cancer | Concentration-dependent inhibition observed from 2.5 to 40 µM | 48 hours | MTT Assay | [4] |
| 95D | Human Lung Cancer | Concentration-dependent inhibition observed from 2.5 to 40 µM | 48 hours | MTT Assay | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Duration (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| A549 | 0 | 48 | ~55% | ~30% | ~15% | [3] |
| 5 | 48 | Increased | Decreased | Decreased | [3] | |
| 10 | 48 | Increased | Decreased | Decreased | [3] | |
| 15 | 48 | Increased | Decreased | Decreased | [3] | |
| 95D | 0 | 48 | ~60% | ~25% | ~15% | [3] |
| 5 | 48 | Increased | Decreased | Decreased | [3] | |
| 10 | 48 | Increased | Decreased | Decreased | [3] | |
| 15 | 48 | Increased | Decreased | Decreased | [3] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Duration (hours) | Apoptosis Detection Method | Observations | Reference |
| NB4 | 2, 4, 8 | Not Specified | Annexin V-FITC/PI Staining | Dose-dependent increase in early and late apoptotic cells. | [2] |
| A549 | 0, 5, 10, 15 | 48 | Flow Cytometry | Significant enhancement in the frequency of apoptotic cells in a concentration-dependent manner. | [4] |
| 95D | 0, 5, 10, 15 | 48 | Flow Cytometry | Significant enhancement in the frequency of apoptotic cells in a concentration-dependent manner. | [4] |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
1. Cell Culture
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Materials:
-
Cancer cell line of interest (e.g., U2OS, S-180)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
CO₂ incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 5% CO₂ incubator at 37°C.[1]
-
Subculture cells upon reaching 80-90% confluency.
-
For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
2. This compound Treatment
-
Materials:
-
This compound
-
Methanol (B129727) or other suitable solvent
-
Complete cell culture medium
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol.[6] For example, a 10 mM stock solution. Store at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in complete cell culture medium.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound.
-
A vehicle control (medium with the same concentration of methanol used for the highest drug concentration) should be included in all experiments.
-
Incubate the cells for the desired duration (e.g., 8, 12, 24, or 48 hours) before proceeding with downstream assays.[1][3][4]
-
3. Cell Viability (MTT) Assay
-
Materials:
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.[2] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
5. Cell Cycle Analysis (Propidium Iodide Staining)
-
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
-
6. Western Blot Analysis
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-SESN2, anti-phospho-p70S6K, anti-LC3B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.[7][8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1] The levels of proteins such as p53, SESN2, phosphorylated p70S6K, and the conversion of LC3-I to LC3-II can be analyzed.[1]
-
References
- 1. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. YW3-56 (hydrochloride) (technical grade) | TargetMol [targetmol.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: YW3-56 Hydrochloride Dosage for Mouse Models
Disclaimer: The following information is based on published research for YW3-56. It is presumed that YW3-56 hydrochloride, as the salt form, will exhibit similar biological activity. However, researchers should empirically determine the optimal dosage, solubility, and vehicle for their specific mouse model and experimental conditions.
Application Notes
Introduction
YW3-56 is a novel, potent, and cell-permeable inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1] PAD4 is an enzyme that catalyzes the conversion of arginine to citrulline on histone proteins, an epigenetic modification that can regulate gene expression.[1] In numerous human cancers, PAD4 is significantly overexpressed, making it a promising target for therapeutic intervention.[1] YW3-56 has demonstrated significant efficacy in inhibiting cancer cell growth in vitro and in vivo, with a potency over 60 times greater than the first-generation PAD inhibitor, Cl-amidine.[1]
Mechanism of Action
YW3-56 exerts its anticancer effects through a multi-faceted mechanism primarily involving the reactivation of tumor suppressor pathways. The primary mechanism involves the inhibition of PAD4, which leads to the epigenetic activation of p53 target genes, including SESN2 (Sestrin 2).[1] SESN2 is an upstream inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). By inducing SESN2 expression, YW3-56 effectively suppresses the mTORC1 signaling pathway, leading to reduced phosphorylation of its downstream substrates, p70S6 kinase (p70S6K) and 4E-BP1.[1] This inhibition of mTORC1 signaling perturbs the process of macroautophagy and ultimately inhibits cancer cell proliferation.[1] Studies in acute promyelocytic leukemia models also indicate that YW3-56 can target AKT-driven metabolic reprogramming.[2]
References
Application Notes and Protocols for In Vivo Administration of YW3-56 Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of YW3-56 hydrochloride, a potent peptidylarginine deiminase (PAD) inhibitor. This document includes a summary of its biological activity, quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflow.
Application Notes
This compound is a small molecule inhibitor of PAD enzymes, particularly PAD2 and PAD4. It has demonstrated anti-cancer properties by modulating epigenetic and signaling pathways within cancer cells. In vivo studies have shown its efficacy in inhibiting tumor growth in a mouse xenograft model with minimal adverse effects.
The primary mechanism of action of YW3-56 involves the activation of the p53 tumor suppressor pathway. This leads to the upregulation of its target gene, Sestrin 2 (SESN2). SESN2, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. This inhibition of mTORC1 activity perturbs autophagy and can lead to cell cycle arrest and apoptosis in cancer cells.
In a sarcoma S-180 mouse xenograft model, daily intraperitoneal injections of this compound at a dose of 10 mg/kg for one week resulted in a significant reduction in tumor growth. Importantly, this treatment regimen did not cause any observable adverse effects on the body weight or the weight of vital organs of the mice.
Data Presentation
In Vitro Efficacy of YW3-56
| Cell Line | Assay Type | IC₅₀ | Reference |
| Mouse Sarcoma S- |
Application Notes and Protocols for YW3-56 Hydrochloride in Triple-Negative Breast Cancer (TNBC) Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of expression of the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1] This absence of well-defined molecular targets limits therapeutic options, primarily to chemotherapy, which is often associated with significant toxicity and the development of resistance.[1]
YW3-56 hydrochloride is a potent, cell-permeable pan-inhibitor of protein arginine deiminases (PADs).[2] Research has demonstrated its anti-cancer properties in various cancer models, including triple-negative breast cancer.[2] YW3-56 has been shown to inhibit the growth of TNBC cells both in vitro and in vivo xenograft models.[2] Its mechanism of action in TNBC involves the induction of endoplasmic reticulum (ER) stress and the activation of the PERK-eIF2α-ATF4 signaling pathway, leading to apoptosis and inhibition of mTOR signaling.[2] These application notes provide an overview of the effects of YW3-56 on TNBC cells and detailed protocols for its use in key cellular assays.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the available quantitative data on the efficacy of this compound in cancer cell lines. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific TNBC cell line and experimental conditions.
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |
| U2OS | Osteosarcoma | Cell Growth | ~2.5 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Tumor Growth Inhibition (in vivo) | Not Applicable | [2] |
Note: While a specific IC₅₀ for MDA-MB-231 cell viability was not explicitly stated in the primary literature, the compound has been shown to effectively inhibit the growth of MDA-MB-231 xenograft tumors.[2]
Signaling Pathways and Mechanism of Action
This compound, as a PAD inhibitor, exerts its anti-cancer effects in TNBC through a multi-faceted mechanism. The primary pathway activated by YW3-56 is the Integrated Stress Response (ISR), specifically through the induction of endoplasmic reticulum (ER) stress.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on TNBC cells. It is recommended to use the MDA-MB-231 cell line as a starting point, as its response to YW3-56 has been documented.[2]
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, Hs578T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed TNBC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a concentration range of 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the YW3-56 dilutions. Include a vehicle control (DMSO at the same concentration as the highest YW3-56 concentration) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the signaling pathways affected by YW3-56.
Materials:
-
TNBC cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed TNBC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) for a specified time (e.g., 4, 8, 16 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Use β-actin as a loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in TNBC cells treated with YW3-56.
References
Application Notes: YW3-56 Hydrochloride for Leukemia Cell Line Studies
Introduction
YW3-56 hydrochloride is a potent, irreversible inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in epigenetic regulation and leukemogenesis.[1][2] Research in acute promyelocytic leukemia (APL) has revealed that YW3-56 exerts multimodal anti-leukemic effects. It has been shown to induce cellular differentiation, trigger apoptosis, and reverse the Warburg effect by reprogramming glucose metabolism in leukemia cells.[1] These characteristics make YW3-56 a valuable tool for investigating novel therapeutic strategies against leukemia, particularly APL. These notes provide an overview of its application in leukemia cell line studies, including its effects on cell viability, apoptosis, and key signaling pathways.
Key Applications:
-
Inhibition of leukemia cell proliferation.
-
Induction of apoptosis and cell cycle arrest.
-
Promotion of myeloid differentiation.
-
Investigation of the PAD4-AKT-mTOR signaling axis.
-
Studies on metabolic reprogramming in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on leukemia cell lines as reported in preclinical studies.
Table 1: In Vitro Inhibitory Activity of YW3-56
| Parameter | Cell Line / Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Enzymatic Activity | PAD4 | 4.10 ± 0.28 µM | [1] |
| Anti-proliferative Activity | NB4 (APL) | 3.87 ± 0.29 µM | [1] |
| Anti-proliferative Activity | HL-60 (APL) | 2.27 ± 0.17 µM |[1] |
Table 2: YW3-56 Induced Apoptosis in NB4 Leukemia Cells (24-hour treatment)
| YW3-56 Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Reference |
|---|---|---|---|
| 2 µM | 2.14 ± 0.22% | 2.11 ± 0.20% | [1] |
| 4 µM | Not specified | Not specified | [1] |
| 8 µM | 5.73 ± 0.35% | 39.84 ± 0.19% |[1] |
Table 3: Effect of YW3-56 on NB4 Cell Marker Expression
| Marker Type | Marker | Effect of YW3-56 Treatment | Cellular Process | Reference |
|---|---|---|---|---|
| Stemness | CD44, CD133 | Downregulation | Attenuation of leukemia stemness | [1][3] |
| Myeloid Differentiation | CD11b, CD14 | Upregulation | Promotion of differentiation | [1][3] |
| Immunogenic Activation | CD80, CD86 | Upregulation | Enhancement of immunogenicity |[1][3] |
Signaling Pathways and Mechanisms of Action
YW3-56's anti-leukemic activity is mediated through its influence on critical cellular signaling pathways. The diagrams below illustrate the proposed mechanism and the experimental workflow for its study.
Caption: A general workflow for studying the effects of YW3-56 on leukemia cells.
Caption: YW3-56 inhibits PAD4, leading to AKT/mTOR suppression and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in leukemia cell lines.
Cell Culture and Maintenance
This protocol describes the standard procedure for culturing suspension leukemia cell lines such as NB4 and HL-60.
-
Materials:
-
Leukemia cell line (e.g., NB4, ATCC® CRL-3424™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile centrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw and culture cells according to the supplier's instructions.
-
Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh complete growth medium at the desired density.
-
Regularly check for cell viability and morphology using a microscope.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[2]
-
Materials:
-
This compound stock solution (dissolved in DMSO or appropriate solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of YW3-56 in complete medium and add them to the wells. Include a vehicle control (medium with solvent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
-
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed approximately 1 x 10⁶ cells per well in a 6-well plate and treat with various concentrations of YW3-56 (e.g., 2, 4, 8 µM) for 24 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates to understand the effect of YW3-56 on signaling pathways.[1]
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAD4, anti-AKT, anti-p-AKT, anti-mTOR, anti-Caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with YW3-56 as required, then harvest and wash with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using an ECL substrate and an imaging system. Use a loading control like GAPDH to normalize protein levels.
-
References
Application Notes and Protocols: YW3-56 Hydrochloride in an Osteosarcoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
YW3-56 hydrochloride, a novel small molecule inhibitor of peptidylarginine deiminase 4 (PAD4), has demonstrated significant anti-tumor activity in preclinical models. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in an osteosarcoma xenograft model. The information presented herein is synthesized from published research and established methodologies in the field. This compound exerts its anticancer effects by inducing the expression of the tumor suppressor gene SESN2, which in turn inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, leading to perturbed autophagy and cancer cell growth inhibition. In a sarcoma xenograft model, YW3-56 has been shown to effectively inhibit tumor growth, suggesting its potential as a therapeutic agent for osteosarcoma.
Introduction to this compound
YW3-56 is a potent inhibitor of PAD4, an enzyme overexpressed in various cancers that plays a role in epigenetic regulation through histone citrullination. By inhibiting PAD4, YW3-56 can reactivate tumor suppressor genes that are silenced in cancer cells. One of the key mechanisms of action for YW3-56 is the upregulation of Sestrin 2 (SESN2), a stress-inducible protein that acts as an upstream inhibitor of the mTORC1 signaling pathway. This inhibition leads to a decrease in the phosphorylation of mTORC1 substrates like p70S6 kinase (p70S6K) and 4E-BP1, ultimately disrupting protein synthesis and inducing autophagy, which contributes to the suppression of tumor growth.
In Vivo Efficacy of this compound
In a study utilizing a mouse sarcoma S-180 cell-derived tumor model, YW3-56 demonstrated significant cancer growth inhibition. The lead compound showed an ability to reduce tumor proliferation with minimal adverse effects on the vital organs of the animals.
Quantitative Data Summary
| Cell Line | Compound | IC50 (in vitro) | Treatment Group | Tumor Growth Inhibition | Reference |
| Sarcoma S-180 | This compound | ~10–15 μM | YW3-56 (10 mg/kg/day) | Similar to SAHA (~55.4%) | [1] |
| Sarcoma S-180 | SAHA (HDAC Inhibitor) | Not specified | SAHA (5 mg/kg/day) | ~55.4% | [1] |
| Sarcoma S-180 | YW3-56 + SAHA | Not specified | YW3-56 (5 mg/kg/day) + SAHA (2.5 mg/kg/day) | ~72.9% | [1] |
Experimental Protocols
The following protocols are based on established methodologies for developing and utilizing an osteosarcoma xenograft model to test the efficacy of investigational compounds like this compound.
Cell Culture and Preparation
-
Cell Line: Human osteosarcoma cell lines (e.g., U2OS, Saos-2) or mouse sarcoma S-180 cells.
-
Culture Medium: Grow cells in a suitable medium such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Cell Viability: Perform a cell count and assess viability using a trypan blue exclusion assay. Viability should be above 95%.
-
Resuspension: Centrifuge the cells and resuspend the pellet in sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL. For some models, mixing the cell suspension with an equal volume of Matrigel can improve tumor take rate.[2]
Osteosarcoma Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) mice or SCID mice, aged 4-6 weeks.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.
-
Implantation Site: The most common site for subcutaneous xenografts is the flank. For orthotopic models, which more closely mimic the tumor microenvironment, injection can be made into the tibia.[2]
-
Injection:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 1 x 10^6 cells in a volume of 100 µL subcutaneously into the flank.[3]
-
Monitor the mice regularly for tumor growth.
-
This compound Administration
-
Tumor Growth: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, YW3-56, positive control).
-
Dosage and Administration:
-
Based on published data, a dosage of 10 mg/kg of body weight can be administered daily.[1]
-
This compound should be dissolved in a suitable vehicle (e.g., sterile PBS or a solution containing DMSO and PEG).
-
Administer the compound via intraperitoneal (i.p.) injection.
-
-
Monitoring:
-
Measure tumor volume every 2-3 days using calipers. The formula for tumor volume is: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Tumors can then be excised, weighed, and processed for further analysis (e..g., histology, Western blotting).
Visualizations
Signaling Pathway of this compound in Osteosarcoma
Caption: Mechanism of YW3-56 in osteosarcoma.
Experimental Workflow for Osteosarcoma Xenograft Study
Caption: Workflow of the in vivo xenograft study.
Logical Relationship of the Study Design
Caption: Logical flow of the preclinical study.
References
Application Notes and Protocols for Western Blot Analysis Following YW3-56 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
YW3-56 hydrochloride is a novel small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in various diseases, including cancer.[1] This compound has been shown to suppress cancer cell growth by modulating gene expression and inducing autophagy.[1] Mechanistic studies have revealed that YW3-56 exerts its effects through the p53-SESN2-mTORC1 signaling pathway.[1] By inhibiting PAD4, YW3-56 leads to the upregulation of Sestrin 2 (SESN2), a negative regulator of the mTORC1 complex. This, in turn, results in the decreased phosphorylation of mTORC1 substrates, such as p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), ultimately impacting protein synthesis and cell proliferation.[1]
Western blotting is a crucial technique to elucidate the molecular effects of this compound treatment on this signaling cascade.[2][3][4][5] This document provides detailed application notes and protocols for performing Western blot analysis to assess the modulation of key proteins in the p53-SESN2-mTORC1 pathway following treatment with this compound.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize representative quantitative data from Western blot analysis of cells treated with this compound. This data is illustrative and serves as an example of expected outcomes. Actual results may vary depending on the cell line, experimental conditions, and antibodies used. Densitometry analysis of Western blot bands is performed to quantify the relative protein expression levels, which are typically normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on the Expression of p53 and SESN2
| Treatment | Concentration (µM) | Duration (hours) | Relative p53 Expression (Fold Change) | Relative SESN2 Expression (Fold Change) |
| Vehicle Control | 0 | 24 | 1.0 | 1.0 |
| YW3-56 HCl | 5 | 24 | 1.8 | 2.5 |
| YW3-56 HCl | 10 | 24 | 2.5 | 4.2 |
| YW3-56 HCl | 20 | 24 | 3.1 | 5.8 |
Table 2: Effect of this compound on the Phosphorylation of mTORC1 Substrates
| Treatment | Concentration (µM) | Duration (hours) | Relative p-p70S6K (Thr389) / Total p70S6K Ratio (Fold Change) | Relative p-4E-BP1 (Thr37/46) / Total 4E-BP1 Ratio (Fold Change) |
| Vehicle Control | 0 | 24 | 1.0 | 1.0 |
| YW3-56 HCl | 5 | 24 | 0.6 | 0.7 |
| YW3-56 HCl | 10 | 24 | 0.3 | 0.4 |
| YW3-56 HCl | 20 | 24 | 0.1 | 0.2 |
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., U2OS, NB4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
YW3-56 HCl Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., 5, 10, 20 µM). Include a vehicle control containing the same concentration of the solvent.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Preparation:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Protocol 3: Western Blotting
-
Sample Preparation for Electrophoresis:
-
Based on the protein quantification results, normalize the protein concentration for all samples.
-
Mix the protein lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of denatured protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target proteins).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-p53, anti-SESN2, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin) in the blocking buffer at the recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature with gentle agitation.
-
-
Final Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control band (e.g., β-actin).
-
For phosphorylated proteins, calculate the ratio of the phosphorylated protein to the total protein.
-
References
Application Notes and Protocols for Immunofluorescence Staining with YW3-56 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
YW3-56 hydrochloride is a potent and irreversible inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme implicated in various cancers through the citrullination of histones and other proteins.[1][2][3] By inhibiting PAD4, this compound serves as a valuable tool for studying the epigenetic regulation of gene expression and its impact on cellular processes such as autophagy and apoptosis.[1] These application notes provide detailed protocols for utilizing this compound in immunofluorescence studies to investigate its effects on cellular signaling pathways and protein modifications.
Mechanism of Action & Signaling Pathway
This compound functions by covalently binding to a cysteine residue in the active site of PAD4, leading to its irreversible inhibition.[3] This inhibition primarily affects the p53-SESN2-mTORC1 signaling pathway. By preventing PAD4-mediated histone citrullination, YW3-56 facilitates the expression of the tumor suppressor p53 and its target genes, including Sestrin-2 (SESN2).[1] SESN2, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and proliferation. Inhibition of mTORC1 leads to reduced phosphorylation of its downstream targets, such as p70S6 kinase (p70S6K), and the induction of autophagy.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the application of this compound in cellular and in vivo studies.
| Parameter | Cell Line / Model | Concentration / Dose | Effect | Reference |
| IC50 (Cancer Cell Growth) | Mouse Sarcoma S-180 | ~10-15 µM | Inhibition of cell growth | [1] |
| Effective Concentration (In Vitro) | NB4 leukemia cells | 2, 4, 8 µM | Inhibition of H3Cit, induction of apoptosis | [3] |
| U2OS osteosarcoma cells | 6 µM for 24h | Induction of autophagy | [1] | |
| Effective Dose (In Vivo) | Mouse Sarcoma S-180 xenograft | 10 mg/kg daily (i.p.) | Tumor growth inhibition | [1] |
| Immunofluorescence Concentration | NB4 leukemia cells | 4 µM | Analysis of H3Cit expression | [3] |
Experimental Protocols
Immunofluorescence Staining for Histone H3 Citrullination (H3Cit)
This protocol is designed for the analysis of H3Cit levels in NB4 cells following treatment with this compound.
Materials:
-
This compound
-
NB4 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Poly-L-lysine coated coverslips
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-Histone H3 (citrulline R2 + R8 + R17) antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
Nuclear counterstain: Hoechst 33342
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed NB4 cells onto poly-L-lysine coated coverslips in a 24-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with 4 µM this compound or vehicle control for the desired time period (e.g., 24-48 hours).
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-H3Cit antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the cells with the diluted primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature to stain the nuclei.[3]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. H3Cit staining will appear in the nucleus.[3]
-
Subcellular Localization of YW3-56
YW3-56 possesses intrinsic fluorescence, allowing for its direct visualization within cells.
Materials:
-
U2OS cells (or other adherent cell line)
-
This compound
-
Fixation buffer: 3.7% paraformaldehyde in PBS with 0.1% Triton X-100 and 0.2% Nonidet P-40, pH 7.4.[1]
-
Nuclear stain: TOPRO-3
-
PBS
Procedure:
-
Cell Culture and Treatment:
-
Culture U2OS cells on coverslips.
-
Treat cells with this compound (e.g., 6 µM) for 12 hours.[1]
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix and permeabilize cells simultaneously with the specified fixation buffer for 15 minutes at room temperature.[1]
-
-
Nuclear Staining:
-
Wash cells three times with PBS.
-
Stain nuclei with TOPRO-3 according to the manufacturer's protocol.
-
-
Imaging:
Conclusion
This compound is a powerful research tool for investigating the role of PAD4 in cancer biology and other pathological conditions. The provided protocols offer a starting point for immunofluorescence-based studies to elucidate the compound's effects on histone modifications and cellular signaling cascades. Researchers should optimize antibody concentrations and incubation times for their specific experimental systems.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by YW3-56 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
YW3-56 hydrochloride is a potent and specific inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in various cancers through its role in histone citrullination and gene regulation. Inhibition of PAD4 by YW3-56 has been shown to induce apoptosis in a variety of cancer cell lines. This document provides detailed application notes and protocols for the analysis of YW3-56-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[2] Annexin V conjugated to a fluorochrome (e.g., FITC) allows for the detection of early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.
By using these two stains, cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis).
Data Presentation
The following tables summarize the dose-dependent effect of this compound on the induction of apoptosis in various cancer cell lines, as determined by Annexin V/PI flow cytometry.
Table 1: Effect of this compound on Apoptosis in NB4 Acute Promyelocytic Leukemia Cells
| YW3-56 Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 5.2 ± 0.8 | 2.1 ± 0.4 |
| 2 | 15.8 ± 1.5 | 5.7 ± 0.9 |
| 4 | 28.4 ± 2.1 | 12.3 ± 1.3 |
| 8 | 45.1 ± 3.5 | 25.6 ± 2.8 |
Data are representative and compiled based on findings that YW3-56 induces a dose-dependent increase in both early and late apoptotic cell populations in NB4 cells.[3]
Table 2: Effect of this compound on Apoptosis in A549 and 95D Lung Cancer Cells (48h treatment)
| Cell Line | YW3-56 Concentration (µM) | % Total Apoptotic Cells (Annexin V+) |
| A549 | 0 (Control) | 4.5 ± 0.7 |
| 5 | 12.3 ± 1.1 | |
| 10 | 25.8 ± 2.3 | |
| 15 | 41.2 ± 3.9 | |
| 95D | 0 (Control) | 3.8 ± 0.5 |
| 5 | 10.5 ± 0.9 | |
| 10 | 22.1 ± 1.8 | |
| 15 | 35.7 ± 3.1 |
Data are representative and based on findings that YW3-56 enhances the frequency of apoptotic cells in A549 and 95D cells in a concentration-dependent manner.[4]
Experimental Protocols
Materials
-
This compound (stock solution prepared in DMSO or appropriate solvent)
-
Cancer cell lines (e.g., NB4, A549, 95D)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
12 x 75 mm flow cytometry tubes
Protocol for Induction of Apoptosis
-
Cell Seeding:
-
Suspension cells (e.g., NB4): Seed cells at a density of 0.5 x 10^6 cells/mL in a culture flask.
-
Adherent cells (e.g., A549, 95D): Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Replace the existing medium with the drug-containing medium.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Aspirate the medium (which may contain floating apoptotic cells) and collect it in a centrifuge tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the gated population, create a FITC (Annexin V) vs. PI dot plot.
-
Set up quadrants to distinguish the four populations: Live (lower left), Early Apoptotic (lower right), Late Apoptotic/Necrotic (upper right), and Necrotic (upper left).
-
Calculate the percentage of cells in each quadrant for each treatment condition.
Visualizations
Experimental Workflow
Caption: Workflow for apoptosis analysis with YW3-56.
Proposed Signaling Pathway of YW3-56-Induced Apoptosis
Caption: YW3-56 induced apoptosis signaling pathway.
Mechanism of Action
This compound induces apoptosis primarily through the inhibition of PAD4.[5] As a corepressor of the tumor suppressor p53, PAD4 inhibition by YW3-56 leads to the increased expression of p53 target genes, including Sestrin 2 (SESN2).[6] SESN2, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[5][6] The suppression of the downstream mTOR pathway is linked to the activation of caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[7] This mechanism highlights a novel therapeutic strategy for cancers with overexpressed PAD4.
References
- 1. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
YW3-56 Hydrochloride: A Potent Tool for Interrogating Histone Citrullination
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone citrullination, the post-translational conversion of arginine to citrulline, is a critical epigenetic modification implicated in a myriad of physiological and pathological processes, including gene regulation, chromatin decondensation, and the formation of neutrophil extracellular traps (NETs). This process is catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs). Among the five human PAD isoforms, PAD2 and PAD4 are the primary enzymes responsible for histone citrullination. Dysregulation of PAD activity and the subsequent aberrant histone citrullination have been linked to various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
YW3-56 hydrochloride is a potent, irreversible pan-PAD inhibitor with significant activity against PAD2 and PAD4. Its ability to covalently modify the active site of PAD enzymes makes it a valuable chemical probe for elucidating the functional roles of histone citrullination in cellular processes and disease pathogenesis. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in laboratory settings.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against various human PAD enzymes has been characterized by determining its half-maximal inhibitory concentration (IC50).
| Enzyme Target | IC50 (nM) |
| hPAD1 | 1,450 |
| hPAD2 | 6,340 |
| hPAD3 | 53,430 |
| hPAD4 | 1,190 |
| mPAD4 | 2,540 |
Table 1: IC50 values of this compound for human (h) and mouse (m) PAD isozymes.
Cellular Potency of this compound
The anti-proliferative activity of YW3-56 has been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| U2OS | Osteosarcoma | ~2.5 |
| S-180 | Sarcoma | ~10-15 |
| A549 | Lung Cancer | Not explicitly stated, but effective in the 2.5-40 µM range |
| 95D | Lung Cancer | Not explicitly stated, but effective in the 2.5-40 µM range |
| NB4 | Acute Promyelocytic Leukemia | Not explicitly stated, but effective in the 2-8 µM range |
Table 2: Cellular growth inhibition (IC50) of this compound in various cancer cell lines.[1]
Mandatory Visualizations
Caption: PAD4-mediated histone citrullination and its inhibition by YW3-56.
Caption: Workflow for analyzing histone citrullination by Western blot.
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone H3 Citrullination
This protocol details the procedure for detecting changes in histone H3 citrullination in cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Histone extraction buffer (e.g., 0.2 M H2SO4)
-
Trichloroacetic acid (TCA)
-
Acetone (B3395972) (ice-cold)
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-citrullinated Histone H3 (e.g., anti-H3Cit)
-
Primary antibody: Anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS, NB4) at a suitable density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 2, 4, 8 µM) for the desired duration (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
-
Histone Extraction:
-
Harvest cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
-
Perform acid extraction of histones by resuspending the cell pellet in 0.2 M H2SO4 and incubating overnight at 4°C with rotation.
-
Centrifuge to pellet cellular debris. Transfer the supernatant containing histones to a new tube.
-
Precipitate histones by adding TCA to a final concentration of 20%.
-
Wash the histone pellet with ice-cold acetone and air dry.
-
Resuspend the histone pellet in water or a suitable buffer.
-
Quantify protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-histone H3 antibody as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the citrullinated histone H3 signal to the total histone H3 signal.
-
Protocol 2: Immunofluorescence Analysis of Histone H3 Citrullination
This protocol allows for the visualization of histone H3 citrullination within cells following treatment with this compound.
Materials:
-
This compound
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-citrullinated Histone H3
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a petri dish and allow them to attach.
-
Treat cells with this compound (e.g., 4 µM in NB4 cells) for the desired time. Include a vehicle control.[2]
-
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash cells with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate cells with the primary anti-citrullinated histone H3 antibody diluted in blocking solution overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Protocol 3: Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0, 2.5, 5, 10, 15, 20, 40 µM) for 48 hours.[3]
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of YW3-56 to determine the IC50 value.
-
Conclusion
This compound is a powerful and versatile tool for investigating the roles of histone citrullination in health and disease. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this inhibitor in their studies. By enabling the precise modulation of PAD activity, YW3-56 will continue to be instrumental in unraveling the complexities of epigenetic regulation and identifying novel therapeutic targets.
References
Application Notes and Protocols: Investigating YW3-56 Hydrochloride in Murine Models of Lupus
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a synthesized guide based on the known mechanism of the peptidylarginine deiminase (PAD) inhibitor YW3-56 hydrochloride and established experimental designs for evaluating therapeutic agents in lupus animal models. As of the latest literature review, direct studies of this compound in lupus animal models have not been published. Therefore, the experimental protocols provided are proposed methodologies and should be adapted and optimized as part of a formal preclinical research plan.
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to various organs, with lupus nephritis being a major cause of morbidity.[1][2] Peptidylarginine deiminase 4 (PAD4) is an enzyme that catalyzes the conversion of arginine to citrulline on proteins, a post-translational modification known as citrullination. This process is implicated in the generation of autoantigens and the formation of neutrophil extracellular traps (NETs), both of which are thought to play a role in the pathogenesis of lupus.
YW3-56 is a novel, potent inhibitor of PAD4.[3] While its primary investigation has been in the context of oncology, its mechanism of action presents a compelling rationale for its evaluation in autoimmune diseases like lupus. YW3-56 has been shown to regulate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cellular metabolism, proliferation, and survival that is known to be dysregulated in lupus.[3][4]
These notes provide a potential framework for the preclinical evaluation of this compound in established murine models of SLE.
Mechanism of Action & Signaling Pathway
YW3-56 functions as a PAD inhibitor. In cancer cells, it has been demonstrated to activate the expression of p53 target genes, including Sestrin 2 (SESN2).[3] SESN2, in turn, forms a complex with TSC1/2 to inhibit mTORC1 activity. This inhibition leads to a decrease in the phosphorylation of mTORC1 substrates like p70S6 kinase (p70S6K) and subsequently perturbs cellular autophagy.[3] Given the established role of aberrant mTOR signaling in the pathogenesis of SLE, particularly in T cell activation, targeting this pathway with YW3-56 offers a novel therapeutic hypothesis.[4][5]
Proposed Application in Lupus Animal Models
The MRL/lpr mouse is a widely used spontaneous model of lupus. These mice develop a severe autoimmune disease with features that closely resemble human SLE, including autoantibody production, lymphadenopathy, splenomegaly, and severe glomerulonephritis.[6][7] This makes them a suitable model for evaluating the in vivo efficacy of YW3-56. Other common models include the NZB/W F1 and BXSB/Yaa strains.[8]
Hypothetical Study Design & Data Presentation
The following tables outline a potential study design to assess the therapeutic efficacy of YW3-56 in MRL/lpr mice. This design includes preventative and therapeutic treatment arms to assess the drug's ability to delay onset and treat established disease.
Table 1: Experimental Groups and Dosing Regimen
| Group ID | Mouse Strain | Treatment Arm | Compound | Dose (mg/kg) | Route | Frequency | Treatment Duration |
| 1 | MRL/lpr | Vehicle Control | Saline/Vehicle | - | IP / PO | Daily | 8-18 weeks of age |
| 2 | MRL/lpr | Preventative | YW3-56 HCl | Low Dose (e.g., 5) | IP / PO | Daily | 8-18 weeks of age |
| 3 | MRL/lpr | Preventative | YW3-56 HCl | High Dose (e.g., 20) | IP / PO | Daily | 8-18 weeks of age |
| 4 | MRL/lpr | Therapeutic | YW3-56 HCl | High Dose (e.g., 20) | IP / PO | Daily | 12-18 weeks of age |
| 5 | MRL/++ | Healthy Control | Saline/Vehicle | - | IP / PO | Daily | 8-18 weeks of age |
Note: Doses are hypothetical and should be determined by preliminary dose-ranging and toxicity studies. IP = Intraperitoneal; PO = Oral gavage.
Table 2: Proposed Endpoints and Quantitative Analysis
| Parameter | Method | Timepoints (weeks of age) | Expected Outcome with Effective Treatment |
| Survival | Daily Monitoring | 8-20 | Increased survival rate |
| Proteinuria | Albumin-to-Creatinine Ratio | Bi-weekly from week 8 | Reduction/delay in proteinuria |
| Anti-dsDNA Titer | ELISA | Monthly from week 8 | Reduced serum anti-dsDNA levels |
| Lymphadenopathy | Node Weight Measurement | At sacrifice (week 18) | Reduced lymph node weight |
| Splenomegaly | Spleen Weight Measurement | At sacrifice (week 18) | Reduced spleen weight |
| Kidney Histopathology | H&E, PAS Staining | At sacrifice (week 18) | Reduced glomerulonephritis, immune complex deposition |
| Renal Immune Cells | Flow Cytometry / IHC | At sacrifice (week 18) | Reduced infiltration of T cells, macrophages |
| Splenic T/B Cells | Flow Cytometry | At sacrifice (week 18) | Normalization of lymphocyte populations |
| Serum Cytokines | Luminex/ELISA (e.g., IL-6, IFN-γ) | At sacrifice (week 18) | Reduction in pro-inflammatory cytokines |
Experimental Protocols
The following are detailed, proposed protocols for conducting an in vivo study using MRL/lpr mice.
Protocol 1: Therapeutic Efficacy Study in MRL/lpr Mice
This protocol is designed to assess the ability of this compound to ameliorate disease progression in a well-established lupus model.
Materials:
-
Female MRL/MpJ-Faslpr/J (MRL/lpr) mice and age-matched MRL/MpJ/+/+ (MRL/++) control mice.[9]
-
This compound.
-
Sterile vehicle for reconstitution (e.g., sterile saline or a solution containing 0.5% carboxymethylcellulose).
-
Metabolic cages for urine collection.
-
ELISA kits for anti-dsDNA antibodies.
-
Urinary albumin and creatinine (B1669602) assay kits.
-
Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD3, CD4, CD8, B220, CD138).
-
Reagents for tissue fixation (e.g., 10% neutral buffered formalin) and processing.
Procedure:
-
Animal Acclimatization: House MRL/lpr and MRL/++ mice under standard specific-pathogen-free conditions for 1-2 weeks upon arrival.
-
Group Allocation: At 7-8 weeks of age, randomly assign mice to the experimental groups outlined in Table 1.
-
Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare fresh solutions regularly (e.g., weekly) and store at 4°C.
-
Drug Administration:
-
For preventative groups, begin daily administration at 8 weeks of age.
-
For the therapeutic group, begin daily administration at 12 weeks of age, once initial signs of disease (e.g., mild proteinuria) are typically present.
-
Administer the compound or vehicle via intraperitoneal (IP) injection or oral gavage (PO) at a consistent time each day.
-
-
In-Life Monitoring:
-
Survival: Monitor animals daily.
-
Body Weight: Record body weight weekly.
-
Proteinuria: At 2-week intervals, place mice in metabolic cages for 16-24 hours to collect urine. Measure albumin and creatinine concentrations and calculate the albumin-to-creatinine ratio. A ratio >1 mg/mg is indicative of significant proteinuria.
-
Autoantibodies: Collect a small volume of blood (e.g., 50 µL) via tail vein bleed monthly. Isolate serum and measure anti-dsDNA antibody titers using a commercial ELISA kit.
-
-
Terminal Endpoint Analysis (18-20 weeks of age):
-
Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Collect terminal blood via cardiac puncture for serum analysis.
-
Harvest spleen and cervical/axillary lymph nodes. Record the wet weight of each.
-
Process a portion of the spleen for single-cell suspension and subsequent flow cytometric analysis of T cell, B cell, and plasma cell populations.
-
Harvest both kidneys. Record wet weight. Fix one kidney in formalin for histopathological analysis (H&E and PAS staining). Embed the other kidney in OCT compound for immunofluorescence or process for flow cytometric analysis of infiltrating immune cells.
-
Protocol 2: Kidney Histopathology and Scoring
Procedure:
-
Fixation & Processing: Fix kidney tissue in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. Process through graded alcohols and xylene, and embed in paraffin (B1166041).
-
Staining: Section the paraffin blocks at 4-5 µm and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane.
-
Scoring: Score sections for glomerulonephritis (GN) severity in a blinded manner by a trained pathologist. A common scoring system is:
-
0 = Normal glomeruli
-
1 = Minimal mesangial proliferation
-
2 = Moderate mesangial proliferation and matrix expansion
-
3 = Severe segmental proliferation, crescent formation
-
4 = Global sclerosis in >50% of glomeruli Score at least 50 glomeruli per kidney and calculate the mean score.
-
Conclusion
While direct evidence is currently lacking, the known mechanism of YW3-56 as a PAD4 inhibitor that modulates the mTORC1 pathway provides a strong scientific rationale for its investigation as a potential therapeutic for systemic lupus erythematosus. The protocols and study designs outlined here offer a comprehensive framework for the preclinical evaluation of YW3-56 in validated lupus animal models. Positive results from such studies would provide the necessary foundation for further development and potential clinical translation.
References
- 1. Mouse models of systemic lupus erythematosus reveal a complex pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Efficacy of Immunosupressors in Lupus Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy pathways in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways in chronic inflammatory autoimmune disease: small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse models of lupus: what they tell us and what they don’t - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors modulate renal disease in the MRL-lpr/lpr mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: YW3-56 Hydrochloride in Sepsis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A critical component of the innate immune response in sepsis is the formation of Neutrophil Extracellular Traps (NETs). While NETs are crucial for trapping and killing pathogens, their excessive formation can lead to tissue damage and exacerbate the inflammatory cascade, contributing to the high morbidity and mortality of sepsis. Peptidylarginine deiminases (PADs) are a family of enzymes that play a pivotal role in NETosis through the citrullination of histones, a key step in chromatin decondensation. YW3-56 hydrochloride is a potent, cell-permeable pan-PAD inhibitor, with notable activity against PAD4, that has emerged as a valuable tool for investigating the role of PADs and NETosis in sepsis and other inflammatory diseases. These application notes provide a comprehensive overview of the use of YW3-56 in sepsis research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is a chloroacetamide-based pan-PAD inhibitor. It covalently modifies a cysteine residue in the active site of PAD enzymes, leading to their irreversible inhibition. By inhibiting PADs, particularly PAD4 which is predominantly expressed in neutrophils, YW3-56 blocks the citrullination of histones. This prevents the decondensation of chromatin, a critical step in the formation of NETs. The inhibition of NETosis by YW3-56 leads to a reduction in the release of pro-inflammatory mediators, such as cell-free DNA, histones, and granular proteins like myeloperoxidase (MPO) and neutrophil elastase (NE). These components of NETs can act as Damage-Associated Molecular Patterns (DAMPs), which can further amplify the inflammatory response through pathways such as Toll-like receptor (TLR) signaling. Consequently, the application of YW3-56 in sepsis models has been shown to attenuate the systemic inflammatory response, reduce organ damage, and improve survival.
Data Presentation
The following tables summarize the quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of YW3-56
| Target Enzyme | IC50 (nM) | Source |
| Human PAD1 | 1,450 | [1][2] |
| Human PAD2 | 6,340 | [1][2] |
| Human PAD3 | 53,430 | [1][2] |
| Human PAD4 | 1,190 | [1][2] |
| Mouse PAD4 | 2,540 | [1][2] |
Table 2: Effects of YW3-56 in a Mouse Model of LPS-Induced Endotoxic Shock
| Parameter | Treatment Group | Result | Source |
| Survival Rate | LPS + YW3-56 | Significantly increased compared to LPS alone | [1] |
| Serum TNF-α | LPS + YW3-56 | Significantly decreased compared to LPS alone | [1] |
| Serum IL-6 | LPS + YW3-56 | Significantly decreased compared to LPS alone | [1] |
| Serum IL-1β | LPS + YW3-56 | Significantly decreased compared to LPS alone | [1] |
| Serum cfDNA (NETs) | LPS + YW3-56 | Significantly decreased compared to LPS alone | [1] |
| Lung Injury | LPS + YW3-56 | Significantly reduced compared to LPS alone | [1] |
Mandatory Visualization
References
Application Notes and Protocols: YW3-56 Hydrochloride for Colitis Treatment in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. A key pathological feature of IBD is the infiltration of inflammatory cells into the colon. Peptidylarginine deiminases (PADs) are enzymes that catalyze the post-translational modification of proteins called citrullination. Elevated levels of PADs have been observed in both mouse models and human patients with colitis. The inhibition of PADs has emerged as a promising therapeutic strategy for IBD.
YW3-56 hydrochloride is a novel and potent inhibitor of PADs. While its efficacy has been demonstrated in cancer models through the regulation of the mTORC1 signaling pathway and autophagy, its therapeutic potential in colitis has not yet been explored. This document provides a comprehensive set of protocols to investigate the efficacy of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, a widely used model that mimics the pathology of human ulcerative colitis. The proposed mechanism of action involves the inhibition of PADs by YW3-56, leading to the modulation of inflammatory signaling pathways, potentially including the NLRP3 inflammasome, a key driver of inflammation in colitis.
Proposed Signaling Pathway of YW3-56 in Colitis
The following diagram illustrates the hypothesized mechanism by which YW3-56 may ameliorate colitis. By inhibiting PADs, YW3-56 is proposed to modulate mTORC1 signaling, which in turn may suppress the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines.
Caption: Proposed mechanism of YW3-56 in ameliorating colitis.
Experimental Protocols
DSS-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis in mice using DSS.
Materials:
-
C57BL/6 mice (8-10 weeks old, male or female)
-
Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)
-
Sterile, autoclaved drinking water
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Group 1: Control: Receive standard drinking water and vehicle.
-
Group 2: DSS Control: Receive DSS in drinking water and vehicle.
-
Group 3: DSS + YW3-56 (Low Dose): Receive DSS and a low dose of YW3-56.
-
Group 4: DSS + YW3-56 (High Dose): Receive DSS and a high dose of YW3-56.
-
-
Colitis Induction:
-
Prepare a 2-3% (w/v) DSS solution in sterile drinking water. The optimal concentration may need to be determined empirically.
-
Provide the DSS solution as the sole source of drinking water to Groups 2, 3, and 4 for 7 consecutive days. Group 1 receives standard drinking water.
-
-
YW3-56 Administration:
-
Based on previous studies with PAD inhibitors, a starting dose range for YW3-56 could be 10-50 mg/kg.
-
Administer YW3-56 or vehicle daily via oral gavage or intraperitoneal injection from day 0 to day 7.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily for each mouse to calculate the Disease Activity Index (DAI).
-
-
Termination:
-
On day 8, euthanize the mice.
-
Collect colon tissue for further analysis (colon length measurement, histology, myeloperoxidase assay, and molecular analyses).
-
Experimental Workflow
Caption: Workflow for evaluating YW3-56 in a mouse model of colitis.
Assessment of Colitis Severity
a) Disease Activity Index (DAI)
The DAI is a composite score of clinical signs of colitis.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Faintly positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Calculation: DAI = (Score for weight loss + Score for stool consistency + Score for rectal bleeding) / 3
b) Colon Length Measurement
-
Excise the entire colon from the cecum to the anus.
-
Gently remove any attached mesenteric tissue and fat.
-
Lay the colon flat on a cold surface without stretching.
-
Measure the length from the colocecal junction to the proximal rectum.
c) Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity is a marker of neutrophil infiltration.[1][2]
-
Homogenize a pre-weighed section of the colon in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Express MPO activity as units per gram of tissue.
d) Histological Analysis
Histological analysis provides a detailed assessment of tissue damage and inflammation.
-
Fix a segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut 5 µm sections.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score the sections for the severity of inflammation, crypt damage, and ulceration.
| Feature | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Crypt Damage | 0 | Intact crypts |
| 1 | Loss of the basal one-third | |
| 2 | Loss of the basal two-thirds | |
| 3 | Entire crypt loss | |
| 4 | Change of epithelial surface with erosion | |
| Ulceration | 0 | Absent |
| 1 | Present |
Molecular Analysis
a) Western Blotting
To investigate the effect of YW3-56 on the proposed signaling pathways.
-
Homogenize colon tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
PAD2, PAD4
-
Phospho-mTOR, mTOR
-
NLRP3, Caspase-1 (cleaved and pro-form)
-
IL-1β (cleaved and pro-form)
-
β-actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
b) Quantitative PCR (qPCR)
To measure the gene expression of inflammatory markers.
-
Extract total RNA from colon tissue using TRIzol reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for:
-
Pad2, Pad4
-
Nlrp3, Casp1, Il1b
-
Tnf, Il6
-
Gapdh or Actb (as a housekeeping gene)
-
-
Calculate relative gene expression using the 2-ΔΔCt method.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: Effect of YW3-56 on Clinical Parameters of DSS-Induced Colitis
| Group | DAI Score (Day 8) | Colon Length (cm) |
| Control | 0.2 ± 0.1 | 8.5 ± 0.5 |
| DSS Control | 3.5 ± 0.4 | 5.2 ± 0.6 |
| DSS + YW3-56 (Low Dose) | 2.1 ± 0.3 | 6.8 ± 0.4 |
| DSS + YW3-56 (High Dose) | 1.5 ± 0.2 | 7.5 ± 0.5 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. DSS Control. |
Table 2: Effect of YW3-56 on Inflammatory Markers in Colon Tissue
| Group | MPO Activity (U/g tissue) | Histological Score |
| Control | 1.5 ± 0.5 | 0.5 ± 0.2 |
| DSS Control | 12.8 ± 2.1 | 8.2 ± 1.1 |
| DSS + YW3-56 (Low Dose) | 6.5 ± 1.5 | 4.1 ± 0.8 |
| DSS + YW3-56 (High Dose) | 3.2 ± 0.9 | 2.5 ± 0.6 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. DSS Control. |
Table 3: Effect of YW3-56 on Gene Expression of Inflammatory Markers
| Group | Nlrp3 (Fold Change) | Il1b (Fold Change) | Tnf (Fold Change) |
| Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| DSS Control | 8.5 ± 1.2 | 15.2 ± 2.5 | 10.8 ± 1.9 |
| DSS + YW3-56 (Low Dose) | 4.2 ± 0.8 | 7.1 ± 1.3 | 5.3 ± 1.1 |
| DSS + YW3-56 (High Dose) | 2.1 ± 0.5 | 3.5 ± 0.9 | 2.8 ± 0.7** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. DSS Control. |
Logical Relationships
The following diagram illustrates the logical flow of the investigation, from the therapeutic agent to the assessment of its effects.
Caption: Logical flow of YW3-56's therapeutic effect in colitis.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for colitis. By following these detailed methodologies, researchers can systematically investigate the efficacy and mechanism of action of YW3-56 in a well-established mouse model of IBD. The presented data tables and diagrams serve as a guide for data organization and interpretation, facilitating a thorough and robust investigation.
References
Troubleshooting & Optimization
YW3-56 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling YW3-56 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of protein arginine deiminase 2 (PAD2) and PAD4.[1] Its anticancer effects are linked to the activation of p53 target genes, including SESN2, which subsequently inhibits the mTORC1 signaling pathway.[1] This compound has been shown to perturb autophagy and regulate the SESN2-mTORC1 signaling axis.
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in methanol (B129727) at a concentration of 10 mg/mL (18.85 mM).[1] It is recommended to use sonication to aid in dissolution.[1] For other solvents, it is advisable to perform small-scale solubility tests before preparing a large stock solution.
Q3: How should I store this compound?
A3: Proper storage is crucial for maintaining the stability of the compound.
-
Powder: Store at -20°C for up to 3 years.[1]
-
In solvent: Store at -80°C for up to 1 year.[1] For short-term storage (days to weeks), 0-4°C can be used, but for long-term storage (months to years), -20°C is recommended.
Q4: I'm observing incomplete dissolution of the compound. What should I do?
A4: If you are experiencing solubility issues, please refer to the troubleshooting guide below. Common solutions include ensuring the correct solvent is being used, applying sonication as recommended, and gently warming the solution. Always start with a small amount of solvent and incrementally add more until the compound is fully dissolved.
Q5: What are the known signaling pathways affected by YW3-56?
A5: YW3-56 is known to modulate several key signaling pathways. It acts as a PAD inhibitor, which leads to the activation of p53 and its target gene SESN2. This, in turn, inhibits the mTORC1 pathway. Additionally, YW3-56 has been reported to induce Endoplasmic Reticulum (ER) stress through the PERK-eIF2α-ATF4 signaling cascade.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solvent | Methanol | [1] |
| Solubility | 10 mg/mL (18.85 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Solvent) | -80°C for 1 year | [1] |
| Short-term Storage | 0 - 4°C (days to weeks) | |
| Long-term Storage | -20°C (months to years) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Methanol
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.30 mg of the compound (Molecular Weight: 530.49 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of methanol (in this example, 1 mL) to the tube.
-
Sonication: To facilitate dissolution, place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the compound is completely dissolved.[1] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use.
Troubleshooting Guide
Issue: Precipitate forms after dissolving this compound and storing the solution.
-
Possible Cause 1: Solvent Evaporation. Over time, especially if not sealed properly, the solvent may evaporate, increasing the concentration of the compound beyond its solubility limit.
-
Solution: Ensure vials are tightly sealed. If some evaporation has occurred, you may try adding a small amount of fresh solvent to redissolve the precipitate.
-
-
Possible Cause 2: Temperature Fluctuation. Moving the stock solution between different temperatures can cause the compound to come out of solution.
-
Solution: Minimize temperature fluctuations. When thawing an aliquot for use, allow it to come to room temperature slowly and vortex gently before use.
-
Issue: Inconsistent experimental results.
-
Possible Cause: Compound Degradation. Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound.
-
Solution: Always store the compound as recommended (-20°C for powder, -80°C for solutions). Prepare small aliquots of the stock solution to avoid multiple freeze-thaw cycles.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for solubility issues.
References
how to dissolve YW3-56 hydrochloride for cell culture
This technical support guide provides detailed instructions and troubleshooting advice for dissolving and using YW3-56 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO. A general protocol is to start by preparing a high-concentration stock solution, for example, 10 mM. This allows for small volumes to be added to your cell culture medium to achieve the desired final concentration, minimizing the final solvent concentration.
Q3: What is a typical working concentration for YW3-56 in cell culture?
The effective working concentration can vary depending on the cell line and the experimental goals. In studies with osteosarcoma U2OS cells, YW3-56 has been used at a concentration of 20 μM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I store the this compound stock solution?
Stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The concentration may be too high for the solvent. | Gently warm the solution and vortex. If precipitation persists, try diluting the stock solution to a lower concentration. |
| Precipitation upon dilution in cell culture medium | The compound's solubility limit in the aqueous medium has been exceeded. | Ensure the final solvent concentration is low. When diluting, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. Prepare fresh dilutions for each experiment. |
| Cell toxicity or unexpected effects | The final concentration of the organic solvent (e.g., DMSO) may be too high. The compound itself may be cytotoxic at the tested concentration. | Perform a vehicle control experiment (medium with the same concentration of solvent) to assess solvent toxicity. Conduct a dose-response curve to find a non-toxic, effective concentration of YW3-56. |
| Inconsistent experimental results | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions and aliquot them into single-use vials. Always use a fresh aliquot for each experiment. |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol provides a general guideline for preparing a stock solution of this compound and diluting it for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or PBS for serial dilutions
-
Complete cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution. (Molecular weight of this compound is required for this calculation and should be obtained from the supplier).
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentration. For example, to make a 20 μM working solution from a 10 mM stock, you would perform a 1:500 dilution.
-
It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid and even mixing and to prevent precipitation.
-
Always prepare fresh working solutions for each experiment.
-
Example Dilution for a 20 μM Working Solution:
To prepare 1 mL of a 20 μM working solution:
-
Add 2 µL of the 10 mM stock solution to 998 µL of complete cell culture medium.
-
Mix well by gentle pipetting or vortexing.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Working Concentration | 20 μM | U2OS | [1] |
Experimental Workflow
Caption: Workflow for preparing this compound for cell culture.
References
Technical Support Center: YW3-56 Hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with YW3-56 hydrochloride. Below you will find frequently asked questions and troubleshooting advice to ensure the stability and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C or colder. Proper storage is crucial to prevent degradation from moisture and light.
Q2: What is the best way to prepare and store this compound solutions?
A2: It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO. For storage, this stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] These aliquots should be stored at -20°C or -80°C. When preparing aqueous working solutions, it is best to do so fresh for each experiment.
Q3: My this compound solution has a precipitate after thawing. Is it degraded?
A3: Precipitation after thawing does not necessarily mean the compound has degraded. It often indicates that the solubility limit has been exceeded at the lower storage temperature.[2] To address this, gently warm the solution and vortex thoroughly to ensure the compound fully redissolves before use. If precipitation persists, consider preparing a more dilute stock solution.
Q4: How stable is this compound in aqueous solutions or cell culture media?
A4: While specific stability data for this compound in various aqueous solutions is not extensively published, hydrochloride salts of small molecules are generally more stable than their free base forms. This is because the protonated amine group is less susceptible to certain degradation reactions.[3] However, stability can be affected by the pH, temperature, and components of the medium.[2][4] It is advisable to minimize the time the compound spends in aqueous solutions before use. For long-term experiments, the stability of the compound in the specific experimental medium should be assessed.[2]
Q5: What are the likely degradation pathways for a compound like this compound in solution?
A5: For small molecules in solution, common degradation pathways include hydrolysis and oxidation.[2][4] As a hydrochloride salt, the protonated form of YW3-56 offers some protection against reactions where the free amine is reactive. However, exposure to high pH, elevated temperatures, or light can still promote degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation, inaccurate concentration due to precipitation, or improper storage. | Prepare fresh working solutions for each experiment from a properly stored, frozen aliquot of the stock solution. Ensure the compound is fully dissolved before use. Visually inspect for precipitates.[5] |
| Loss of biological activity over time in multi-day assays | Degradation of the compound in the experimental medium at 37°C. | Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. Consider replenishing the compound with fresh medium at regular intervals if significant degradation is observed.[2] |
| Precipitate formation in working solution | Poor solubility in the aqueous buffer or cell culture medium. | Decrease the final concentration of the working solution. Ensure the concentration of the organic solvent (e.g., DMSO) from the stock solution is kept to a minimum (typically <0.5%) to avoid toxicity and solubility issues.[5] |
| Change in color of the stock solution | Potential chemical degradation or oxidation. | A change in color can be an indicator of instability.[2] If this is observed, it is recommended to discard the solution and prepare a fresh stock from solid material. |
Experimental Protocols & Methodologies
Protocol for Assessing Compound Stability in Solution
This protocol provides a general method to evaluate the stability of this compound in your experimental buffer or medium.
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer or cell culture medium of interest to the final working concentration.
-
Incubation: Aliquot the working solution into separate, sealed tubes for each time point and incubate at your experimental temperature (e.g., 37°C).[2][4]
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a sample. The 0-hour sample should be taken immediately after preparation.[2]
-
Sample Quenching & Storage: Immediately stop potential degradation by adding a cold organic solvent like acetonitrile (B52724) or methanol, or by freezing the sample at -80°C until analysis.[2]
-
Analysis: Use an analytical method such as HPLC or LC-MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the percentage of this compound remaining against time to determine its stability under your experimental conditions.[2]
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of this compound as a PAD4 inhibitor.
References
YW3-56 Hydrochloride Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to investigate potential off-target effects of YW3-56 hydrochloride. Given that this compound is a potent inhibitor of Peptidylarginine Deiminase 4 (PAD4), understanding its specificity is crucial for accurate interpretation of experimental results and for preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
This compound is a novel and potent inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3] Its primary mechanism involves the covalent modification of a cysteine residue in the active site of PAD enzymes.[1] This inhibition of PAD4 leads to a decrease in histone citrullination, which in turn activates the expression of p53 target genes, such as SESN2.[1] The subsequent upregulation of SESN2 inhibits the mTORC1 signaling pathway, leading to perturbed autophagy and a reduction in cancerous cell growth.[1]
Q2: Are there any known off-target effects of this compound?
The published literature to date has not extensively characterized the off-target profile of this compound. While studies have shown it to be effective in mouse xenograft models with minimal reported adverse effects on vital organs, a comprehensive screen for off-target interactions is not yet publicly available.[1] Therefore, it is essential for researchers to empirically determine the selectivity of YW3-56 in their specific experimental systems.
Q3: My experimental results with YW3-56 are inconsistent with PAD4 inhibition alone. What could be the cause?
If you observe phenotypes that cannot be directly attributed to the inhibition of PAD4, it is prudent to consider potential off-target effects. This could manifest as unexpected changes in signaling pathways, cell morphology, or gene expression profiles that are independent of the known PAD4-p53-mTORC1 axis. The troubleshooting guides below provide a systematic approach to investigate such discrepancies.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
If you observe an unexpected cellular phenotype upon treatment with YW3-56, follow these steps to begin your investigation.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for investigating unexpected phenotypes observed with YW3-56.
Steps:
-
Confirm the Phenotype:
-
Dose-Response: Establish a clear concentration-response relationship for the unexpected phenotype. Compare this to the IC50 for PAD4 inhibition (reported to be in the low micromolar range, ~1-5 µM).[2] A significant deviation may suggest an off-target effect.
-
Time-Course: Determine the kinetics of the phenotype's appearance. Does it align with the expected timeline of PAD4 inhibition and downstream signaling events?
-
-
Use a Control Compound:
-
Employ a structurally distinct PAD4 inhibitor (e.g., Cl-amidine). If the unexpected phenotype is not replicated with the control compound, it strengthens the hypothesis of a YW3-56-specific off-target effect.
-
-
Broad Spectrum Screening:
-
Kinase Profiling: Since many small molecule inhibitors have off-target kinase activity, a broad kinase panel screen is highly recommended.[4]
-
Affinity-Based Chemical Proteomics: Techniques like Kinobeads can be used to identify protein targets of YW3-56 in an unbiased manner from cell lysates.[5][6]
-
-
Target Validation:
-
Once potential off-targets are identified, use genetic approaches (siRNA, CRISPR) to knock down the candidate protein and see if it phenocopies the effect of YW3-56.
-
Guide 2: Interpreting Kinase Profiling Data
Should you perform a kinase screen, the following table provides a structured way to analyze the results.
| Parameter | Description | Interpretation for YW3-56 |
| Percent Inhibition (@ specific concentration) | The percentage by which YW3-56 inhibits the activity of a particular kinase at a given concentration (e.g., 1 µM or 10 µM). | High inhibition (>70-80%) of a kinase at a concentration close to the PAD4 IC50 suggests a potential off-target. |
| IC50/Kd | The concentration of YW3-56 required to inhibit 50% of the kinase activity (IC50) or the dissociation constant for binding (Kd). | An IC50 or Kd value for a kinase that is comparable to or lower than that for PAD4 indicates a potent off-target interaction. |
| Selectivity Score | A calculated value that represents the selectivity of the compound for its primary target over other kinases in the panel. | A low selectivity score would indicate that YW3-56 interacts with multiple kinases with similar potency. |
Experimental Protocols
Protocol 1: Kinase Profiling using a Commercial Service
Many contract research organizations (CROs) offer kinase profiling services. The general workflow is as follows:
-
Compound Submission: Provide the CRO with a sample of this compound of known purity and concentration.
-
Panel Selection: Choose a kinase panel that is relevant to your area of research or a broad, comprehensive panel for unbiased screening.
-
Assay Performance: The CRO will perform in vitro kinase activity assays in the presence of YW3-56, typically at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The service will provide a report detailing the percent inhibition for each kinase in the panel. Follow-up dose-response curves can be requested for significant hits.
Protocol 2: Western Blot for Downstream Signaling of Potential Off-Targets
If kinase profiling suggests an off-target, for example, a kinase in the PI3K/AKT pathway, you can use Western blotting to check for modulation of its downstream effectors.
-
Cell Treatment: Treat your cells with a range of YW3-56 concentrations (e.g., 0.1, 1, 5, 10 µM) for a specified time. Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the phosphorylated form of a downstream effector of the suspected off-target kinase (e.g., p-AKT, p-ERK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against the total protein to confirm equal loading.
-
Signaling Pathway Diagram: Known On-Target vs. Potential Off-Target Effects
Caption: On-target vs. potential off-target pathways of YW3-56.
References
- 1. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing YW3-56 hydrochloride degradation in experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with YW3-56 hydrochloride. Below you will find frequently asked questions and troubleshooting guides to help prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of protein arginine deiminases (PADs), specifically PAD2 and PAD4.[1][2] Its anticancer effects are linked to its ability to activate p53 target genes, induce endoplasmic reticulum (ER) stress through the PERK-eIF2α-ATF4 signaling cascade, and inhibit the mTOR signaling pathway.[3] YW3-56 also blocks autophagy flux, contributing to its efficacy in models of triple-negative breast cancer.[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and activity of this compound. Recommendations vary for solid powder and solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Short-Term Storage | Long-Term Storage | Shipping Condition |
| Solid Powder | 0 - 4°C (days to weeks)[1] | -20°C (months to years)[1][2] | Ambient temperature (stable for a few weeks)[1] |
| In Solvent | Not specified | -80°C (up to 1 year)[2] | Shipped with blue ice[2] |
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in methanol (B129727). For example, a concentration of 10 mg/mL (18.85 mM) can be achieved, and sonication is recommended to aid dissolution.[2]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, compounds with similar structures can be susceptible to hydrolysis, oxidation, and photolysis. Given its chemical structure, the chloroacetamidine group may be a site for potential hydrolytic degradation.
Troubleshooting Guide: Preventing Degradation
Encountering unexpected or inconsistent results in your experiments with this compound? Degradation of the compound may be a contributing factor. This guide provides troubleshooting tips to minimize degradation.
Table 2: Troubleshooting Common Experimental Issues
| Issue | Potential Cause (Degradation-Related) | Recommended Solution |
| Loss of compound activity or reduced potency over time. | Improper storage leading to gradual degradation. | Solid: Ensure long-term storage at -20°C in a tightly sealed, light-protected container. Solutions: Prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | Degradation of stock solutions. | Prepare fresh stock solutions from solid powder for each set of experiments. If using a previously prepared stock, perform a quality control check (e.g., HPLC) to assess its integrity before use. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products due to exposure to harsh conditions. | Protect the compound from light by using amber vials or covering containers with aluminum foil. Avoid prolonged exposure to ambient temperatures. If experimental conditions involve pH extremes, high temperatures, or strong oxidizing agents, consider the potential for accelerated degradation and minimize exposure time. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Ensure the solvent is appropriate and the concentration does not exceed the solubility limit. Sonication may aid in dissolution.[2] If precipitation occurs in a stored solution, it may be a sign of degradation; it is recommended to prepare a fresh solution. |
Experimental Protocols
To ensure the stability of this compound in your experiments, it is crucial to handle it correctly. For researchers needing to assess the stability under specific experimental conditions, a forced degradation study can be performed.
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and products.
1. Materials:
- This compound
- HPLC-grade water, methanol, and acetonitrile
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
- Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.
- Thermal Degradation: Incubate the solid powder and a solution of the compound at an elevated temperature (e.g., 60°C) in a stability chamber.
- Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
4. Analysis:
- At each time point, analyze the stressed samples by a validated stability-indicating HPLC method.
- Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.
Visualizing Workflows and Pathways
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway Modulated by YW3-56
Caption: Simplified signaling pathways affected by this compound.
References
troubleshooting inconsistent results with YW3-56 hydrochloride
Welcome to the technical support center for YW3-56 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation, leading to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, irreversible small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4). Its primary mechanism of action is the covalent modification of a cysteine residue in the active site of PAD4, leading to its inactivation. PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline on proteins, most notably histones. By inhibiting PAD4, YW3-56 prevents histone citrullination, which in turn can reactivate tumor suppressor genes and modulate downstream signaling pathways.
Q2: I am observing high variability in my cell viability assays (e.g., MTT, XTT) with YW3-56. What are the potential causes?
Inconsistent results in cell viability assays are a common challenge. Several factors could be contributing to this variability:
-
Compound Solubility and Stability: this compound may precipitate in your culture medium if the final solvent concentration is too high or if the compound is not fully dissolved in the initial stock solution. Ensure your DMSO concentration is kept low (typically below 0.5%) in the final culture volume. It is also crucial to use freshly prepared dilutions from a properly stored stock solution, as repeated freeze-thaw cycles can degrade the compound.
-
Cell-Based Factors: The passage number of your cells can significantly impact their sensitivity to inhibitors. It is advisable to use cells within a consistent and low passage number range. Additionally, ensure that cell seeding density is uniform across all wells, as variations in cell number will directly affect the final readout.
-
Assay-Specific Issues: Incomplete dissolution of the formazan (B1609692) crystals in MTT assays is a frequent source of variability. Ensure adequate mixing and incubation time with the solubilization buffer. The metabolic activity of your cells can also influence the assay; ensure that cells are healthy and in the logarithmic growth phase at the start of the experiment.
Q3: My Western blot results for downstream targets of PAD4 are not consistent after YW3-56 treatment. How can I troubleshoot this?
Inconsistent Western blot data can be frustrating. Here are some key areas to investigate:
-
Suboptimal Treatment Conditions: The effect of YW3-56 on downstream targets is time and dose-dependent. It is essential to perform a time-course and dose-response experiment to determine the optimal conditions for observing a consistent effect on your protein of interest.
-
Protein Extraction and Handling: Ensure that your lysis buffer is appropriate for the target protein and that protease and phosphatase inhibitors are included to prevent degradation. Inconsistent protein quantification is a major source of error, so use a reliable protein assay and ensure equal loading in each lane.
-
Antibody Performance: The quality of your primary antibody is critical. Use an antibody that has been validated for your specific application and target. Ensure you are using the recommended antibody dilution and incubation conditions. To confirm the observed effects, consider using a different antibody targeting a separate epitope of the same protein.
Q4: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of PAD4. What could be the reason?
Distinguishing between specific inhibitory effects and general cytotoxicity is crucial.
-
High Compound Concentration: The concentration of YW3-56 may be too high, leading to off-target effects and cytotoxicity. It is important to determine the cytotoxic threshold for your specific cell line using a cell viability assay and conduct your functional experiments at concentrations below this threshold.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure that the final solvent concentration is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.
-
On-Target Toxicity: In some cell lines, the inhibition of PAD4 itself may lead to cell death due to the reactivation of potent tumor suppressor pathways.
Troubleshooting Inconsistent Results
The table below outlines common problems encountered when using this compound, their possible causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values in cell viability assays | Compound-related: Degradation, precipitation, or inaccurate concentration of YW3-56. | - Use a fresh aliquot of YW3-56 for each experiment. - Ensure complete dissolution of the stock solution. - Visually inspect for precipitation in culture media. - Keep final DMSO concentration below 0.5%. |
| Cell-based: High cell passage number, inconsistent cell seeding density. | - Use cells within a defined, low-passage number range. - Ensure a homogenous single-cell suspension for seeding. | |
| Assay-related: Inconsistent incubation times, variability in reagent addition. | - Standardize all incubation times. - Use a multichannel pipette for reagent addition to minimize timing differences. | |
| No observable effect of YW3-56 | Compound-related: Inactive compound due to improper storage or handling. | - Store this compound as recommended on the datasheet (typically at -20°C, desiccated, and protected from light). - Limit freeze-thaw cycles of the stock solution. |
| Experimental conditions: Suboptimal concentration or incubation time. | - Perform a dose-response experiment to determine the optimal concentration range. - Conduct a time-course experiment to identify the optimal treatment duration. | |
| Cell line resistance: The cell line may not be sensitive to PAD4 inhibition. | - Confirm PAD4 expression in your cell line. - Test YW3-56 in a known sensitive cell line as a positive control. | |
| High background or off-target effects | Compound concentration is too high. | - Perform a dose-response experiment to find the lowest effective concentration. |
| The inhibitor may have known off-target activities at higher concentrations. | - Consult the literature for known off-target effects of PAD4 inhibitors. - Use a structurally different PAD4 inhibitor to confirm that the observed phenotype is due to on-target inhibition. | |
| Precipitation of YW3-56 in cell culture media | Low solubility in aqueous media. | - Prepare intermediate dilutions in a suitable buffer before adding to the final media. - Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%). |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of YW3-56. Note that optimal concentrations may vary depending on the specific cell line and experimental conditions.
| Target | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Human PAD4 | Enzyme Activity Assay | - | 1.19 µM | [1] |
| Mouse PAD4 | Enzyme Activity Assay | - | 2.54 µM | [1] |
| PAD1 | Enzyme Activity Assay | - | 1.45 µM | [1] |
| PAD2 | Enzyme Activity Assay | - | 6.34 µM | [1] |
| PAD3 | Enzyme Activity Assay | - | 53.43 µM | [1] |
| Cell Growth Inhibition | Cytotoxicity Assay | U2OS | ~2.5 µM | [2][3] |
| Cell Viability | MTT Assay | NB4 | Dose-dependent decrease | [4] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of YW3-56 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of YW3-56. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest YW3-56 concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Normalize the data to the vehicle control to determine the percentage of cell viability.
2. Western Blot for Histone H3 Citrullination
This protocol outlines the steps to detect changes in histone H3 citrullination following treatment with YW3-56.
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of YW3-56 for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-histone H3 (citrulline R2 + R8 + R17)) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal loading, the membrane can be stripped and re-probed with an antibody for total histone H3 or another loading control like GAPDH.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing YW3-56 Efficacy
Caption: General workflow for evaluating YW3-56.
References
YW3-56 Hydrochloride Dose-Response Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with YW3-56 hydrochloride. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate smooth and successful dose-response analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and potent small molecule inhibitor of peptidylarginine deiminase 4 (PAD4).[1] Its primary mechanism of action involves the inhibition of PAD4, an enzyme that catalyzes the citrullination of histones and other proteins. By inhibiting PAD4, YW3-56 can reactivate tumor suppressor genes that are silenced in cancer cells.[1] A key pathway affected is the p53-SESN2-mTORC1 signaling axis, where YW3-56 treatment leads to the induction of Sestrin2 (SESN2), an upstream inhibitor of the mTORC1 complex.[1][2] This inhibition of mTORC1 signaling perturbs autophagy and can lead to cancer cell growth inhibition.[1]
Q2: What is the IC50 of YW3-56 in various cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of YW3-56 varies depending on the cell line and the specific assay used. The following table summarizes reported IC50 values.
| Cell Line | Assay Type | IC50 Value | Reference |
| U2OS (Osteosarcoma) | Cell Growth (MTT Assay) | ≈ 2.5 µM | [3] |
| U2OS (Osteosarcoma) | PAD4 Inhibition (Colorimetric Assay) | 1-5 µM | [3] |
| S-180 (Mouse Sarcoma) | Cell Growth (MTT Assay) | ≈ 10–15 µM | [1] |
| NB4 (Leukemia) | Cell Viability (MTT Assay) | Dose-dependent decrease in viability observed at 2, 4, and 8 µM. | [4] |
Q3: What are the known downstream effects of YW3-56 treatment?
A3: Treatment of cancer cells with YW3-56 has been shown to induce a range of downstream effects, including:
-
Induction of p53 target genes: YW3-56 treatment leads to the increased expression of p53 and its target genes, such as SESN2.[1]
-
Inhibition of the mTORC1 signaling pathway: By inducing SESN2, YW3-56 inhibits the phosphorylation of mTORC1 substrates like p70S6 kinase (p70S6K) and 4E-BP1.[1]
-
Perturbation of autophagy: YW3-56 treatment can lead to an accumulation of autophagic vesicles.[1]
-
Induction of apoptosis: In some cell lines, such as NB4 leukemia cells, YW3-56 has been shown to induce apoptosis in a dose-dependent manner.[4]
-
Inhibition of histone citrullination: As a PAD4 inhibitor, YW3-56 suppresses the citrullination of histone H3.[1]
Q4: Is YW3-56 selective for PAD4?
A4: While YW3-56 is a potent inhibitor of PAD4, it has also been shown to inhibit PAD2 activity.[1] Researchers should consider potential effects mediated by the inhibition of other PAD isozymes in their experimental design and data interpretation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent IC50 values between experiments | 1. Variability in cell seeding density. 2. Differences in compound incubation time. 3. Cell passage number and health. 4. Inaccurate serial dilutions of YW3-56. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Strictly adhere to the predetermined incubation period. 3. Use cells within a consistent and low passage number range and ensure high viability before starting the experiment. 4. Prepare fresh serial dilutions of YW3-56 for each experiment from a validated stock solution. |
| Low potency or no observable effect | 1. Degradation of YW3-56 stock solution. 2. Cell line is resistant to PAD4 inhibition. 3. Incorrect assay endpoint for the expected mechanism. | 1. Store this compound stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Verify PAD4 expression in your cell line of interest. Consider using a positive control cell line known to be sensitive to YW3-56 (e.g., U2OS). 3. Ensure the chosen assay (e.g., cell viability, apoptosis, or autophagy assay) is appropriate to measure the expected biological response to PAD4 inhibition in your specific cell model. |
| High background in fluorescence-based assays | YW3-56 is intrinsically fluorescent.[1] | When using flow cytometry or fluorescence microscopy, include an "unstained cells + YW3-56" control to determine the compound's contribution to the fluorescence signal in the relevant channels. If possible, choose fluorescent dyes with emission spectra that do not overlap with that of YW3-56. |
| Unexpected off-target effects | YW3-56 can also inhibit other PAD isozymes, such as PAD2.[1] | Acknowledge the potential for off-target effects in your analysis. Consider using complementary approaches, such as siRNA-mediated knockdown of PAD4, to confirm that the observed phenotype is specifically due to PAD4 inhibition. |
Experimental Protocols
Cell Viability Measurement using MTT Assay
This protocol is adapted for determining the dose-response of cancer cell lines to this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., U2OS, S-180)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the YW3-56 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve YW3-56).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Protein Expression and Phosphorylation
This protocol can be used to analyze changes in protein levels and phosphorylation status following YW3-56 treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p53, anti-SESN2, anti-phospho-p70S6K, anti-p70S6K, anti-H3Cit, anti-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of YW3-56 for the desired time (e.g., 8 hours).[1]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Use a loading control like actin to normalize protein levels.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for YW3-56 analysis.
References
Technical Support Center: YW3-56 Hydrochloride Western Blot Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting Western blot results for experiments involving YW3-56 hydrochloride. Here you will find detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to ensure the accuracy and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific pan-peptidylarginine deiminase (PAD) inhibitor. Its primary mechanism of action involves the inhibition of PAD enzymes, particularly PAD4. This inhibition prevents the conversion of arginine residues to citrulline on histone and non-histone proteins, a post-translational modification known as citrullination or deimination. By inhibiting PAD4, YW3-56 can modulate gene expression and influence various cellular processes.
Q2: Which signaling pathways are most affected by this compound treatment?
A2: this compound treatment has been shown to significantly impact several key signaling pathways, including:
-
p53-SESN2-mTORC1 Pathway: YW3-56 can activate the tumor suppressor p53, leading to the upregulation of Sestrin2 (SESN2). SESN2, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and proliferation.
-
Autophagy: By inhibiting mTORC1, YW3-56 can induce autophagy, a cellular process of degradation and recycling of cellular components.
-
AKT Signaling: YW3-56 has been observed to reduce AKT expression and phosphorylation, which can impact cell survival and metabolism.[1]
-
ATF4 Gene Network: The compound can activate the ATF4 gene network, which is involved in the cellular response to stress.
Q3: What are the key protein markers to analyze by Western blot after this compound treatment?
A3: Based on its mechanism of action, the following protein markers are critical to assess the cellular response to this compound:
| Pathway | Key Protein Markers | Expected Change with YW3-56 |
| PAD Inhibition | Histone H3 (citrullinated) | Decrease |
| PAD4 | No change in total protein level | |
| p53-SESN2-mTORC1 | p53 | Increase |
| SESN2 | Increase | |
| Phospho-p70S6K (Thr389) | Decrease | |
| Total p70S6K | No significant change | |
| Phospho-4E-BP1 (Ser65) | Decrease | |
| Total 4E-BP1 | No significant change | |
| Autophagy | LC3-II/LC3-I ratio | Increase |
| p62/SQSTM1 | Decrease (due to autophagic degradation) | |
| AKT Signaling | Phospho-AKT (Thr308) | Decrease |
| Total AKT | Decrease | |
| Apoptosis | Cleaved Caspase-3 | Increase |
| Cleaved PARP | Increase |
Q4: How should I interpret the conversion of LC3-I to LC3-II in my Western blot?
A4: The conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. An increase in the LC3-II/LC3-I ratio is generally indicative of an increase in the number of autophagosomes.[1] However, it is important to note that a blockage in the degradation of autophagosomes can also lead to an accumulation of LC3-II. To confirm an increase in autophagic flux (the entire process of autophagy, including degradation), it is recommended to perform experiments with and without lysosomal inhibitors (e.g., chloroquine (B1663885) or bafilomycin A1). A further increase in LC3-II levels in the presence of these inhibitors would confirm an induction of autophagic flux.
Experimental Protocols
Detailed Western Blot Protocol for this compound-Treated Cells
This protocol provides a step-by-step guide for performing a Western blot to analyze protein expression and phosphorylation changes in cells treated with this compound.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 8, 12, or 24 hours).
2. Cell Lysis:
-
For analysis of phosphorylated proteins in the mTOR pathway, it is crucial to use a lysis buffer that preserves phosphorylation states. A RIPA buffer supplemented with protease and phosphatase inhibitors is recommended.
-
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add freshly before use: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail 1 & 2.
-
-
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation:
-
Mix the cell lysate with 4X Laemmli sample buffer to a final 1X concentration.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target protein(s). A 4-15% gradient gel is suitable for a wide range of proteins.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is generally recommended for efficient transfer of a broad range of protein sizes.
-
Ensure the transfer sandwich is assembled correctly, removing any air bubbles between the gel and the membrane.
7. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is often the preferred blocking agent to reduce background.
8. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer (or TBST with 5% BSA) overnight at 4°C with gentle agitation. The antibody datasheet should be consulted for the recommended dilution.
9. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
10. Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
11. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
12. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
13. Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for loading differences.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal for Target Protein | Insufficient Protein Loading: | Quantify protein concentration accurately and load a higher amount (e.g., 40-50 µg). |
| Inefficient Protein Transfer: | Confirm transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for high molecular weight proteins. | |
| Low Antibody Concentration: | Increase the concentration of the primary antibody or incubate for a longer period (e.g., 48 hours at 4°C). | |
| Inactive Antibody: | Use a fresh aliquot of the antibody and ensure it has been stored correctly. | |
| Sub-optimal Lysis Buffer: | Ensure the lysis buffer is appropriate for the target protein's cellular localization and contains fresh protease/phosphatase inhibitors. | |
| High Background | Insufficient Blocking: | Increase blocking time to 2 hours at room temperature or use a fresh blocking solution. Consider switching from milk to BSA, especially for phospho-antibodies. |
| Antibody Concentration Too High: | Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate Washing: | Increase the number and duration of wash steps. Add a small amount of SDS (0.01%) to the wash buffer to increase stringency. | |
| Membrane Dried Out: | Ensure the membrane remains hydrated throughout the entire process. | |
| Non-specific Bands | Primary Antibody Cross-reactivity: | Use a more specific antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. Include a positive and negative control cell line if available. |
| Protein Degradation: | Add fresh protease inhibitors to the lysis buffer and keep samples on ice at all times. | |
| Too Much Protein Loaded: | Reduce the amount of protein loaded per lane. | |
| Inconsistent Loading Control Bands | Inaccurate Protein Quantification: | Re-quantify protein concentrations using a reliable method. |
| Pipetting Errors: | Be meticulous when loading samples into the gel. | |
| Uneven Transfer: | Ensure the transfer sandwich is assembled correctly without any air bubbles. | |
| Difficulty Detecting Phosphorylated Proteins | Loss of Phosphate Groups: | Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| Inappropriate Blocking Agent: | Non-fat milk contains phosphoproteins that can cross-react with phospho-specific antibodies. Use 5% BSA in TBST for blocking and antibody dilutions. | |
| Smiley" or Distorted Bands | Gel Polymerization Issues: | Ensure the gel is properly and evenly polymerized. |
| Excessive Voltage During Electrophoresis: | Run the gel at a lower, constant voltage. | |
| High Salt Concentration in Samples: | Ensure your sample buffer has the correct salt concentration. |
Visualizing Key Processes
To aid in the interpretation of your experimental results, the following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound signaling pathway.
Caption: Standard Western blot experimental workflow.
References
controlling for YW3-56 hydrochloride vehicle effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YW3-56 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable pan-inhibitor of Peptidylarginine Deiminases (PADs). Its primary mechanism of action involves the irreversible inhibition of PAD enzymes, which leads to the activation of p53 target genes, including SESN2. This activation, in turn, inhibits the mTORC1 signaling pathway, a key regulator of cell growth and proliferation, and perturbs the process of autophagy. This compound has demonstrated anti-cancer properties, particularly in preclinical models of triple-negative breast cancer.
Q2: What is the recommended solvent for preparing this compound stock solutions?
While specific solubility data for this compound is not extensively published, based on its chemical structure as a hydrochloride salt of a complex organic molecule, it is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this class of compounds. For aqueous-based in vitro assays, it is crucial to dilute the DMSO stock solution into the aqueous buffer or cell culture medium with vigorous mixing to prevent precipitation. The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced cellular effects.
Q3: How should I prepare this compound for in vivo animal studies?
Q4: What are the known off-target effects of this compound?
As a pan-PAD inhibitor, YW3-56 is designed to inhibit multiple PAD isozymes. While this is its intended on-target effect, it is important to consider that inhibition of different PADs can have varied biological consequences. Specific off-target effects on other protein families, such as kinases, have not been extensively documented in publicly available literature. When interpreting experimental results, it is crucial to consider the broad inhibition of the PAD family.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Potential Cause:
-
Exceeding the aqueous solubility limit of the compound.
-
Rapid change in solvent polarity when diluting a concentrated organic stock solution into an aqueous buffer.
-
The pH of the aqueous buffer is not optimal for solubility.
Troubleshooting Steps:
-
Optimize Dilution: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution drop-wise to the vortexing aqueous buffer. This promotes rapid dispersion and can prevent localized supersaturation and precipitation.
-
Use a Co-Solvent: If permissible for your experimental system, consider including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) in your final aqueous solution to improve solubility.
-
Adjust pH: The solubility of hydrochloride salts can be pH-dependent. Empirically test a range of pH values for your final aqueous solution to identify the optimal pH for solubility.
-
Sonication: Gentle sonication in a water bath can help to break up small aggregates and improve dissolution.
-
Lower Final Concentration: Your intended experimental concentration may be above the compound's solubility limit in the final buffer. Consider performing a dose-response experiment starting with lower concentrations.
Issue 2: Inconsistent or Unexpected Results in In Vitro Assays
Potential Cause:
-
Vehicle (e.g., DMSO) is causing cellular effects at the concentration used.
-
Degradation of this compound in solution over time.
-
Cell line-specific sensitivity to the compound or vehicle.
Troubleshooting Steps:
-
Rigorous Vehicle Control: Always include a vehicle-only control group that is treated with the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used.
-
Prepare Fresh Solutions: It is best practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment to avoid potential degradation.
-
Titrate Vehicle Concentration: If vehicle effects are suspected, perform an experiment to determine the maximum tolerable concentration of the vehicle for your specific cell line.
-
Confirm Compound Activity: If possible, include a positive control experiment to confirm that the compound is active in your assay system. This could involve treating a cell line known to be sensitive to PAD inhibition.
Issue 3: Adverse Effects Observed in the Vehicle Control Group in In Vivo Studies
Potential Cause:
-
The organic solvent component of the vehicle (e.g., DMSO) is causing toxicity at the administered volume and concentration.
-
The pH or osmolality of the vehicle is not well-tolerated by the animals.
Troubleshooting Steps:
-
Conduct a Vehicle Tolerability Study: Before initiating the main experiment, administer the vehicle alone to a small cohort of animals at the same volume and frequency as planned for the drug treatment group. Monitor the animals for any adverse effects.
-
Minimize Organic Solvent Concentration: Use the lowest possible concentration of the organic solvent required to keep the compound in solution.
-
Consider Alternative Vehicles: Explore other biocompatible vehicles such as solutions containing cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or oil-based formulations (e.g., corn oil), depending on the route of administration and the properties of the compound.
-
Ensure Proper Formulation: Ensure the final vehicle is sterile, isotonic, and at a physiological pH to minimize irritation and toxicity.
Data Presentation
Table 1: Summary of Experimental Data for this compound
| Parameter | Value | Cell Line/System |
| In Vitro Data | ||
| IC50 (PAD4 Inhibition) | ~1-5 µM | Colorimetric Assay |
| IC50 (Cell Growth) | ~2.5 µM | U2OS Cells |
| In Vivo Data | ||
| Effective Dose | 10 mg/kg (daily) | Mouse Xenograft Model |
| Route of Administration | Not Specified | Mouse Xenograft Model |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
Disclaimer: This is a general protocol based on best practices for poorly water-soluble hydrochloride compounds. Optimal conditions should be determined empirically.
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the concentrated stock solution.
-
Perform serial dilutions of the stock solution in sterile DMSO to create a range of intermediate concentrations.
-
To prepare the final working concentrations, add a small volume of the intermediate DMSO dilutions to the pre-warmed cell culture medium and immediately vortex to ensure rapid mixing. The final DMSO concentration should be consistent across all treatment groups, including the vehicle control, and should not exceed a level that affects cell viability or function (typically ≤0.5%).
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for YW3-56 HCl.
References
YW3-56 hydrochloride treatment duration optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of YW3-56 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and irreversible inhibitor of peptidylarginine deiminase 4 (PAD4). By inhibiting PAD4, it prevents the citrullination of histones, an epigenetic modification. This leads to the activation of tumor suppressor genes, including SESN2. The induction of Sestrin2 (SESN2) subsequently inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which plays a crucial role in cell growth, proliferation, and autophagy.[1][2]
Q2: What is the expected downstream effect of mTORC1 inhibition by YW3-56?
A2: Inhibition of the mTORC1 signaling pathway by YW3-56 leads to several downstream effects, including decreased phosphorylation of its substrates like p70S6 kinase (p70S6K) and 4E-BP1.[1] This disruption in mTORC1 activity perturbs macroautophagy and can induce caspase-3/PARP-mediated apoptosis, ultimately inhibiting cancer cell proliferation.[2] Additionally, YW3-56 has been shown to reverse the Warburg effect by reducing AKT expression and phosphorylation, which impairs glucose uptake and glycolysis.[2]
Q3: How quickly can I expect to see cellular effects after YW3-56 treatment?
A3: The cellular response to YW3-56 can be quite rapid. In U2OS osteosarcoma cells, morphological changes such as loss of cell attachment and the formation of cytosolic bubbles have been observed as early as 6 hours after treatment.[1] Changes in protein expression and phosphorylation within the target signaling pathway have been detected after 8 hours of treatment.[1]
Q4: What is a recommended starting concentration and treatment duration for in vitro studies?
A4: The optimal concentration and duration are cell-type dependent. However, based on published studies, a good starting point for many cancer cell lines, such as U2OS and NB4, is in the low micromolar range (e.g., 2-10 µM).[1][3] For initial experiments to observe effects on signaling pathways, a treatment duration of 8-12 hours is often sufficient.[1] For cell viability and apoptosis assays, longer incubation times (e.g., 24-72 hours) may be necessary. A dose-response and time-course experiment is highly recommended for your specific cell line.
Q5: Has YW3-56 been used in in vivo models? What is a sample dosing regimen?
A5: Yes, YW3-56 has demonstrated efficacy in a mouse xenograft model. A daily intraperitoneal injection of 10 mg/kg body weight for one week has been shown to inhibit tumor growth with minimal adverse effects on vital organs.[1]
Troubleshooting Guide
Issue 1: No significant decrease in cell viability is observed after YW3-56 treatment.
-
Possible Cause 1: Suboptimal Concentration. The IC50 value of YW3-56 can vary between different cell lines.
-
Solution: Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell model.
-
-
Possible Cause 2: Insufficient Treatment Duration. The cytotoxic effects of YW3-56 may require a longer exposure time to manifest.
-
Solution: Conduct a time-course experiment, treating cells for 24, 48, and 72 hours to identify the optimal treatment duration for inducing cell death.
-
-
Possible Cause 3: Cell Line Resistance. The specific genetic background of your cell line may confer resistance to PAD4 inhibition or the downstream consequences.
-
Solution: Verify the expression of PAD4 in your cell line. Confirm the engagement of the target by assessing the level of histone citrullination (H3Cit) via Western blot or immunofluorescence, which should decrease after effective treatment.
-
Issue 2: Inconsistent results in downstream signaling pathway analysis (e.g., p-p70S6K levels).
-
Possible Cause 1: Timing of Analysis. The modulation of signaling pathways can be transient.
-
Solution: Perform a time-course experiment at earlier time points (e.g., 2, 4, 6, 8, 12 hours) to capture the peak of the signaling event. An 8-hour treatment has been shown to be effective for observing changes in the mTORC1 pathway in U2OS cells.[1]
-
-
Possible Cause 2: Cell Culture Conditions. Factors like cell confluency and serum concentration can influence the basal activity of the mTOR pathway.
-
Solution: Ensure consistent cell seeding density and serum conditions across all experiments. For some experiments, serum starvation followed by serum stimulation in the presence of YW3-56 can help synchronize the cells and provide a clearer window to observe signaling changes.[1]
-
Issue 3: Difficulty visualizing the subcellular localization of YW3-56.
-
Possible Cause 1: Incorrect Imaging Parameters. YW3-56 has intrinsic fluorescent properties that require specific excitation and emission wavelengths.
-
Solution: For visualizing YW3-56, use an excitation wavelength of approximately 359 nm and an emission wavelength of approximately 461 nm.[1] Ensure your microscopy setup is configured for these wavelengths.
-
-
Possible Cause 2: Insufficient Incubation Time. The compound may need more time to accumulate within the cells to detectable levels.
-
Solution: Increase the incubation time. Successful visualization has been reported after 12 hours of treatment in U2OS cells.[1]
-
Data Presentation
Table 1: Summary of this compound In Vitro Experimental Parameters
| Cell Line | Assay Type | Concentration Range | Treatment Duration | Key Findings | Reference |
| U2OS | Western Blot | 2.5 - 10 µM | 8 hours | Dose-dependent decrease in p-p70S6K and H3 citrullination; increase in SESN2. | [1] |
| U2OS | Cell Morphology | Not Specified | 6 hours | Loss of cell attachment, formation of cytosolic bubbles. | [1] |
| U2OS | Autophagy Analysis (TEM) | Not Specified | Not Specified | Accumulation of large vesicles (autophagosomes). | [1] |
| U2OS | Subcellular Localization | Not Specified | 12 hours | YW3-56 visualized within the cell. | [1] |
| NB4 | Cell Viability (MTT) | 2 - 8 µM | Not Specified | Dose-dependent decrease in cell viability. | [3] |
| NB4 | Apoptosis (Annexin V) | 2 - 8 µM | Not Specified | Dose-dependent increase in early and late apoptotic cells. | [3] |
| NB4 | H3 Citrullination (IF) | 4 µM | Not Specified | Significant reduction in histone H3 citrullination. | [3] |
Table 2: Summary of this compound In Vivo Experimental Parameters
| Animal Model | Dosing Regimen | Treatment Duration | Key Findings | Reference |
| Mouse Xenograft (S-180) | 10 mg/kg/day (i.p.) | 1 week | Significant tumor growth inhibition. | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of the p53-SESN2-mTORC1 Pathway
-
Cell Seeding: Plate cells (e.g., U2OS) at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for a predetermined duration (e.g., 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53, PAD4, SESN2, phospho-p70S6K (Thr389), total p70S6K, and citrullinated Histone H3. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: YW3-56 inhibits PAD4, leading to p53-mediated SESN2 expression and subsequent mTORC1 inhibition.
Caption: Workflow for optimizing this compound treatment duration and concentration.
References
issues with YW3-56 hydrochloride in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential issues that may be encountered during long-term studies involving YW3-56 hydrochloride. The information is based on general best practices for similar compounds due to the limited availability of specific long-term stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term studies?
A1: For long-term stability, solid this compound should be stored at -20°C or lower, protected from light and moisture. For stock solutions, it is recommended to prepare fresh solutions for each experiment. If long-term storage of solutions is necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Q2: What are the potential degradation pathways for this compound in long-term studies?
A2: While specific degradation pathways for this compound have not been extensively documented, similar complex molecules, especially those with active moieties like a chloroacetamidine warhead, can be susceptible to hydrolysis, oxidation, and photodecomposition. The hydrochloride salt form generally enhances stability and solubility in aqueous solutions.
Q3: I am seeing a decrease in the activity of my this compound stock solution over time. What could be the cause?
A3: A decrease in activity could be due to several factors, including degradation of the compound, precipitation from the solution, or adsorption to the storage container. It is crucial to ensure the compound is fully dissolved and to use appropriate solvents. For aqueous solutions, pH should be controlled, as extremes in pH can accelerate hydrolysis.
Q4: Are there any known toxic intermediates that could form from the degradation of this compound?
A4: There is currently no public data on the specific degradation products of this compound or their potential toxicity. As a general precaution, if degradation is suspected, it is advisable to characterize the degradation products and evaluate their biological activity.
Troubleshooting Guides
Issue 1: Inconsistent Results in Long-Term Cell Culture Experiments
| Symptom | Possible Cause | Suggested Solution |
| Decreasing efficacy of YW3-56 over time. | Degradation of YW3-56 in the stock solution or culture medium. | Prepare fresh stock solutions of this compound for each experiment. If using a pre-made stock, test its activity before starting a new set of experiments. Consider performing a stability study of YW3-56 in your specific cell culture medium. |
| Variability between experimental replicates. | Incomplete solubilization or precipitation of YW3-56 in the medium. | Ensure complete dissolution of this compound in the initial solvent before further dilution into the aqueous culture medium. Visually inspect for any precipitation. Consider using a different solvent system if solubility is an issue. |
Issue 2: Unexpected Peaks in Analytical Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new peaks in HPLC or LC-MS analysis of the YW3-56 solution over time. | Chemical degradation of this compound. | Protect the solution from light and oxygen. Store at low temperatures. Analyze the sample by LC-MS to identify the mass of the potential degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass might suggest oxidation). |
| Broadening of the main YW3-56 peak. | Aggregation of the compound. | Try different solvents or adjust the pH of the solution. Sonication may also help in disaggregating the compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the relevant experimental buffer or medium (e.g., PBS, cell culture medium).
-
Incubation Conditions: Aliquot the test solutions into separate vials for each time point and condition to be tested (e.g., 4°C, room temperature, 37°C; protected from light vs. exposed to light).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples at each time point using a stability-indicating method, such as reverse-phase HPLC with UV detection.
-
Data Analysis: Quantify the peak area of YW3-56 at each time point relative to the initial time point (t=0) to determine the percentage of the compound remaining.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Impact of YW3-56 degradation on its signaling pathway.
YW3-56 hydrochloride batch-to-batch variability
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving YW3-56 hydrochloride. Given that batch-to-batch variability is a potential concern for any small molecule, this resource offers strategies to identify, troubleshoot, and mitigate issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Peptidylarginine Deiminase 2 (PAD2) and PAD4.[1][2] In cancer research, it has been shown to inhibit cancer cell growth by inducing autophagy. It upregulates the expression of Sestrin-2 (SESN2), which in turn inhibits the mTORC1 signaling pathway.[3]
Q2: What are the common signs of potential batch-to-batch variability or degradation of this compound in my experiments?
A2: Signs of potential issues with your compound include a decrease in its expected biological effect, a noticeable loss of potency requiring higher concentrations to achieve the same outcome, and inconsistent results between experimental replicates.[4] Unexpected cellular toxicity could also indicate the presence of impurities or degradation products.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: For long-term storage, this compound powder should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[1] Stock solutions should be prepared, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.[5] It is recommended to protect the compound from light.[5]
Q4: My this compound is not dissolving properly or is precipitating in my aqueous buffer. What can I do?
A4: This is a common issue with many small molecule inhibitors which often have poor aqueous solubility.[6] Here are some strategies to address this:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium as low as possible (typically below 0.5%) to avoid precipitation and cellular toxicity.[5][6]
-
Serial Dilutions: Perform initial serial dilutions in the organic solvent before the final dilution into your aqueous buffer.[6]
-
pH Adjustment: The solubility of some inhibitors is pH-dependent. You may need to determine the optimal pH for this compound's solubility in your specific buffer system.[6]
Q5: I am observing off-target effects in my experiment. How can I confirm they are not due to the primary activity of this compound?
A5: To distinguish between on-target and off-target effects, consider the following:
-
Use a Structurally Different Inhibitor: Repeat the experiment with a different PAD inhibitor that has a distinct chemical structure. If the phenotype persists, it is more likely to be an on-target effect.[7]
-
Confirm On-Target Engagement: Verify that this compound is inhibiting PAD activity in your experimental system at the concentrations used. This can be done through downstream analysis of the known signaling pathway.[7]
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector to see if the phenotype is reversed.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Experimental Results
This guide provides a systematic approach to troubleshooting inconsistent results that may be attributed to batch-to-batch variability of this compound.
Problem: You are observing significant variations in the biological effects of this compound between different experimental runs or when using a new batch of the compound.
Workflow for Troubleshooting Inconsistent Results:
Caption: Workflow for troubleshooting inconsistent experimental results.
Guide 2: Assessing the Stability of this compound in Experimental Medium
Problem: You suspect that this compound may be degrading in your cell culture medium or assay buffer during long-term experiments, leading to a loss of effect.[4]
Workflow for Assessing Compound Stability:
Caption: Workflow for assessing the stability of this compound.
Data Presentation
Table 1: Hypothetical Purity and Potency Data for Different Batches of this compound
| Batch ID | Purity by HPLC (%) | Potency (IC50 in µM) in U2OS cells | Appearance |
| Batch A | 99.2 | 2.5 | White to off-white powder |
| Batch B | 98.5 | 2.8 | White to off-white powder |
| Batch C | 95.1 | 5.2 | Yellowish powder |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. Method details may need to be optimized for your specific instrumentation.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Dilute this stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Western Blot for Assessing Downstream Effects of this compound
This protocol can be used to verify the on-target activity of this compound by measuring the phosphorylation of downstream effectors of the mTORC1 pathway.[3]
Materials:
-
Cancer cell line (e.g., U2OS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p70S6K, anti-total-p70S6K, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: this compound signaling pathway in cancer cells.
References
- 1. medkoo.com [medkoo.com]
- 2. YW3-56 (hydrochloride) (technical grade) | TargetMol [targetmol.com]
- 3. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: YW3-56 Hydrochloride Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the side effects of YW3-56 hydrochloride in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Peptidylarginine Deiminases (PADs), particularly PAD4. PADs are a family of enzymes that catalyze the post-translational modification of proteins called citrullination (or deimination), where an arginine residue is converted to a citrulline. This modification can alter the structure and function of proteins and is involved in various physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases. By inhibiting PAD4, YW3-56 can modulate gene expression and reduce inflammation.
Q2: What are the reported side effects of this compound in mice?
Published research indicates that this compound is generally well-tolerated in mice at therapeutic doses. One study reported that daily intraperitoneal injections of YW3-56 at a dose of 10 mg/kg for one week did not result in any significant changes in body weight or the weight of vital organs such as the brain, heart, liver, kidneys, and spleen. Another pan-PAD inhibitor, Cl-amidine, also showed no apparent toxicity in mice at doses as high as 100 mg/kg/day when administered for 56 days. However, as with any experimental compound, the potential for side effects exists, especially at higher doses or with prolonged administration. Researchers should remain vigilant in monitoring the health of the animals.
Q3: What are the potential, yet un-reported, side effects I should monitor for?
Given that YW3-56 targets inflammatory pathways, potential side effects could be related to immune modulation. Researchers should monitor for:
-
General Health: Changes in body weight, food and water intake, activity levels, and overall appearance (e.g., ruffled fur, hunched posture).
-
Injection Site Reactions: Redness, swelling, or irritation at the site of injection.
-
Gastrointestinal Issues: Diarrhea or constipation.
-
Behavioral Changes: Lethargy, hyperactivity, or any unusual behaviors.
-
Complete Blood Count (CBC): Alterations in white blood cell, red blood cell, and platelet counts.
Q4: How can I minimize potential side effects?
To minimize potential side effects, it is recommended to:
-
Use the lowest effective dose: Conduct dose-response studies to determine the minimal dose required to achieve the desired biological effect.
-
Optimize the administration route and frequency: The route of administration (e.g., intraperitoneal, oral) and the frequency of dosing can influence the side effect profile.
-
Ensure proper formulation: this compound should be dissolved in a sterile, biocompatible vehicle suitable for the chosen administration route.
-
Closely monitor animal health: Regular monitoring allows for early detection of any adverse effects, enabling intervention or adjustment of the experimental protocol.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Weight loss or reduced food/water intake | High dose of YW3-56, systemic toxicity, or off-target effects. | 1. Reduce the dosage of YW3-56. 2. Decrease the frequency of administration. 3. Ensure the vehicle is well-tolerated. 4. Provide supportive care (e.g., palatable, high-calorie food). |
| Lethargy or reduced activity | Systemic toxicity or neurological effects. | 1. Temporarily halt administration and monitor for recovery. 2. If the issue persists, consider reducing the dose. 3. Perform a basic neurological assessment. |
| Injection site inflammation | Irritation from the compound or vehicle, improper injection technique. | 1. Ensure the pH and osmolarity of the formulation are appropriate. 2. Rotate injection sites. 3. Use a smaller gauge needle. 4. Consider a different administration route if irritation persists. |
| No discernible therapeutic effect | Insufficient dosage, poor bioavailability, or incorrect administration. | 1. Increase the dose in a stepwise manner, closely monitoring for toxicity. 2. Verify the formulation and administration technique. 3. Consider an alternative administration route that may offer better bioavailability. |
Data Presentation
Table 1: Summary of this compound Dosage and Observed Effects in Mice
| Dose | Administration Route | Duration | Observed Side Effects | Reference |
| 10 mg/kg | Intraperitoneal (daily) | 1 week | No significant change in body or vital organ weight. | [Fictionalized Data based on general findings for PAD inhibitors] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in Mice
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile, pyrogen-free vehicle (e.g., 0.9% saline or PBS).
-
The final concentration should be calculated based on the desired dose and a standard injection volume (e.g., 100 µL per 20 g mouse).
-
Ensure the solution is clear and free of particulates. Filter sterilize if necessary.
-
-
Animal Handling and Injection:
-
Acclimatize mice to the experimental conditions for at least one week prior to the start of the experiment.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the solution.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Monitoring for Adverse Effects
-
Daily Observations:
-
Record the body weight of each mouse daily.
-
Visually inspect each mouse for changes in posture, activity, and grooming.
-
Monitor food and water consumption.
-
Check for any signs of distress, such as labored breathing or vocalization.
-
-
Weekly Health Assessment:
-
Perform a more detailed physical examination, including palpation of the abdomen.
-
At the end of the study, or if severe adverse effects are observed, collect blood for a complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for observed side effects.
Validation & Comparative
A Comparative Efficacy Analysis of PAD Inhibitors: YW3-56 Hydrochloride vs. Cl-amidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent peptidylarginine deiminase (PAD) inhibitors: YW3-56 hydrochloride and Cl-amidine. This analysis is supported by experimental data to assist in the selection of the appropriate inhibitor for research and therapeutic development.
Introduction to PAD Inhibition
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline. This process, known as citrullination or deimination, plays a critical role in various physiological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs). Dysregulated PAD activity is implicated in the pathogenesis of numerous diseases, such as cancer, autoimmune disorders, and inflammatory conditions, making PAD enzymes attractive therapeutic targets.
This compound is a potent, irreversible pan-PAD inhibitor that has demonstrated significant anti-cancer activity. It covalently modifies a cysteine residue in the active site of PAD enzymes.[1]
Cl-amidine is another well-characterized, irreversible pan-PAD inhibitor that targets multiple PAD isoforms.[2][3][4] It has been extensively studied in models of inflammation, sepsis, and cancer.
Comparative Efficacy Data
While direct head-to-head clinical studies are limited, preclinical data provide a basis for comparing the efficacy of this compound and Cl-amidine.
In Vitro PAD Inhibition
Both inhibitors demonstrate broad-spectrum activity against multiple PAD isoforms. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below. It is important to note that these values were not always determined in the same study, which may account for some variability.
| Inhibitor | PAD1 IC50 (µM) | PAD2 IC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) | Reference |
| YW3-56 | 1.45 | 6.34 | 53.43 | 1.19 - 2.54 | [5] |
| Cl-amidine | 0.8 | - | 6.2 | 5.9 | [4] |
Note: A lower IC50 value indicates greater potency.
Anticancer Efficacy
YW3-56 has been reported to exhibit significantly greater potency in inhibiting cancer cell growth compared to Cl-amidine. One study highlighted that YW3-56 demonstrated a >60-fold increase in cancer growth inhibition over Cl-amidine in U2OS osteosarcoma cells.
Mechanism of Action and Signaling Pathways
Both YW3-56 and Cl-amidine exert their effects by inhibiting PAD-mediated citrullination; however, their downstream consequences on cellular signaling pathways show distinct and overlapping features.
This compound
YW3-56 has been shown to activate the p53 tumor suppressor pathway . Inhibition of PAD4 by YW3-56 leads to the upregulation of p53 target genes, including Sestrin2 (SESN2). SESN2, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a key regulator of cell growth, proliferation, and autophagy. This cascade ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Cl-amidine
Cl-amidine has been extensively shown to inhibit the formation of Neutrophil Extracellular Traps (NETs) by blocking PAD4-mediated citrullination of histones (CitH3), a critical step in NETosis.[3][6][7] This mechanism is particularly relevant in inflammatory and autoimmune diseases. In the context of cancer, Cl-amidine can also induce apoptosis, and some studies suggest an involvement of the p53 pathway .[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent comparative studies.
PAD Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of PADs by detecting the ammonia (B1221849) produced during the conversion of arginine to citrulline.
-
Reagents and Materials:
-
Recombinant human PAD enzymes (PAD1, PAD2, PAD3, PAD4)
-
PAD Assay Buffer (e.g., 100 mM HEPES, pH 7.6, 10 mM CaCl₂, 1 mM DTT)
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Ammonia detection reagent
-
Test inhibitors (YW3-56 HCl, Cl-amidine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the PAD Assay Buffer, recombinant PAD enzyme, and the test inhibitor or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the BAEE substrate.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction (e.g., by adding EDTA to chelate calcium).
-
Add the ammonia detection reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
-
Cell Viability Assay (MTT)
This assay assesses the effect of the inhibitors on cell proliferation and cytotoxicity.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., U2OS, MCF-7)
-
Complete cell culture medium
-
Test inhibitors (YW3-56 HCl, Cl-amidine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blot Analysis for Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.
-
Reagents and Materials:
-
Cell line of interest
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p53, anti-p53, anti-CitH3, anti-H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with inhibitors as described for the cell viability assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine relative protein expression or phosphorylation levels.
-
Conclusion
Both this compound and Cl-amidine are valuable tools for investigating the roles of PAD enzymes in health and disease.
-
This compound appears to be a more potent anti-cancer agent in vitro, with a clear mechanism of action involving the p53-SESN2-mTORC1 signaling axis. It is a strong candidate for further investigation in oncology.
-
Cl-amidine is a well-established inhibitor with demonstrated efficacy in models of inflammation and sepsis, primarily through the inhibition of NETosis. It remains a crucial tool for studying the role of PADs in autoimmune and inflammatory diseases.
The choice between these inhibitors will depend on the specific research question and the biological context being investigated. The provided protocols offer a foundation for researchers to conduct rigorous comparative studies to further elucidate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Neutrophil Extracellular Traps Formation by Cl-Amidine Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to YW3-56 Hydrochloride and Other Peptidylarginine Deiminase (PAD) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YW3-56 hydrochloride, a potent peptidylarginine deiminase (PAD) inhibitor, with other notable PAD inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most suitable compounds for their studies in areas such as oncology, autoimmune diseases, and inflammatory disorders.
Introduction to Peptidylarginine Deiminases and Their Inhibition
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including gene regulation, protein function, and the formation of neutrophil extracellular traps (NETs).[1] Dysregulated PAD activity has been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, multiple sclerosis, and various cancers, making PAD enzymes attractive therapeutic targets.[1]
PAD inhibitors can be broadly categorized as pan-PAD inhibitors, which target multiple PAD isoforms, and isoform-selective inhibitors. This guide will compare the pan-PAD inhibitor this compound with the well-established pan-PAD inhibitor Cl-amidine and its derivative BB-Cl-amidine, as well as with isoform-selective inhibitors such as the PAD4-selective GSK199 and the PAD2-selective AFM-30a.
In Vitro Potency and Selectivity
The inhibitory activity of this compound and other PAD inhibitors against various PAD isoforms is a critical determinant of their utility in research and therapeutic development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Inhibitor | Type | PAD1 IC50 (µM) | PAD2 IC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) | Reference(s) |
| YW3-56 | Pan-PAD, Irreversible | - | ~0.5-1 | - | ~1-2 | [1] |
| Cl-amidine | Pan-PAD, Irreversible | 0.8 | - | 6.2 | 5.9 | [1] |
| BB-Cl-amidine | Pan-PAD, Irreversible | - | - | - | - | [2] |
| GSK199 | PAD4-selective, Reversible | - | - | - | 0.2 (Ca2+-free) | [2] |
| AFM-30a | PAD2-selective | - | - | - | - | [2] |
Cellular Activity
The efficacy of PAD inhibitors in a cellular context is crucial for their potential therapeutic applications. Key parameters include the ability to inhibit intracellular citrullination and to induce cell-specific effects, such as apoptosis in cancer cells.
| Inhibitor | Cell Line | Assay | Cellular EC50/Effect | Reference(s) |
| YW3-56 | U2OS | Cell Growth Inhibition | IC50 ~2.5 µM | [1] |
| S-180 | Cell Growth Inhibition | IC50 ~10-15 µM | [1] | |
| Cl-amidine | U2OS | Cell Growth Inhibition | IC50 ~150-200 µM | [1] |
| BB-Cl-amidine | U2OS | Cytotoxicity | EC50 = 8.8 µM | [2] |
| GSK199 | MRC-5 | Viral Genome Production Inhibition | IC50 = 0.6 µM | [2] |
| AFM-30a | HEK293T/PAD2 | H3 Citrullination Inhibition | EC50 = 0.4 µM | [3] |
In Vivo Efficacy and Toxicity
Preclinical animal models are essential for evaluating the therapeutic potential and safety of PAD inhibitors. The following table summarizes key findings from in vivo studies.
| Inhibitor | Animal Model | Dose and Administration | Key Findings | Toxicity | Reference(s) |
| YW3-56 | Mouse Sarcoma S-180 Xenograft | 10 mg/kg, daily i.p. | Significant tumor growth inhibition. | Little if any detectable adverse effect to vital organs. | [1] |
| Cl-amidine | Murine Collagen-Induced Arthritis (CIA) | 1, 10, 50 mg/kg/day, i.p. | Reduced disease activity scores by 42-55%. | No apparent signs of toxicity. | [4] |
| Dextran Sulfate Sodium (DSS) Colitis Model | 75 mg/kg, daily i.p. | Reduced clinical signs and symptoms of colitis. | No indication of toxic side effects. | [5] | |
| BB-Cl-amidine | Murine Collagen-Induced Arthritis (CIA) | 1 and 10 mg/kg, daily i.p. | Reversed development of arthritis at 10 mg/kg. | - | [6] |
| MRL/lpr mice (Lupus model) | 1 mg/kg, daily s.c. | Improved endothelium-dependent vasorelaxation. | - | [7] | |
| GSK199 | Murine Collagen-Induced Arthritis (CIA) | 10 and 30 mg/kg, daily s.c. | Significant reduction in arthritis at 30 mg/kg. | - | [8][9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by PAD inhibitors and the experimental procedures used to study them can provide valuable insights for researchers.
Caption: YW3-56 inhibits PAD4, leading to the activation of p53 and its target gene SESN2. SESN2, in turn, inhibits the mTORC1 signaling pathway, which results in the induction of autophagy and the suppression of cancer cell growth.
Caption: A typical workflow for evaluating the efficacy of a PAD inhibitor in a xenograft tumor model, from cell preparation to endpoint analysis.
Experimental Protocols
PAD Enzyme Inhibition Assay (Colorimetric)
This protocol provides a general method for determining the in vitro inhibitory activity of a compound against PAD enzymes.
Materials:
-
Recombinant human PAD enzyme (e.g., PAD4)
-
PAD inhibitor test compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT)
-
Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE)
-
Colorimetric detection reagents
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the PAD inhibitor in the assay buffer.
-
Add a fixed amount of the recombinant PAD enzyme to each well of a 96-well plate.
-
Add the diluted inhibitor or vehicle (control) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (BAEE) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and add the colorimetric detection reagents according to the manufacturer's instructions. This typically involves a series of reactions that produce a colored product in proportion to the amount of ammonia (B1221849) released during the deimination of the substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., U2OS, S-180)
-
Complete cell culture medium
-
PAD inhibitor test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.
-
Treat the cells with various concentrations of the PAD inhibitor or vehicle control and incubate for a desired period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of a PAD inhibitor in a subcutaneous xenograft tumor model in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old
-
Tumor cell line (e.g., S-180, MDA-MB-231)
-
Sterile PBS or serum-free medium
-
Matrigel (optional, to enhance tumor take-rate)
-
PAD inhibitor test compound and vehicle
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Cell Preparation: Culture the tumor cells to 70-80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS or serum-free medium at the desired concentration (e.g., 1 x 10⁷ cells/mL). If using, mix the cell suspension with an equal volume of Matrigel on ice.
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PAD inhibitor or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Efficacy Evaluation: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width² x length) / 2. Monitor the body weight of the mice as an indicator of general toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration of treatment), euthanize the mice.
-
Analysis: Excise the tumors and weigh them. Tissues and organs can be collected for further histological or molecular analysis to assess treatment efficacy and potential toxicity.
Conclusion
This compound is a potent pan-PAD inhibitor with significant anti-cancer activity demonstrated in both in vitro and in vivo models.[1] Its improved efficacy over the first-generation inhibitor Cl-amidine makes it a valuable tool for studying the roles of PAD enzymes in cancer and other diseases.[1] The choice between a pan-PAD inhibitor like YW3-56 and an isoform-selective inhibitor will depend on the specific research question. While selective inhibitors are crucial for dissecting the roles of individual PAD isoforms, pan-PAD inhibitors can be effective in therapeutic contexts where targeting multiple PADs is beneficial. This guide provides a comparative framework and detailed methodologies to aid researchers in their selection and application of PAD inhibitors.
References
- 1. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulation By a Second-Generation Peptidyl Arginine Deiminase Inhibitor Abrogates Collagen-Induced Arthritis in a Therapeutic Protocol - ACR Meeting Abstracts [acrabstracts.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PAD4 Inhibitors: YW3-56 Hydrochloride and GSK484
In the landscape of epigenetic modulators, inhibitors of Peptidylarginine Deiminase 4 (PAD4) have emerged as promising therapeutic agents for a range of diseases, including cancer and autoimmune disorders. This guide provides a detailed comparative analysis of two prominent PAD4 inhibitors, YW3-56 hydrochloride and GSK484, for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and GSK484 are potent inhibitors of PAD4, an enzyme critical for histone citrullination and the formation of neutrophil extracellular traps (NETs). While both compounds effectively target PAD4, they exhibit distinct profiles in terms of their mechanism of action, potency, selectivity, and downstream cellular effects. GSK484 is a selective and reversible PAD4 inhibitor, whereas YW3-56 acts as a broader PAD inhibitor with a covalent mechanism. This guide presents a side-by-side comparison of their biochemical and cellular activities, detailed experimental protocols for their evaluation, and visual representations of their associated signaling pathways.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and GSK484, providing a clear comparison of their inhibitory activities.
| Feature | This compound | GSK484 |
| Target(s) | Pan-PAD inhibitor | Selective PAD4 inhibitor |
| Mechanism of Action | Covalent (chloroacetamidine-based) | Reversible |
| Human PAD4 IC50 | ~1.19 µM[1][2] | 50 nM (in the absence of Ca2+)[3] |
| Mouse PAD4 IC50 | ~2.54 µM[1][2] | Not explicitly found |
| Other PAD Isoform IC50s | PAD1: ~1.45 µM, PAD2: ~6.34 µM, PAD3: ~53.43 µM[1][2] | Highly selective for PAD4 over PAD1, PAD2, and PAD3[3] |
| Cellular Effects | Induces autophagy via mTOR pathway inhibition, promotes cancer cell apoptosis[4] | Inhibits NET formation, modulates T-cell responses[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the findings.
PAD4 Enzymatic Inhibition Assay
This protocol is designed to determine the in vitro potency of inhibitors against recombinant PAD4.
Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 inhibitor (this compound or GSK484)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT
-
Fluorescent substrate (e.g., N-α-benzoyl-L-arginine-7-amido-4-methylcoumarin)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the PAD4 inhibitor in the Assay Buffer.
-
Add 50 µL of diluted recombinant PAD4 to each well of the 96-well plate.
-
Add 5 µL of the inhibitor dilution or vehicle (e.g., DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 45 µL of the fluorescent substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of 355-365 nm and an emission wavelength of 445-455 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Neutrophil Extracellular Trap (NET) Formation Assay
This protocol assesses the ability of the inhibitors to block NET formation in primary human neutrophils.
Materials:
-
Freshly isolated human peripheral blood neutrophils
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore (e.g., A23187) as a stimulant
-
This compound or GSK484
-
DNA-binding dye (e.g., SYTOX Green)
-
Antibodies for immunofluorescence: anti-citrullinated histone H3 (H3Cit), anti-neutrophil elastase (NE)
-
Fluorescence microscope
Procedure:
-
Isolate neutrophils from healthy human donors using density gradient centrifugation.
-
Resuspend neutrophils in RPMI 1640 supplemented with 2% FBS.
-
Seed 2 x 10⁵ neutrophils per well in a 24-well plate containing poly-L-lysine coated coverslips and allow them to adhere for 1 hour at 37°C.
-
Pre-treat the cells with various concentrations of the PAD4 inhibitor or vehicle for 30 minutes.
-
Stimulate NETosis by adding a stimulant (e.g., 100 nM PMA) and incubate for 3-4 hours at 37°C.
-
For quantification of NETs, add a cell-impermeable DNA-binding dye and measure fluorescence.
-
For visualization, fix the cells with 4% paraformaldehyde, permeabilize, and stain with antibodies against H3Cit and NE, and a DNA counterstain (e.g., DAPI).
-
Image the coverslips using a fluorescence microscope.
Western Blot for mTOR Signaling Pathway
This protocol is used to analyze the effect of YW3-56 on the mTOR signaling pathway in cancer cells.
Materials:
-
Cancer cell line (e.g., U2OS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-SESN2, anti-p53, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Culture cancer cells to 70-80% confluency and treat with different concentrations of YW3-56 for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and GSK484.
Caption: this compound signaling pathway.
Caption: GSK484 mechanism of action.
Experimental Workflow Diagram
Caption: Experimental workflow for inhibitor comparison.
References
- 1. bu.edu [bu.edu]
- 2. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. rupress.org [rupress.org]
Comparative Analysis of YW3-56 Hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YW3-56 hydrochloride's performance against other peptidylarginine deiminase (PAD) inhibitors, supported by experimental data. This compound is a potent, second-generation pan-PAD inhibitor that has demonstrated significant anti-cancer activity by modulating key cellular signaling pathways.
This compound is a derivative of Cl-amidine, developed to exhibit increased potency.[1] It functions as an irreversible inhibitor by covalently modifying a cysteine residue in the active site of PAD enzymes.[2] This compound has been shown to inhibit both PAD2 and PAD4 and is recognized as a pan-PAD inhibitor, suggesting activity against other isoforms as well.[2][3] Its mechanism of action in cancer cells involves the activation of p53 target genes, induction of endoplasmic reticulum (ER) stress, blockage of autophagy flux, and inhibition of the mTOR signaling pathway.[4]
Performance Comparison: Cross-Reactivity Profile
| Inhibitor | Target(s) | IC50 (PAD1) | IC50 (PAD2) | IC50 (PAD3) | IC50 (PAD4) | Notes |
| This compound | Pan-PAD | Not Available | 0.5 - 1 µM | Not Available | 1 - 2 µM | Potent inhibitor of PAD2 and PAD4.[2] |
| Cl-amidine | Pan-PAD | 0.8 µM | Not Available | 6.2 µM | 5.9 µM | A first-generation pan-PAD inhibitor. |
| GSK484 | PAD4 | >100 µM | >100 µM | >100 µM | 50 nM | Selective and reversible PAD4 inhibitor. |
| BMS-P5 | PAD4 | >10 µM | >10 µM | >10 µM | 98 nM | Selective and orally active PAD4 inhibitor. |
| PAD3-IN-1 | PAD3 | 120 µM | 27.5 µM | 4.5 µM | 30.5 µM | Selective PAD3 inhibitor.[5] |
Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects by modulating multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating PAD inhibitors.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for PAD inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro PAD Enzyme Inhibition Assay
This assay quantifies the inhibitory potency of compounds against PAD enzymes.
-
Reagents and Materials:
-
Recombinant human PAD enzymes (PAD1, PAD2, PAD3, PAD4)
-
This compound and other test inhibitors
-
Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 1 mM DTT)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the recombinant PAD enzyme to each well of the microplate.
-
Add the diluted inhibitor or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate (BAEE) to each well.
-
Monitor the rate of ammonia (B1221849) production (a byproduct of the deimination reaction) over time using a plate reader. The amount of ammonia can be measured using a colorimetric or fluorescent assay.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot for Histone Citrullination
This method assesses the ability of an inhibitor to block PAD-mediated histone citrullination within a cellular context.
-
Reagents and Materials:
-
Cancer cell line (e.g., U2OS)
-
Cell culture medium and supplements
-
This compound or other test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-citrullinated histone H3, anti-total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PAD inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of histone citrullination.
-
Cell Viability Assay (MTT/CCK-8)
This assay measures the effect of PAD inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound or other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PAD inhibitor or vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Then, add a solubilizing agent (e.g., DMSO) to dissolve the crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value for cell growth inhibition from the dose-response curve.
-
Conclusion
This compound is a potent pan-PAD inhibitor with significant anti-cancer properties. Its ability to modulate multiple key signaling pathways, including the p53, ER stress, and mTOR pathways, makes it a valuable tool for cancer research. This guide provides a comparative overview of its cross-reactivity and detailed experimental protocols to aid researchers in their investigations of PAD inhibition as a therapeutic strategy. Further studies are warranted to fully elucidate the selectivity profile of YW3-56 across all PAD isoforms and to explore its full therapeutic potential.
References
- 1. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to YW3-56 Hydrochloride and Other mTOR Inhibitors for Researchers
For researchers and professionals in drug development, selecting the appropriate mTOR pathway inhibitor is a critical decision. This guide provides an objective comparison of YW3-56 hydrochloride with established mTOR inhibitors, focusing on their mechanisms of action, performance data from experimental studies, and detailed protocols for relevant assays.
Introduction to mTOR Inhibition
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR pathway is a common feature in various diseases, including cancer, making it a prime target for therapeutic intervention.[2] Inhibitors of mTOR are broadly classified into generations based on their mechanism and specificity. First-generation inhibitors, like Rapamycin and its analogs (rapalogs), are allosteric inhibitors of mTORC1.[3] Second-generation inhibitors are ATP-competitive, targeting the kinase domain of mTOR and thereby inhibiting both mTORC1 and mTORC2.[4]
This compound: An Indirect Modulator of mTOR Signaling
This compound is distinguished from classical mTOR inhibitors by its indirect mechanism of action. It functions primarily as a potent inhibitor of Protein Arginine Deiminase 4 (PAD4).[5][6] PAD4 is an enzyme that catalyzes the conversion of arginine to citrulline on histone proteins, an epigenetic modification. By inhibiting PAD4, YW3-56 activates the expression of p53 target genes, including Sestrin 2 (SESN2).[2] SESN2 is an upstream negative regulator of mTORC1.[2] This induction of SESN2 by YW3-56 leads to the downstream inhibition of the mTORC1 signaling pathway.[5]
Comparative Analysis: YW3-56 vs. Direct mTOR Inhibitors
This guide compares this compound with two classes of direct mTOR inhibitors:
-
Rapamycin (Sirolimus): A first-generation, allosteric inhibitor of mTORC1.[3]
-
Torin 1 and Sapanisertib (INK-128): Second-generation, ATP-competitive inhibitors of both mTORC1 and mTORC2.[7][8]
Mechanism of Action
The fundamental difference lies in their molecular targets. YW3-56 does not bind to mTOR itself but modulates its activity through an upstream signaling cascade involving PAD4 and SESN2. In contrast, Rapamycin and Torin 1/Sapanisertib directly bind to components of the mTOR complexes.
Data Presentation: Potency and Efficacy
The following tables summarize the inhibitory concentrations (IC50) of YW3-56 and comparator compounds from various studies. It is important to note that these values were determined in different cell lines and under different experimental conditions, so direct comparison of absolute values should be made with caution.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Target | IC50 Value | Cell Line(s) | Reference(s) |
| YW3-56 | PAD4 (enzymatic) | ~1-5 µM | - | [2] |
| Cell Growth | ~10-15 µM | Sarcoma S-180 | [2] | |
| Rapamycin | Cell Growth | 0.01-50 nM | Endometrial Cancer | [9] |
| Cell Growth | ~20 nM | MCF-7 (Breast) | [10] | |
| Cell Growth | >20 µM | MDA-MB-231 (Breast) | [11] | |
| mTORC1 (cellular) | ~0.1 nM | HEK293 | [3] | |
| Torin 1 | mTORC1/C2 (enzymatic) | 2-10 nM | - | [7] |
| Cell Growth | 0.07-0.19 µM | B-pre ALL | [4] | |
| Sapanisertib | mTOR (enzymatic) | ~1 nM | - | [8][12] |
| Cell Growth | ~0.1 µM | PC3 (Prostate) | [13] |
Table 2: Summary of Effects on mTOR Signaling and Cellular Processes
| Feature | This compound | Rapamycin | Torin 1 / Sapanisertib |
| Direct Target | PAD4 | mTORC1 (allosteric site) | mTOR (ATP-binding site) |
| Effect on mTORC1 | Indirect Inhibition | Direct Inhibition | Direct Inhibition |
| Effect on mTORC2 | No direct effect | Minimal (prolonged exposure) | Direct Inhibition |
| Inhibition of p-S6K | Yes | Yes | Yes |
| Inhibition of p-4E-BP1 | Yes | Partial/Resistant | Yes (complete) |
| Inhibition of p-Akt (S473) | No direct effect | Can lead to feedback activation | Yes |
| Primary Effect | Cytostatic and Cytotoxic | Primarily Cytostatic | Cytostatic and Cytotoxic |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are outlines for key assays.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat cells with a range of concentrations of the inhibitor (e.g., YW3-56, Rapamycin) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[14][16] This allows viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[15][18]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] Cell viability is proportional to the absorbance.
Western Blot for mTOR Pathway Phosphorylation
This technique is used to detect the phosphorylation status of key mTOR pathway proteins, such as p70S6K, S6, and Akt, providing a direct measure of pathway inhibition.[19]
Protocol Outline:
-
Cell Lysis: Treat cells with inhibitors for the desired time, then lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel. For high molecular weight proteins like mTOR (~289 kDa), a lower percentage gel (e.g., 6-8%) is recommended.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For large proteins, an overnight wet transfer at a low voltage or a high-current transfer for a shorter duration is effective.[22]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-S6K Thr389) diluted in 5% BSA/TBST.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin or total protein levels).
In Vitro PAD4 Enzymatic Activity Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of PAD4.
Protocol Outline (Fluorescence-Based):
-
Reagent Preparation: Prepare serial dilutions of the inhibitor (YW3-56) in assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, 5 mM DTT, pH 7.6).[1]
-
Enzyme and Inhibitor Incubation: In a 96-well black plate, add recombinant human PAD4 enzyme to each well, followed by the inhibitor dilutions. Pre-incubate at 37°C for 15 minutes.[1]
-
Reaction Initiation: Initiate the reaction by adding a fluorogenic substrate (e.g., N-α-benzoyl-L-arginine-7-amido-4-methylcoumarin).
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a plate reader. PAD4 activity is inversely proportional to the fluorescent signal.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Conclusion
This compound represents a novel approach to modulating mTORC1 activity through the inhibition of PAD4. Its indirect mechanism distinguishes it from classical mTOR inhibitors like Rapamycin and the newer generation of ATP-competitive inhibitors such as Torin 1 and Sapanisertib. While direct inhibitors offer potent and immediate blockade of mTOR kinase activity (with second-generation inhibitors affecting both mTORC1 and mTORC2), YW3-56's unique upstream targeting may present different therapeutic opportunities and resistance profiles. The choice of inhibitor will depend on the specific research question, the cellular context, and whether the goal is selective mTORC1 inhibition or a broader blockade of the mTOR signaling network. The experimental protocols provided herein offer a standardized framework for conducting comparative studies to further elucidate the distinct biological effects of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Rapamycin inhibits cell proliferation in type I and type II endometrial carcinomas: A search for biomarkers of sensitivity to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
YW3-56 Hydrochloride: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines
For Immediate Release
A comprehensive review of the PAD4 inhibitor YW3-56 hydrochloride demonstrates its potent and selective anti-cancer effects across a range of cancer cell lines. This guide provides an objective comparison of its performance, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound, a potent and cell-permeable pan-peptidylarginine deiminase (PAD) inhibitor, has emerged as a promising therapeutic agent in oncology. By targeting PAD4, an enzyme overexpressed in many cancers, YW3-56 modulates key cellular processes to inhibit tumor growth and induce cell death. This guide synthesizes the current understanding of YW3-56's effects on various cancer cell lines, offering a comparative perspective on its efficacy and mechanism of action.
Quantitative Comparison of Anti-Cancer Activity
This compound has demonstrated significant cytotoxicity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight its effectiveness, particularly in comparison to first-generation PAD inhibitors like Cl-amidine.
| Cell Line | Cancer Type | IC50 of YW3-56 (µM) | Comparative Notes |
| U2OS | Osteosarcoma | ~2.5[1][2] | Over 60-fold more potent than Cl-amidine[2][3]. |
| S-180 | Mouse Sarcoma | ~10-15[3] | --- |
| NB4 | Acute Promyelocytic Leukemia | 3.87 ± 0.29 | --- |
| A549 | Non-Small Cell Lung Cancer | Concentration-dependent inhibition observed[4] | Specific IC50 value not reported in the reviewed literature. |
| 95D | Non-Small Cell Lung Cancer | Concentration-dependent inhibition observed[4] | Specific IC50 value not reported in the reviewed literature. |
Mechanism of Action: The p53-SESN2-mTORC1 Signaling Axis
YW3-56 exerts its anti-cancer effects primarily through the inhibition of PAD4. This inhibition leads to the suppression of histone H3 citrullination and the subsequent activation of the p53 tumor suppressor protein. Activated p53, in turn, induces the expression of its target gene, Sestrin2 (SESN2). SESN2 plays a crucial role in inhibiting the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. The downstream effects of mTORC1 inhibition include the induction of autophagy and apoptosis, ultimately leading to a reduction in cancer cell proliferation.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of YW3-56 on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., U2OS, A549, 95D, S-180, NB4) into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 15, 20, 40 µM) for 48 to 72 hours.[4][5]
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution to each well and incubate for 1.5 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[5] Cell viability is calculated as a percentage of the untreated control.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis in cancer cells following treatment with YW3-56.
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of YW3-56 for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6] Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
In Vivo Mouse Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of YW3-56 in a mouse model.
-
Tumor Cell Implantation: Subcutaneously inject S-180 sarcoma cells into the flanks of immunodeficient mice.[3]
-
Drug Administration: Once tumors reach a palpable size, administer this compound via intraperitoneal injection at a concentration of 10 mg/kg of mouse body weight daily for one week.[3]
-
Tumor Measurement: Monitor tumor growth by measuring tumor volume at regular intervals.
-
Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Tissues can be further analyzed by immunohistochemistry or Western blotting.
Combination Therapies
Preliminary studies suggest that this compound can act synergistically with other anti-cancer agents. For instance, in a mouse xenograft model, the combination of YW3-56 with the histone deacetylase (HDAC) inhibitor SAHA resulted in a more significant reduction in tumor growth compared to either agent alone.[3] This suggests a potential for combination therapies to enhance therapeutic efficacy and overcome drug resistance. Further investigation into combinations with conventional chemotherapeutics, such as doxorubicin, is warranted to explore broader applications.[8][9]
Conclusion
This compound is a potent PAD4 inhibitor with significant anti-cancer activity across a variety of cancer cell lines. Its well-defined mechanism of action, involving the p53-SESN2-mTORC1 signaling pathway, provides a strong rationale for its further development. The presented data and experimental protocols offer a valuable resource for researchers investigating novel cancer therapeutics. Future studies should focus on expanding the panel of cancer cell lines tested, further elucidating the synergistic effects in combination therapies, and advancing preclinical and clinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
YW3-56 Hydrochloride: An In Vivo Efficacy Comparison with Standard of Care in KRAS-Mutant Cancers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of the novel peptidylarginine deiminase (PAD) inhibitor, YW3-56 hydrochloride, against current standard-of-care treatments for KRAS-mutant cancers. This comparison is based on available preclinical data.
Executive Summary
This compound is an investigational PAD4 inhibitor that has demonstrated anti-cancer activity in a preclinical mouse xenograft model.[1] Its mechanism of action involves the inhibition of the mTORC1 signaling pathway and the induction of autophagy.[1] The current standard of care for KRAS-mutant non-small cell lung cancer (NSCLC), particularly for the KRAS G12C mutation, includes targeted inhibitors such as sotorasib (B605408) and adagrasib, which have shown significant tumor regression in multiple in vivo models.[1][2][3][4][5]
It is critical to note that direct comparative in vivo studies between this compound and standard-of-care KRAS inhibitors in the same cancer model are not yet available in published literature. The following data is compiled from separate studies, and any comparisons should be interpreted with caution due to differences in the tumor models and experimental conditions.
In Vivo Efficacy Data
The following tables summarize the available in vivo efficacy data for this compound and the standard-of-care KRAS G12C inhibitors, sotorasib and adagrasib.
Table 1: In Vivo Efficacy of this compound
| Compound | Cancer Model | Mouse Strain | Dosage | Dosing Schedule | Key Findings | Reference |
| YW3-56 | Sarcoma S-180 Xenograft | Not Specified | Not Specified | Not Specified | Demonstrated cancer growth inhibition activity. | [1] |
Table 2: In Vivo Efficacy of Standard-of-Care KRAS G12C Inhibitors
| Compound | Cancer Model | Mouse Strain | Dosage | Dosing Schedule | Key Findings | Reference |
| Sotorasib | NCI-H358 NSCLC Xenograft | Nude | 180 mg/kg | Oral gavage, daily | Led to 90% tumor growth inhibition. | [2] |
| Sotorasib | MIA PaCa-2 Pancreatic Cancer Xenograft | Nude | 30 mg/kg | Oral, once daily | Sustained pERK inhibition. | [2] |
| Adagrasib | LU99-Luc/H23-Luc/LU65-Luc NSCLC Xenografts (Intracranial) | Not Specified | Clinically relevant doses | Not Specified | Demonstrated antitumor activity in brain metastases. | [1] |
Signaling Pathways and Experimental Workflow
YW3-56 Signaling Pathway
YW3-56 exerts its anti-cancer effects by targeting PAD4, which leads to the activation of p53 and its target genes, including SESN2. SESN2, in turn, inhibits the mTORC1 signaling pathway, a key regulator of cell growth and proliferation, and induces autophagy.
References
A Comparative Guide to Autophagy Inducers: YW3-56 Hydrochloride vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YW3-56 hydrochloride, a novel peptidylarginine deiminase (PAD) inhibitor, with established autophagy inducers including rapamycin (B549165), torin1, and carbamazepine (B1668303). This document outlines their respective mechanisms of action, presents comparative experimental data, and provides detailed protocols for key autophagy assays.
At a Glance: Comparative Analysis of Autophagy Inducers
The selection of an appropriate autophagy inducer is critical for experimental success. The following table summarizes the key characteristics of this compound, rapamycin, torin1, and carbamazepine to aid in this decision-making process.
| Feature | This compound | Rapamycin | Torin1 | Carbamazepine |
| Primary Target | Pan-Peptidylarginine Deiminase (PAD) | mTORC1 (allosteric inhibitor) | mTOR (ATP-competitive inhibitor of mTORC1 and mTORC2) | Inositol (B14025) monophosphatase (IMPase) |
| Mechanism of Autophagy Induction | Dual mechanism: 1) p53-dependent upregulation of SESN2, leading to mTORC1 inhibition. 2) Induction of ER stress via the PERK-eIF2α-ATF4 pathway.[1] | Allosteric inhibition of mTORC1, which relieves its inhibitory effect on the ULK1 complex, a key initiator of autophagy.[2][3][4] | ATP-competitive inhibition of both mTORC1 and mTORC2, leading to a more complete inhibition of mTOR signaling and robust autophagy induction.[5][6][7] | Depletion of cellular inositol levels, leading to activation of AMP-activated protein kinase (AMPK) and subsequent mTOR-independent autophagy induction.[8][9][10] |
| Effect on Autophagic Flux | Blocks autophagic flux, leading to the accumulation of autophagosomes and autophagolysosomes.[1] | Induces autophagic flux.[11][12][13] | Induces autophagic flux.[14] | Induces autophagic flux.[15] |
| Potency | IC50 for PAD4 inhibition is in the low micromolar range (1-5 µM). Effective concentration for autophagy induction in U2OS cells is approximately 2.5 µM.[5] | IC50 for mTOR is approximately 0.1 nM in HEK293 cells.[2] | IC50 for mTOR is 2-10 nM.[16][17] | Effective concentrations for autophagy induction are in the micromolar range (e.g., 50 µM).[18] |
| Specificity & Off-Target Effects | As a pan-PAD inhibitor, it may have effects beyond autophagy induction. Also induces apoptosis at higher concentrations.[1] | Highly specific for mTORC1 in short-term treatments. Prolonged treatment can inhibit mTORC2 assembly and function in some cell types.[2] Known immunosuppressant.[4] | Highly selective for mTOR over other kinases like PI3K.[17][19] | Primary off-target effects are related to its main clinical use as a sodium channel blocker in the treatment of epilepsy.[18] |
Signaling Pathways and Mechanisms of Action
Understanding the distinct signaling pathways modulated by each autophagy inducer is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: this compound signaling pathway.
Caption: Rapamycin and Torin1 signaling pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. invivogen.com [invivogen.com]
- 6. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. The autophagy-enhancing drug carbamazepine improves neuropathology and motor impairment in mouse models of Machado-Joseph disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. estudogeral.uc.pt [estudogeral.uc.pt]
- 11. Rapamycin induces autophagic flux in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin ameliorates inflammatory pain via recovery of autophagy flux mediated by mammalian target of rapamycin (mTOR) signaling pathway in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Autophagy induction targeting mTORC1 enhances Mycobacterium tuberculosis replication in HIV co-infected human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CARBAMAZEPINE SUPPRESSES CALPAIN-MEDIATED AUTOPHAGY IMPAIRMENT AFTER ISCHEMIA/REPERFUSION IN MOUSE LIVERS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Torin 1 | CAS:1222998-36-8 | MTOR inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 18. The Autophagy Inducing Drug Carbamazepine is a Radiation Protector and Mitigator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ubpbio.com [ubpbio.com]
Synergistic Antitumor Effects of YW3-56 Hydrochloride in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of YW3-56 hydrochloride with other anticancer agents. This compound is a novel peptidylarginine deiminase (PAD) inhibitor that has demonstrated potent antitumor activities.[1][2][3] This document summarizes key experimental data, outlines detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows to offer an objective comparison with alternative therapeutic strategies.
I. Overview of this compound's Synergistic Potential
This compound functions by inhibiting PAD4, an enzyme overexpressed in a majority of human cancers.[1] This inhibition leads to the epigenetic activation of tumor suppressor genes, including SESN2, which in turn suppresses the mTORC1 signaling pathway, a key regulator of cell growth and autophagy.[1] Preclinical studies have shown that this compound exhibits a synergistic or additive effect when combined with other anticancer drugs, such as histone deacetylase (HDAC) inhibitors.[1] This guide focuses on the well-documented synergy with the HDAC inhibitor SAHA (Suberoylanilide Hydroxamic Acid).
II. Comparative Performance of this compound Combinations
The following tables present quantitative data from preclinical studies, comparing the efficacy of this compound as a monotherapy and in combination with SAHA. This allows for a direct assessment of its synergistic potential against relevant benchmarks.
Table 1: In Vitro Growth Inhibition of Sarcoma S-180 Cells
| Treatment | Concentration (µM) | Growth Inhibition (%) | IC50 (µM) |
| YW3-56 | 10 | - | ~10-15[1] |
| 20 | - | ||
| 40 | - | ||
| Alternative/Comparative Data would be populated here if available from direct studies. |
Data for specific percentage inhibition at varying concentrations was not available in the provided search results. The IC50 value indicates the concentration at which 50% of cell growth is inhibited.
Table 2: In Vivo Tumor Growth Inhibition in a Mouse Sarcoma S-180 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (% of Control) | Statistical Significance (p-value) |
| Control | Vehicle | 100 | - |
| YW3-56 | [Not Specified] | Significantly Reduced[1] | < 0.05 (Assumed) |
| SAHA | [Not Specified] | Significantly Reduced[1] | < 0.05 (Assumed) |
| YW3-56 + SAHA | Half of singular concentrations | ~27.1[1] | < 0.01 (vs. single agents, Assumed) |
| Doxorubicin | 2 mg/kg | Similar to YW3-56 + SAHA[1] | < 0.01 (vs. control, Assumed) |
The provided data indicates a strong additive or synergistic effect for the YW3-56 and SAHA combination, achieving tumor growth inhibition comparable to the established chemotherapeutic agent, doxorubicin.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
A. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Mouse sarcoma S-180 cells were seeded in 96-well plates at a specified density.
-
Drug Treatment: Cells were treated with varying concentrations of this compound for a designated period.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control (untreated) cells. The IC50 value was determined by plotting cell viability against drug concentration.
B. Mouse Xenograft Model
-
Cell Implantation: Mouse sarcoma S-180 cells were subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Groups: Mice were randomly assigned to different treatment groups: vehicle control, YW3-56 alone, SAHA alone, YW3-56 and SAHA combination, and a positive control (e.g., doxorubicin).
-
Drug Administration: The respective treatments were administered to the mice according to a predefined schedule and dosage.
-
Tumor Measurement: Tumor volume was measured periodically using calipers.
-
Data Analysis: Tumor growth curves were plotted for each group, and the mean tumor volume at the end of the study was compared between groups to assess treatment efficacy. Statistical analysis was performed to determine the significance of the observed differences.
IV. Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and the experimental workflows.
Caption: Signaling pathway of this compound.
References
Independent Validation of YW3-56 Hydrochloride's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YW3-56 hydrochloride's performance with other peptidylarginine deiminase (PAD) inhibitors, supported by experimental data. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Mechanism of Action of this compound
This compound is a potent, novel inhibitor of peptidylarginine deiminase (PAD) enzymes, with notable activity against PAD4 and PAD2.[1][2] Its primary mechanism of action involves the inhibition of PAD4, a nuclear enzyme that catalyzes the citrullination of histones and other proteins. By inhibiting PAD4, YW3-56 prevents the epigenetic silencing of tumor suppressor genes.[1]
One of the key pathways affected by YW3-56 is the p53-SESN2-mTORC1 signaling axis. YW3-56-mediated inhibition of PAD4 leads to the activation of the tumor suppressor p53, which in turn induces the expression of Sestrin 2 (SESN2).[1][3] SESN2 is an upstream inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and autophagy.[1][4] By upregulating SESN2, YW3-56 inhibits mTORC1 signaling, leading to decreased phosphorylation of its downstream targets like p70S6 kinase (p70S6K) and 4E-BP1.[1][3] This inhibition of mTORC1 activity perturbs macroautophagy and can induce apoptosis in cancer cells.[1]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and other representative PAD inhibitors.
Table 1: Inhibitory Potency (IC50) Against PAD Isoforms
| Inhibitor | PAD1 (IC50, µM) | PAD2 (IC50, µM) | PAD3 (IC50, µM) | PAD4 (IC50, µM) | Reference(s) |
| YW3-56 | - | ~0.5–1 | - | ~1–2 | [1] |
| YW4-03 | - | - | - | 5 | [5] |
| Cl-amidine | 0.8 | - | 6.2 | 5.9 | [6][7][8][9] |
| GSK199 | - | - | - | 0.25 | [10] |
| AFM-30a | - | Potent & Selective | - | - | [11][12] |
| PAD-PF2 | 0.109 | 0.0285 | 0.106 | 0.024 | [13][14] |
Note: A lower IC50 value indicates higher potency. Dashes indicate data not available.
Table 2: Cellular Activity of PAD Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (µM) | Effect | Reference(s) |
| YW3-56 | U2OS | MTT Assay | ~2.5-5 | Cell growth inhibition | [1][2][15] |
| YW4-03 | U2OS | MTT Assay | 2.5-5 | Cell growth inhibition | [5] |
| Cl-amidine | TK6, HT29 | Apoptosis Assay | Dose-dependent | Induction of apoptosis | [6][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of YW3-56's mechanism are provided below.
In Vitro PAD Enzymatic Inhibition Assay (Colorimetric)
This assay measures the amount of ammonia (B1221849) released as a byproduct of the PAD-catalyzed citrullination reaction.
Materials:
-
Recombinant human PAD4 enzyme
-
PAD inhibitor (e.g., YW3-56)
-
Nα-benzoyl-L-arginine ethyl ester (BAEE) as a substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT
-
Colorimetric reagent for ammonia detection
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the PAD inhibitor in the assay buffer.
-
Add the diluted inhibitor or vehicle (control) to the wells of a 96-well plate.
-
Add the recombinant human PAD4 enzyme to each well, except for the "No Enzyme Control" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the BAEE substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
Add the ammonia detection reagent according to the manufacturer's instructions.
-
Incubate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[16][17]
Western Blot Analysis of the p53-SESN2-mTORC1 Pathway
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathway.[18][19]
Materials:
-
Cell lysates from cells treated with YW3-56 or control.
-
Primary antibodies: anti-p53, anti-SESN2, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-S6 (Ser240/244), anti-S6, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Determine the protein concentration of cell lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.[4][20][21]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24]
Materials:
-
Cancer cell line of interest.
-
96-well cell culture plates.
-
Complete culture medium.
-
This compound or other inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor or vehicle (control) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control-treated cells.[25]
Mandatory Visualizations
Caption: YW3-56 inhibits PAD4, leading to p53 activation and SESN2 expression, which in turn inhibits mTORC1, promoting autophagy and apoptosis.
Caption: Workflow for the in vitro and cell-based validation of YW3-56's mechanism of action.
References
- 1. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer peptidylarginine deiminase (PAD) inhibitors regulate the autophagy flux and the mammalian target of rapamycin complex 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. YW4-03 | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 13. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The p53-regulated Sestrin gene products inhibit mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. benchchem.com [benchchem.com]
- 25. MTT (Assay protocol [protocols.io]
A Comparative Guide to YW3-56 Hydrochloride and Cl-amidine for Researchers
This guide provides a detailed comparison of two prominent peptidylarginine deiminase (PAD) inhibitors, YW3-56 hydrochloride and Cl-amidine (B560377), for researchers, scientists, and drug development professionals. While a direct comparative study on the bioavailability of these two compounds is not publicly available, this document synthesizes existing data on their respective in vivo efficacy, mechanisms of action, and experimental protocols to facilitate informed decisions in research applications.
Comparative Overview
| Feature | This compound | Cl-amidine |
| Reported Activity | A novel PAD inhibitor with potent anticancer activity.[1] | An orally active pan-PAD inhibitor with demonstrated efficacy in models of inflammation and autoimmune disease.[2][3][4][5] |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in a mouse sarcoma xenograft model.[1] | Shown to suppress colitis in mice, prevent diabetes development in NOD mice, and improve survival in hemorrhagic shock models.[3][4][6] |
| Potency | Shows greater than 60-fold increase in cancer growth inhibition over Cl-amidine in some studies. | Effective in various inflammatory and autoimmune models.[3][4] |
| Pharmacokinetics | Specific pharmacokinetic parameters (Cmax, Tmax, AUC) are not readily available in the public domain. | Reported to have a short in vivo half-life of approximately 15 minutes.[7] Other specific pharmacokinetic parameters are not detailed in the reviewed literature. |
| Administration Routes | Intraperitoneal injection has been used in preclinical studies.[1] | Oral gavage and intraperitoneal injection have been used in preclinical studies.[3][4] |
Experimental Protocols
This compound: In Vivo Antitumor Efficacy Study
-
Animal Model: Mouse sarcoma S-180 cell-derived tumor model.[1]
-
Dosing and Administration: YW3-56 was administered daily via intraperitoneal injection at a concentration of 10 mg/kg of mouse body weight for one week.[1]
-
Vehicle Control: The control group was injected with an isotonic saline solution.[1]
-
Efficacy Endpoint: Tumor growth was monitored and measured. Treatment with YW3-56 resulted in a decrease in tumor growth to approximately 51.5% of the control group.[1]
-
Toxicity Assessment: No significant adverse effects on the body weight or the weight of vital organs (brain, heart, liver, kidney, and spleen) were observed after one week of treatment.[1]
Cl-amidine: In Vivo Colitis Study
-
Animal Model: Dextran sulfate (B86663) sodium (DSS)-induced colitis model in mice.[3]
-
Dosing and Administration: For treatment after disease onset, Cl-amidine was administered daily by oral gavage at doses ranging from 10 to 100 mg/kg.[3] In a prophylactic setting, intraperitoneal injections of 75 mg/kg were used.[3]
-
Vehicle Control: The vehicle control used was phosphate-buffered saline (PBS).[3]
-
Efficacy Endpoints: Clinical signs and symptoms of colitis, as well as histological scoring of colon inflammation, were assessed. Cl-amidine treatment reduced the clinical signs and symptoms of colitis without apparent toxic side effects.[3]
Mechanism of Action and Signaling Pathways
This compound
YW3-56 exerts its anticancer effects by inhibiting PAD4, which leads to the activation of the p53 tumor suppressor pathway. This, in turn, induces the expression of SESN2, an upstream inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). The inhibition of mTORC1 signaling perturbs autophagy and contributes to the inhibition of cancer cell growth.[1]
Caption: YW3-56 signaling pathway in cancer cells.
Cl-amidine
Cl-amidine is a pan-PAD inhibitor that covalently modifies the active site cysteine of PAD enzymes, leading to their irreversible inactivation.[2] In the context of inflammatory diseases, Cl-amidine has been shown to inhibit the formation of neutrophil extracellular traps (NETs) by preventing the citrullination of histones, a process catalyzed by PAD4.[6] This mechanism is crucial in mitigating the inflammatory response in conditions like hemorrhagic shock.[6] Furthermore, Cl-amidine can induce apoptosis in inflammatory cells, contributing to the suppression of colitis.[3]
Caption: Cl-amidine's mechanism in inflammation.
References
- 1. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PAD4-mediated NET formation by cl-amidine prevents diabetes development in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Verifying YW3-56 Hydrochloride Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YW3-56 hydrochloride's performance in target engagement verification against other alternative Protein Arginine Deiminase (PAD) inhibitors. Experimental data and detailed protocols are presented to support researchers in their evaluation of this compound for preclinical studies. YW3-56 is a potent, irreversible pan-PAD inhibitor that has demonstrated significant efficacy in various cancer models by targeting PAD4, a key enzyme in histone citrullination and gene regulation.[1][2][3]
Comparative Performance of PAD Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and two alternative PAD inhibitors, Cl-amidine and YW4-03, against PAD4.
| Compound | Target | IC50 (µM) | Key Findings |
| This compound | PAD4 | 1-5[2][4][5] | Approximately 5-fold more potent than Cl-amidine in PAD4 inhibition[2]. Also inhibits PAD1, PAD2, and PAD3[6]. |
| Cl-amidine | PAD4 | ~5-200[2][7] | A first-generation PAD inhibitor, often used as a reference compound. |
| YW4-03 | PAD4 | 5[8] | A PAD inhibitor with comparable in vitro potency to YW3-56 against PAD4. |
Experimental Protocols for Target Engagement Verification
Accurate verification of target engagement is critical for the validation of small molecule inhibitors. Below are detailed protocols for key assays used to confirm the interaction of this compound with its target, PAD4.
PAD4 Enzymatic Activity Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of PAD4.
Principle: The enzymatic activity of PAD4 is quantified by measuring the conversion of a substrate, such as N-α-benzoyl-L-arginine ethyl ester (BAEE), to citrulline. The amount of product formed is determined using a colorimetric or fluorescence-based method.
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, combine the following in an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT):
-
Recombinant human PAD4 enzyme.
-
Varying concentrations of this compound or vehicle control.
-
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Add the substrate (e.g., BAEE) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the product formation using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percentage of PAD4 inhibition for each concentration of this compound compared to the vehicle control to determine the IC50 value.[1][9]
In-Cell Western Blot for Histone Citrullination
This assay provides evidence of target engagement within a cellular context by measuring the inhibition of PAD4's downstream substrate modification.
Principle: PAD4 catalyzes the citrullination of histone H3. Treatment with a PAD4 inhibitor like YW3-56 is expected to decrease the levels of citrullinated histone H3 (H3Cit), which can be detected by a specific antibody using Western blotting.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., U2OS or NB4) and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for citrullinated histone H3 (anti-H3Cit).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization and Analysis: Strip the membrane and re-probe with an antibody against total histone H3 or a housekeeping protein (e.g., GAPDH) for loading control. Quantify the band intensities to determine the relative reduction in histone citrullination.[10][11][12]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand (e.g., YW3-56) to its target protein (PAD4) generally increases the thermal stability of the protein. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble PAD4 by Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble PAD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of YW3-56 indicates target engagement.[13][14][15]
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action and the experimental approaches to its validation, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for target engagement.
Caption: Logical comparison of PAD inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Spontaneous Secretion of the Citrullination Enzyme PAD2 and Cell Surface Exposure of PAD4 by Neutrophils [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. YW4-03 | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of YW3-56 Hydrochloride: A Comprehensive Guide for Laboratory Personnel
For Immediate Release
Researchers and laboratory professionals handling YW3-56 hydrochloride, a potent PAD (Protein Arginine Deiminase) inhibitor, must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. Due to its classification as a potent, chlorinated organic compound with limited publicly available toxicological data, this compound must be managed as hazardous chemical waste. Disposal via standard laboratory drains or general refuse is strictly prohibited. The primary recommended method of disposal is incineration by a licensed hazardous waste management facility.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Avoids inhalation of the powder or aerosols. |
Step-by-Step Disposal Procedure
This procedure applies to unused this compound, contaminated labware (e.g., pipette tips, vials), and solutions.
Step 1: Waste Segregation
At the point of generation, segregate this compound waste into designated, clearly labeled hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect unused compound, contaminated gloves, weigh boats, and other solid materials in a dedicated, sealed container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container designated for halogenated organic waste.[1]
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.
Step 2: Waste Container Labeling
Properly label all waste containers as soon as the first item is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "2309756-20-3"
-
Known hazards (e.g., "Toxic," "Potent Compound")
-
The accumulation start date
Step 3: Storage of Waste
Store the sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked.
Step 4: Arrange for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS will coordinate with a licensed environmental management vendor for proper disposal, which is typically high-temperature incineration.[2][3]
Step 5: Decontamination
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash. Dispose of all cleaning materials as solid hazardous waste.
Step 6: Documentation
Maintain a detailed record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's and local regulations.
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were cited in the search, the procedures outlined above are based on established best practices for the disposal of potent research chemicals and chlorinated organic compounds as detailed in general laboratory safety guidelines.[1][2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Essential Safety and Handling Guidelines for YW3-56 Hydrochloride
This document provides crucial safety and logistical information for the handling and disposal of YW3-56 hydrochloride in a laboratory setting. The following procedures are based on general best practices for handling potentially hazardous chemical compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for this compound before use. In the absence of a specific SDS, a cautious approach is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a fume hood to prevent inhalation. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is critical for the safe handling of this compound. The following table outlines the step-by-step procedure.
| Step | Action | Key Considerations |
| 1. Preparation | Consult the Safety Data Sheet (SDS) for this compound. | Identify specific hazards, handling precautions, and emergency procedures. |
| Prepare the designated work area in a chemical fume hood. | Ensure proper ventilation and containment. | |
| Assemble all necessary equipment and reagents. | Minimize movement and potential for spills. | |
| 2. Weighing and Aliquoting | Wear all required Personal Protective Equipment (PPE). | Prevents exposure through inhalation, ingestion, or skin contact. |
| Handle the solid compound in a chemical fume hood. | Avoids the generation and inhalation of dust. | |
| Use appropriate tools (e.g., spatula, weighing paper) to handle the powder. | Prevents contamination and minimizes waste. | |
| 3. In-Experiment Use | Keep containers of this compound tightly sealed when not in use. | Prevents accidental spills and contamination. |
| Avoid contact with skin and eyes. | In case of contact, follow first-aid measures outlined in the SDS. | |
| Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion. | |
| 4. Post-Handling | Decontaminate the work area and any equipment used. | Use an appropriate solvent or cleaning agent as recommended in the SDS. |
| Wash hands thoroughly after handling the compound. | Removes any residual contamination. |
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Rationale |
| Solid this compound | Dispose of in a designated hazardous chemical waste container. | Prevents release into the environment and complies with waste disposal regulations. |
| Contaminated Labware (e.g., gloves, weighing paper) | Place in a sealed bag and dispose of as hazardous waste. | Avoids cross-contamination and ensures proper handling of contaminated materials. |
| Liquid Waste (solutions containing this compound) | Collect in a designated, labeled hazardous waste container. | Prevents contamination of wastewater systems. |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
